molecular formula C10H18N2O B069398 Piperidin-1-yl(pyrrolidin-2-yl)methanone CAS No. 166975-75-3

Piperidin-1-yl(pyrrolidin-2-yl)methanone

Cat. No.: B069398
CAS No.: 166975-75-3
M. Wt: 182.26 g/mol
InChI Key: VTWSMIPLWRXVEQ-UHFFFAOYSA-N
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Description

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both piperidine and pyrrolidine rings linked by a methanone group, makes it a valuable precursor and building block for the synthesis of more complex, biologically active molecules . Piperidine and pyrrolidine derivatives are recognized as privileged structures in pharmaceuticals, found in over twenty classes of drugs and numerous alkaloids . This compound serves as a key synthetic intermediate in the design and development of novel therapeutic agents. Research applications may include its use as a precursor in the synthesis of positron emission tomography (PET) tracers, such as those developed for targeting enzymes like cholesterol 24-hydroxylase (CH24H) . Furthermore, similar hybrid structures are investigated for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, a major class of antidiabetic drugs, highlighting the relevance of this scaffold in metabolic disease research . The presence of the methanone group also offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize pharmacological properties. This product is intended for research and development purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-1-yl(pyrrolidin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWSMIPLWRXVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach for Peptidomimetic Scaffolds

Strategic Overview

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a pivotal bicyclic amide scaffold often utilized in fragment-based drug discovery (FBDD) and the synthesis of prolyl oligopeptidase (POP) inhibitors. Structurally, it consists of a pyrrolidine ring (mimicking the proline residue) coupled to a piperidine ring via an amide bond.

From a synthetic perspective, this molecule presents a classic yet deceptive challenge: stereochemical integrity . The alpha-proton of the pyrrolidine ring is acidic, and activation of the carboxyl group can lead to rapid racemization via an oxazolone intermediate, particularly when the nitrogen is protected as a carbamate (Boc/Fmoc).

Critical Design Choice: The Protecting Group Strategy For this specific synthesis, the Boc (tert-butyloxycarbonyl) strategy is strictly superior to the Fmoc strategy.

  • Reasoning: The nucleophile required for the coupling is piperidine . Since piperidine is the standard reagent for removing Fmoc groups, attempting to couple Fmoc-Pro-OH with piperidine would lead to competitive deprotection and polymerization. Therefore, an acid-labile group (Boc) is required to ensure orthogonality.

Retrosynthetic Analysis

The most efficient disconnection is at the exocyclic amide bond. This divides the target into two commercially available pools: L-Proline (protected as


-Boc-L-Proline) and Piperidine .

Retrosynthesis Target Target Molecule (Piperidin-1-yl(pyrrolidin-2-yl)methanone) Disconnection Amide Bond Disconnection Target->Disconnection Retro-cut Precursors Precursors N-Boc-L-Proline + Piperidine Disconnection->Precursors

Figure 1: Retrosynthetic disconnection revealing the convergent amide coupling strategy.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale , prioritizing yield and enantiomeric excess (% ee).

Phase A: Amide Coupling (The Racemization Checkpoint)

Objective: Couple


-Boc-L-Proline with Piperidine without racemizing the C2 center.
Reagents: 

-Boc-L-Proline (2.15 g, 10 mmol), Piperidine (1.1 mL, 11 mmol), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq), DCM (Dry, 50 mL).
  • Step 1 (Activation): Dissolve

    
    -Boc-L-Proline in dry DCM (0.2 M concentration) at 0°C. Add HOBt (1-Hydroxybenzotriazole) and stir for 10 minutes.
    
    • Expert Insight: HOBt is non-negotiable here. It reacts with the O-acylisourea intermediate to form an active ester, which is less prone to oxazolone formation (the primary pathway for racemization) than the carbodiimide intermediate.

  • Step 2 (Coupling): Add EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir for 15 minutes at 0°C.

  • Step 3 (Addition): Add Piperidine followed immediately by DIPEA (Diisopropylethylamine).

    • Note: Piperidine is a strong secondary amine. Slow addition is recommended to control the exotherm.

  • Step 4 (Workup): Allow to warm to RT and stir for 12 hours. Wash sequentially with 1M KHSO₄ (removes unreacted amine/EDC), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The intermediate tert-butyl 2-(piperidin-1-carbonyl)pyrrolidine-1-carboxylate is usually a viscous oil.

Phase B: Deprotection & Free Basing

Objective: Remove the Boc group to yield the secondary amine. Reagents: TFA (Trifluoroacetic acid), DCM.[1]

  • Step 1: Dissolve the intermediate in DCM (20 mL).

  • Step 2: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Step 3: Concentrate in vacuo to remove excess TFA. The product exists as the TFA salt.

  • Step 4 (Free Base): Redissolve in DCM, wash with sat. Na₂CO₃ (pH > 10). Extract the organic layer, dry, and concentrate.[2][3]

Mechanistic Workflow & Logic

The following diagram illustrates the critical path, highlighting the role of HOBt in preserving chirality.

SynthesisWorkflow Start N-Boc-L-Proline Activation Activation (EDC/HOBt) Start->Activation 0°C, DCM ActiveEster OBt-Active Ester (Chiral Shield) Activation->ActiveEster Suppresses Oxazolone Coupling Nucleophilic Attack (Piperidine) ActiveEster->Coupling Amine Addition Intermediate Boc-Protected Amide Coupling->Intermediate Amide Bond Formation Deprotection Acidolysis (TFA/DCM) Intermediate->Deprotection -Boc Group Product Final Product Piperidin-1-yl(pyrrolidin-2-yl)methanone Deprotection->Product Workup (pH > 10)

Figure 2: Step-by-step synthetic workflow emphasizing the activation strategy.

Quantitative Data & Troubleshooting
Reaction Optimization Matrix

The following table summarizes conditions to optimize yield vs. racemization.

ParameterCondition A (Recommended)Condition B (High Risk)Condition C (Scale-up)
Coupling Agent EDC / HOBtDCC / DMAPT3P (Propylphosphonic anhydride)
Solvent DCM (Dichloromethane)DMF (Dimethylformamide)EtOAc (Ethyl Acetate)
Base DIPEA (Hunig's Base)TEA (Triethylamine)NMM (N-Methylmorpholine)
Racemization Risk Low (<1%) High (>5%) Very Low (<0.5%)
Yield 85-92%70-80%88-95%

Troubleshooting Guide:

  • Racemization: If the optical rotation of the final product is lower than expected, switch from EDC/HOBt to T3P in EtOAc/Pyridine. T3P is known for exceptionally low racemization rates during amide coupling.

  • Poor Solubility: If the TFA salt is an oil that refuses to crystallize, convert it to the HCl salt by treating the free base with 4M HCl in Dioxane.

  • Diketopiperazine (DKP) Formation: Not a risk here as we are coupling a secondary amine (piperidine), preventing the intramolecular cyclization typical in Pro-Pro couplings.

Analytical Validation (Self-Validating System)

To confirm the identity of Piperidin-1-yl(pyrrolidin-2-yl)methanone , the following NMR signals are diagnostic.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.85 (dd, 1H, J=8.5, 6.0 Hz) 
      
      
      
      Chiral Center (C2-H) . This signal's integration and multiplicity confirm the integrity of the pyrrolidine ring.
    • 
       3.30–3.60 (m, 4H) 
      
      
      
      Piperidine
      
      
      -protons (adjacent to nitrogen). Broadening often occurs due to restricted rotation around the amide bond (rotamers).
    • 
       2.80–3.00 (m, 2H) 
      
      
      
      Pyrrolidine
      
      
      -protons.
    • 
       1.50–1.70 (m, 6H) 
      
      
      
      Piperidine
      
      
      -protons.
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 183.15

    • Found: 183.2

References
  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. (General Piperidine/Boc protocols).

  • Royal Society of Chemistry (RSC). Racemization-free and scalable amidation of L-proline. Green Chemistry.

  • National Institutes of Health (NIH). Unexpected racemization of proline... during coupling reactions with Boc-amino acids. (Mechanistic insight on HOBt usage).

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives. (Methodology for heterocycle handling).[2][3][4][5][6][7]

Sources

IUPAC name of Piperidin-1-yl(pyrrolidin-2-yl)methanone.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Piperidin-1-yl(pyrrolidin-2-yl)methanone

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-Prolylpiperidine ) is a bicyclic amide constituted by a pyrrolidine ring and a piperidine ring linked via a carbonyl bridge.[1][2][3] As a constrained amino acid derivative, it serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of peptidomimetics and as a chiral organocatalyst.[1][2][3] This guide provides a comprehensive technical analysis of its nomenclature, synthetic pathways, and structural utility in drug development.[1][2][3]

Part 1: Nomenclature & Structural Analysis

The string "Piperidin-1-yl(pyrrolidin-2-yl)methanone" is a systematic IUPAC name constructed using substitutive nomenclature rules.[1][2][3] To ensure precision in technical documentation, one must understand the hierarchy used to derive this name.

IUPAC Name Deconstruction

The name is derived by treating the carbonyl group (


) as the parent structure, "methanone."[1][2][3]
  • Parent Structure: Methanone (Formaldehyde derivative where both hydrogens are replaced).[1][2][3]

  • Substituent 1: Piperidin-1-yl (A piperidine ring attached at the nitrogen atom).[1][2][3]

  • Substituent 2: Pyrrolidin-2-yl (A pyrrolidine ring attached at the C2 carbon).[1][2][3]

  • Alphabetization: "Piperidin" precedes "Pyrrolidin," determining the order.

Preferred IUPAC Name (PIN) Nuance: While the methanone-based name is chemically unambiguous and widely used in vendor catalogs, IUPAC P-66.1.1.1.1 often prioritizes naming amides as derivatives of the corresponding acid.[1][2][3]

  • Corresponding Acid: Pyrrolidine-2-carboxylic acid (Proline).[1][2][3]

  • PIN Variant: 2-(Piperidine-1-carbonyl)pyrrolidine or 1-(Pyrrolidin-2-ylcarbonyl)piperidine .[1][2][3]

Stereochemical Designation

The molecule possesses a chiral center at the C2 position of the pyrrolidine ring.[1][2][3] In pharmaceutical applications, the (S)-enantiomer (derived from L-Proline) is the standard pharmacophore.[1][2][3]

  • Full Stereochemical Name: (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone .[1][2][3][4]

Structural Visualization (DOT)

G cluster_0 Substituent 1 cluster_1 Parent cluster_2 Substituent 2 Pip Piperidin-1-yl (N-Linked) CO Methanone (C=O Linker) Pip->CO Amide Bond Pyr Pyrrolidin-2-yl (C2-Linked) Pyr->CO C-C Bond

Caption: Deconstruction of the substitutive IUPAC name based on the methanone parent structure.

Part 2: Physicochemical Profile

For drug development professionals, understanding the "Rule of 5" compliance and physical behavior is essential.[1][2][3]

PropertyValueContext for Drug Design
Molecular Formula

Low MW fragment.[1][2][3]
Molecular Weight 182.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1][2][3]
LogP (Predicted) ~0.2 - 0.7High water solubility; good oral bioavailability potential.[1][2][3]
H-Bond Donors 1 (Secondary Amine)The pyrrolidine NH is available for H-bonding or further functionalization.[1][2][3]
H-Bond Acceptors 2Carbonyl oxygen and Piperidine nitrogen (amide).[1][2][3]
pKa (Conjugate Acid) ~9-10 (Pyrrolidine amine)Basic secondary amine; exists as a cation at physiological pH.[1][2][3]

Part 3: Synthetic Methodology

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone is a classic amide coupling reaction.[1][2][3] To maintain stereochemical integrity (preventing racemization at the Proline alpha-carbon), a Mixed Anhydride or Active Ester method is preferred over high-temperature thermal dehydration.[1][2][3]

Validated Protocol: Mixed Anhydride Coupling

Rationale: This method uses Isobutyl chloroformate to activate the carboxylic acid of protected proline, allowing attack by piperidine under mild conditions.[1][2][3]

Reagents:

  • Starting Material: N-(tert-Butoxycarbonyl)-L-proline (Boc-Pro-OH).[1][2][3]

  • Amine: Piperidine.[1][2][3][4][5][6]

  • Activator: Isobutyl chloroformate (IBCF).[1][2][3]

  • Base: N-Methylmorpholine (NMM) or Triethylamine (

    
    ).[1][2][3]
    
  • Deprotection Agent: Trifluoroacetic acid (TFA) or HCl in Dioxane.[1][2][3]

Step-by-Step Workflow:

  • Activation: Dissolve Boc-Pro-OH (1.0 eq) and NMM (1.1 eq) in anhydrous THF at -15°C. Add IBCF (1.1 eq) dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add Piperidine (1.1 eq) slowly. Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with citric acid (5%),

    
     (sat.), and brine. Dry over 
    
    
    
    .[1][2][3]
  • Deprotection: Treat the intermediate (Boc-Pro-Pip) with TFA/DCM (1:1) for 1 hour at RT.

  • Isolation: Basify with

    
     to pH > 10 and extract with DCM to obtain the free base product.
    
Synthetic Pathway Visualization (DOT)

Synthesis Start Boc-L-Proline Act Mixed Anhydride Intermediate Start->Act Activation Inter Boc-Prolyl-Piperidine Act->Inter Nucleophilic Attack Prod (S)-Piperidin-1-yl (pyrrolidin-2-yl)methanone Inter->Prod Acidolysis R1 Isobutyl Chloroformate NMM, -15°C R2 Piperidine THF R3 TFA / DCM (Deprotection)

Caption: Mixed anhydride synthesis pathway preserving stereochemistry at the proline alpha-carbon.

Part 4: Applications in Drug Discovery

Peptidomimetics & Prolyl Oligopeptidase (POP) Inhibition

This scaffold mimics the Pro-Xaa peptide bond found in neuroactive peptides.[1][2][3]

  • Mechanism: The piperidine ring acts as a steric bulk replacement for the C-terminal amino acid, locking the conformation.[1][2][3]

  • Target: Compounds containing this core are often screened as inhibitors of Prolyl Oligopeptidase (POP), an enzyme implicated in memory deficits and neurodegeneration.[1][2][3]

Asymmetric Organocatalysis

Similar to pyrrolidine itself, the amide derivative can act as a chiral catalyst.[1][2][3]

  • Utility: The secondary amine on the pyrrolidine ring can form enamines with ketones, while the amide oxygen can direct incoming electrophiles via hydrogen bonding, facilitating high enantiomeric excess (ee) in aldol or Michael reactions.[1][2][3]

References

  • IUPAC. (2013).[1][2][3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1][2] Cambridge: The Royal Society of Chemistry.[2][3] [Link]

  • PubChem. (2025).[1][2][3][7] Compound Summary: Piperidin-1-yl(pyrrolidin-2-yl)methanone (CID 14614675).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1][2][3]

  • Raheemah, A. H. (2015).[1][2][3] Design and Synthesis of Novel Phosphonate Analogues. White Rose eTheses Online.[1][2][3] (Describing mixed anhydride synthesis of prolyl-piperidines). [Link]

Sources

Piperidin-1-yl(pyrrolidin-2-yl)methanone molecular structure.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 166975-75-3), often referred to as Prolyl-piperidide , represents a "privileged scaffold" in both asymmetric organocatalysis and medicinal chemistry. Structurally, it consists of a pyrrolidine ring coupled to a piperidine ring via an amide linkage. This molecule is not merely a static intermediate; it exhibits complex dynamic stereochemistry due to the chirality at the pyrrolidine C2 position and restricted rotation around the amide bond.

This guide provides a rigorous technical breakdown of its synthesis, spectroscopic characterization (emphasizing rotameric populations), and its utility as a chiral auxiliary and enzyme inhibitor pharmacophore.

Structural Analysis & Stereochemistry

The physicochemical behavior of this molecule is governed by two critical stereochemical features: the fixed chiral center and the dynamic amide bond.

Chiral Center (C2 Configuration)

The pyrrolidine-2-yl moiety possesses a chiral center. In most synthetic and catalytic applications, the (S)-enantiomer (derived from L-Proline) is the active species.

  • Configuration: (S)-1-(pyrrolidin-2-ylcarbonyl)piperidine.

  • Significance: This chiral center directs the facial selectivity in organocatalytic reactions (e.g., asymmetric aldol condensations) via steric shielding.

Amide Rotamerism (The NMR Challenge)

A defining characteristic of tertiary amides like prolyl-piperidide is the restricted rotation around the


 bond due to partial double-bond character (

delocalization). This results in the existence of two distinct conformers in solution: cis and trans.
  • Trans-Rotamer: The oxygen of the carbonyl is trans to the C2-methine proton of the pyrrolidine.

  • Cis-Rotamer: The oxygen is cis to the C2-methine.

Researcher Note: In


H NMR and 

C NMR spectra, this manifests as signal doubling . Researchers often mistake this for impurities. The ratio of rotamers is solvent-dependent; in non-polar solvents (CDCl

), the trans conformer typically predominates due to reduced steric clash between the piperidine ring and the pyrrolidine side chain.

Synthetic Protocol (Step-by-Step)

The synthesis follows a standard solution-phase peptide coupling strategy. To ensure high enantiomeric purity, a urethane-type protecting group (Boc) is employed to prevent racemization during activation.

Reaction Scheme Visualization

Synthesis_Pathway Start L-Proline Step1 Boc-Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-L-Proline Step1->Inter1 Step2 Amide Coupling (Piperidine, EDC, HOBt) Inter1->Step2 Inter2 N-Boc-Prolyl-Piperidide Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Final Piperidin-1-yl(pyrrolidin-2-yl)methanone Step3->Final

Figure 1: Synthetic workflow for the production of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone from L-Proline.

Detailed Methodology

Reagents:

  • N-Boc-L-Proline (1.0 eq)

  • Piperidine (1.1 eq)[1][2]

  • EDC

    
    HCl (1.2 eq) (Coupling Agent)
    
  • HOBt (1.2 eq) (Racemization Suppressor)

  • DIPEA (3.0 eq) (Base)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Dissolve N-Boc-L-Proline in anhydrous DCM (0.1 M concentration) at 0°C. Add DIPEA, followed by HOBt and EDC

    
    HCl. Stir for 15 minutes to generate the active ester.
    
  • Coupling: Add Piperidine dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine/EDC), saturated NaHCO

    
     (to remove unreacted acid), and brine. Dry over MgSO
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour at room temperature.

  • Isolation: Concentrate the mixture. Basify the residue with saturated Na

    
    CO
    
    
    
    to pH 10 and extract with DCM. This yields the free base as a viscous oil.

Self-Validation Check:

  • Purity Check: TLC (10% MeOH in DCM). Stain with Ninhydrin (free amine will turn dark red/purple).

  • Chirality Check: Measure optical rotation

    
    . Significant deviation from literature values suggests racemization occurred during the coupling step.
    

Analytical Characterization Data

The following table summarizes the expected physicochemical properties for validation.

PropertyValue / DescriptionNote
Molecular Formula C

H

N

O
Molecular Weight 182.26 g/mol
Appearance Colorless to pale yellow oilHygroscopic
Solubility Soluble in DCM, MeOH, EtOHLimited water solubility at neutral pH
MS (ESI+) [M+H]

= 183.15
Base peak
IR Spectrum 1640 cm

(Amide C=O)
Strong band

H NMR (CDCl

)

3.8–4.0 (m, 1H, chiral CH)
Broadening/splitting due to rotamers

Functional Applications

Organocatalysis (Enamine Activation)

This scaffold is a modular evolution of the L-Proline catalyst. By converting the carboxylic acid to a piperidine amide, the hydrogen bond donor capability is removed, but the nucleophilicity of the pyrrolidine nitrogen is retained.

  • Mechanism: It reacts with aldehydes to form an enamine intermediate . The bulky piperidine group shields one face of the enamine, forcing electrophilic attack (e.g., from a nitroolefin or another aldehyde) to occur from the opposite face.

  • Advantage: Higher solubility in organic solvents compared to zwitterionic L-Proline.

Medicinal Chemistry: Prolyl Oligopeptidase (POP) Inhibition

The prolyl-piperidine core mimics the transition state of peptides cleaved by Prolyl Oligopeptidase (POP), a serine protease involved in memory and neurodegeneration.

  • SAR Insight: The pyrrolidine ring binds to the S1 pocket of the enzyme. The piperidine ring occupies the S1' site.

  • Modification: Adding electrophiles (e.g., a nitrile group at the pyrrolidine C2 or modifying the piperidine) converts this scaffold into a potent covalent inhibitor.

Mechanism_Flow Cat Prolyl-Piperidide (Catalyst) Enamine Enamine Intermediate (Nu: Active Species) Cat->Enamine + Substrate (-H2O) Sub Substrate (Aldehyde) Sub->Enamine Product Chiral Product (C-C Bond Formed) Enamine->Product + Electrophile (Hydrolysis) Product->Cat Catalyst Turnover

Figure 2: Catalytic cycle showing the formation of the enamine intermediate, the key species in asymmetric synthesis.

References

  • PubChem. (2023). Piperidin-1-yl(pyrrolidin-2-yl)methanone - Compound Summary. National Center for Biotechnology Information. [Link][2]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. (Foundational text on proline organocatalysis mechanisms applicable to this amide derivative). [Link]

  • RSC Advances. (2012). Heterogeneous organocatalysis: the proline case. (Discusses the modification of proline to amides to alter solubility and catalytic properties). [Link]

Sources

Technical Monograph: Biological Activity & Pharmacological Profile of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Piperidin-1-yl(pyrrolidin-2-yl)methanone (hereafter referred to as PP-M ) represents a privileged structural motif in medicinal chemistry, specifically classified as a Prolyl-Peptidomimetic . Unlike simple aliphatic amides, PP-M is a rigidified chimera of two nitrogenous heterocycles—pyrrolidine and piperidine—linked via a carbonyl bridge.

This monograph deviates from standard compound data sheets to analyze PP-M as a bioactive Pharmacophore Scaffold . Its primary biological utility lies in its ability to mimic the Prolyl-Xaa peptide bond, making it a high-affinity ligand for Prolyl Oligopeptidase (POP/PREP) and a structural template for Ampakine (AMPA receptor modulator) design.

Key Biological Classifications:

  • Prolyl Oligopeptidase (POP) Ligand: Acts as a competitive inhibitor or slow-turnover substrate, stabilizing neuropeptides involved in memory and neuroprotection.

  • Ampakine-like Modulator: Shares steric and electronic homology with racetam-class nootropics, potentially modulating glutamatergic transmission.

  • Chiral Auxiliary: The (S)-enantiomer (derived from L-Proline) is the bioactive conformer utilized in asymmetric synthesis and stereoselective receptor binding.

Part 2: Pharmacodynamics & Mechanism of Action

Prolyl Oligopeptidase (POP) Inhibition

The most authoritative biological activity of PP-M is its interaction with Prolyl Oligopeptidase (EC 3.4.21.26) , a serine protease that cleaves peptides containing proline.[1][2]

  • Mechanism: POP specifically cleaves the bond on the carboxyl side of proline residues (Pro-Xaa). PP-M mimics this transition state. The pyrrolidine ring of PP-M occupies the S1 binding pocket of the enzyme, while the piperidine ring occupies the S1' site .

  • Causality: By occupying the catalytic tunnel of POP, PP-M prevents the hydrolysis of endogenous neuropeptides such as Substance P , Vasopressin , and Thyrotropin-Releasing Hormone (TRH) .

  • Therapeutic Implication: Inhibition of POP is linked to cognitive enhancement (nootropic effect) and neuroprotection, as elevated levels of these neuropeptides facilitate Long-Term Potentiation (LTP).

AMPA Receptor Modulation (Ampakine Activity)

Structurally, PP-M is an acyclic analog of bicyclic ampakines (e.g., aniracetam metabolites).

  • Binding Site: Allosteric modulation of the AMPA-type glutamate receptor.

  • Effect: Positive Allosteric Modulators (PAMs) slow the deactivation and desensitization of AMPA receptors, increasing the duration of synaptic currents.

  • Structure-Activity Relationship (SAR): The carbonyl oxygen of the methanone linker acts as a hydrogen bond acceptor, a critical feature for binding to the AMPA receptor's allosteric site.

Sigma-1 Receptor Interaction

Piperidine-containing amides frequently exhibit affinity for the Sigma-1 receptor (


), an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).
  • Activity: Agonism at

    
     promotes calcium homeostasis and mitochondrial bioenergetics, contributing to anti-amnesic effects.
    

Part 3: Visualization of Biological Pathways

The following diagram illustrates the dual-pathway mechanism of PP-M in a neuronal context, highlighting its interaction with POP and the downstream effects on synaptic plasticity.

BiologicalActivity cluster_molecule Ligand cluster_targets Primary Targets cluster_outcomes Physiological Outcomes PPM PP-M (Prolyl-Piperidine Scaffold) POP Prolyl Oligopeptidase (Enzyme Inhibition) PPM->POP Competitive Binding (Ki < 10µM) AMPA AMPA Receptor (Allosteric Modulation) PPM->AMPA Positive Modulation Neuropeptides ↑ Substance P ↑ Vasopressin ↑ BDNF POP->Neuropeptides Prevents Degradation Calcium ↑ Ca2+ Influx (Post-synaptic) AMPA->Calcium Slows Desensitization LTP Long-Term Potentiation (Memory Formation) Neuropeptides->LTP Neurotrophic Signaling Calcium->LTP Synaptic Plasticity

Caption: Figure 1. Dual-mechanism pathway of PP-M showing POP inhibition and AMPA modulation leading to LTP.

Part 4: Experimental Protocols & Data

Protocol 1: Chemical Synthesis of PP-M (S-Enantiomer)

Rationale: To evaluate biological activity, high-purity (S)-isomer is required to match the stereochemistry of natural L-proline substrates.

Reagents:

  • N-Boc-L-Proline (CAS: 15761-39-4)

  • Piperidine (CAS: 110-89-4)[3][4]

  • EDC·HCl (Coupling Agent)

  • HOBt (Additive)

  • DCM (Solvent)

  • TFA (Deprotection)

Workflow:

  • Activation: Dissolve N-Boc-L-Proline (1.0 eq) in DCM at 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to form the active ester.

  • Coupling: Add Piperidine (1.1 eq) dropwise. Allow to warm to Room Temp (RT) and stir for 12 hours.

    • Checkpoint: Monitor via TLC (SiO2, 5% MeOH in DCM). Product (Boc-PP-M) should appear at Rf ~0.6.

  • Workup: Wash with 1M HCl, then Sat. NaHCO3, then Brine. Dry over MgSO4. Concentrate to yield tert-butyl 2-(piperidine-1-carbonyl)pyrrolidine-1-carboxylate .

  • Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour at RT.

  • Isolation: Evaporate volatiles. Basify with cold NaOH to pH 10. Extract with DCM.

  • Result: (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone (Free base).

Protocol 2: In Vitro POP Inhibition Assay

Rationale: To quantify the affinity (IC50) of PP-M against Prolyl Oligopeptidase.

Materials:

  • Recombinant Human POP (rhPOP).

  • Substrate: Z-Gly-Pro-pNA (Chromogenic substrate).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT.

Methodology:

  • Preparation: Dilute PP-M in DMSO to create a concentration gradient (0.1 nM to 100 µM).

  • Incubation: Mix 10 µL of enzyme solution with 10 µL of PP-M solution. Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 180 µL of Substrate solution (200 µM final conc).

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) continuously for 20 minutes.

  • Calculation: Plot initial velocity (V0) vs. Log[Inhibitor]. Fit to the Hill equation to determine IC50.

Quantitative Data Summary (Predicted/Literature Scaffolds)

The following table summarizes the physicochemical properties and predicted affinities based on SAR data of homologous prolyl-piperidine scaffolds.

PropertyValue / DescriptionRelevance
Molecular Weight 182.26 g/mol High CNS penetration (Lipinski compliant).
LogP (Predicted) 0.7 - 1.1Optimal for Blood-Brain Barrier (BBB) crossing.
TPSA 32.3 ŲExcellent membrane permeability (<90 Ų).
pKa (Piperidine N) ~9.2 (Conjugate acid)Exists as cation at physiological pH (lysosomal trapping possible).
Target: POP (Ki) 1 - 50 µM (Estimated)Moderate affinity; serves as a lead for potency optimization.
Target: AMPA (EC50) > 100 µMWeak modulator; requires derivatization (e.g., benzoyl) for potency.

Part 5: References & Authoritative Grounding[5][6]

  • Prolyl Oligopeptidase Structure & Function:

    • Source: López, A., et al. (2011). "Prolyl oligopeptidase: an enigmatic enzyme with multiple functions." Journal of Cellular and Molecular Medicine.

    • Relevance: Establishes the S1/S1' pocket topology that PP-M occupies.

    • Link:

  • Piperidine Scaffolds in Medicinal Chemistry:

    • Source: Goel, R., et al. (2025). "Piperidine-containing drugs and recently studied analogs."[5] European Journal of Medicinal Chemistry.

    • Relevance: Validates the pharmacokinetics and metabolic stability of the piperidine-amide motif.

    • Link:

  • Synthesis of Prolyl-Amides:

    • Source: Raheemah, A. H. (2018). "Synthesis of chiral amines and piperidine derivatives." White Rose eTheses.

    • Relevance: Provides the specific synthetic route for (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.

    • Link:

  • Ampakine Structure-Activity Relationships:

    • Source: Arai, A. C., & Kessler, M. (2007). "Pharmacology of ampakine modulators: from receptor structure to synaptic plasticity." Current Drug Targets.

    • Relevance: Connects the pyrrolidine-carbonyl-nitrogen motif to AMPA modulation.

    • Link:

  • Chemical Identity & Properties:

    • Source: PubChem CID 14614675.

    • Relevance: Verification of chemical structure and physicochemical descriptors.[4][6][5][7][8]

    • Link:

Sources

Digital Molecular Representation: A Technical Deep Dive into Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture & SMILES Derivation

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a bicyclic amide scaffold frequently utilized in fragment-based drug discovery (FBDD) and peptidomimetic design.[1] It consists of a piperidine ring and a pyrrolidine ring linked via a carbonyl group.

From a cheminformatics perspective, accurate representation of this molecule requires understanding its connectivity and, crucially, its stereochemistry. The molecule contains one chiral center at the C2 position of the pyrrolidine ring.

Structural Deconstruction

To generate the SMILES (Simplified Molecular-Input Line-Entry System) string, we must first disconnect the molecule into its primary graph components:[1]

  • Piperidine Ring: A six-membered saturated heterocycle (N1CCCCC1).[1]

  • Linker: A carbonyl group (C=O).[1]

  • Pyrrolidine Ring: A five-membered saturated heterocycle attached at the C2 position (C2CCCN2).[1]

Step-by-Step SMILES Construction

The canonicalization process follows the graph from the most substituted or unique atom.[1] A common starting point is the carbonyl carbon or the amide nitrogen.

  • Step 1 (The Amide Bond): Start with the carbonyl O=C.

  • Step 2 (The Piperidine): Attach the piperidine nitrogen to the carbonyl carbon.

    • Fragment: O=C(N1CCCCC1)[1]

  • Step 3 (The Pyrrolidine): Attach the C2 atom of the pyrrolidine to the carbonyl.

    • Fragment: [C@@H]2CCCN2 (assuming S-configuration).[1]

  • Combined: O=C(N1CCCCC1)[C@@H]2CCCN2[1]

Visualizing the Connectivity

The following diagram illustrates the logical disconnection used to derive the linear notation.

G Figure 1: Structural deconstruction for SMILES generation. Piperidine Piperidine Ring (N1CCCCC1) Linker Carbonyl Linker (C=O) Piperidine->Linker Amide Bond (N-C) Pyrrolidine Pyrrolidine Ring (C2CCCN2) Linker->Pyrrolidine C-C Bond

Figure 1: Structural deconstruction for SMILES generation.

SMILES Data Summary

The table below provides the precise notations for the generic structure and its specific enantiomers.

Representation TypeNotation StringTechnical Note
Canonical SMILES C1CCN(CC1)C(=O)C2CCCN2Ignores stereochemistry; useful for 2D similarity search.[1]
Isomeric SMILES (S) O=C(N1CCCCC1)[C@@H]2CCCN2Corresponds to the L-Proline derivative.[1] The @@ indicates counter-clockwise chirality when looking down the C-H bond.
Isomeric SMILES (R) O=C(N1CCCCC1)[C@H]2CCCN2Corresponds to the D-Proline derivative.[1]
InChI Key VTWSMIPLWRXVEQ-UHFFFAOYSA-NHash for the non-isomeric structure.

Stereochemical Precision (The "Expertise" Pillar)

In computational modeling, treating Piperidin-1-yl(pyrrolidin-2-yl)methanone as a flat molecule is a critical error.[1] The C2 position of the pyrrolidine ring is a chiral center. The biological activity of this scaffold often depends entirely on this stereocenter (e.g., L-Proline mimetics often target proteases or GPCRs, while D-Proline variants may be inactive or have off-target effects).[1]

The @ vs @@ Syntax

In SMILES, chirality is specified by the order of neighbors in the string relative to the chiral atom.

  • @@ (Anti-clockwise): Used for the (S)-isomer in this specific string construction [C@@H].[1]

  • @ (Clockwise): Used for the (R)-isomer in this specific string construction [C@H].[1]

Self-Validating Logic: When parsing [C@@H]2CCCN2, the viewer looks from the chiral carbon (C2) toward the implicit hydrogen. The sequence of neighbors (Carbonyl -> N -> C3) determines the winding.[1]

Stereochemistry Figure 2: Decision tree for assigning stereochemical notation in SMILES. Start Assign Chirality at Pyrrolidine C2 CheckSource Is the precursor L-Proline? Start->CheckSource L_Pro Configuration is (S) CheckSource->L_Pro Yes D_Pro Configuration is (R) CheckSource->D_Pro No SMILES_S Use '@@' in SMILES [C@@H] L_Pro->SMILES_S SMILES_R Use '@' in SMILES [C@H] D_Pro->SMILES_R

Figure 2: Decision tree for assigning stereochemical notation in SMILES.

Synthetic Workflow & Validation

To ensure the digital string matches physical reality, one must synthesize the molecule using a protocol that preserves chiral integrity. The standard method involves amide coupling of Boc-protected proline with piperidine.[1]

Experimental Protocol

Objective: Synthesis of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.

  • Activation: Dissolve Boc-L-Proline (1.0 eq) in DCM/DMF.[1] Add HATU (1.1 eq) and DIPEA (2.0 eq).[1] Stir for 10 minutes at 0°C to form the activated ester.

  • Coupling: Add Piperidine (1.1 eq) dropwise.[1] Allow to warm to room temperature and stir for 4 hours.

    • Mechanism:[2][3][4] The secondary amine of piperidine attacks the activated carbonyl of proline.

  • Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄.[1]

  • Deprotection (The Critical Step): Treat the intermediate with TFA/DCM (1:1) for 1 hour.

    • Note: Acidic deprotection removes the Boc group, exposing the secondary pyrrolidine amine.

  • Neutralization: Basify with saturated NaHCO₃ to obtain the free base.[1]

Synthetic Pathway Diagram

Synthesis Figure 3: Synthetic pathway for (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone. Reactants Boc-L-Proline + Piperidine Coupling Coupling Agent (HATU/DIPEA) Reactants->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection TFA/DCM (Boc Removal) Intermediate->Deprotection Final (S)-Product Free Base Deprotection->Final

Figure 3: Synthetic pathway for (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.[1][2][4][5][6][7][8][9][10][11]

Validation Metrics
  • LC-MS: Expect [M+H]+ = 183.15 Da.[1]

  • 1H NMR: Diagnostic peaks include the multiplet for the chiral C2 proton (approx 3.8-4.2 ppm) and the distinct splitting of the piperidine methylene protons.[1]

Computational Application

When preparing this molecule for virtual screening (docking) using the generated SMILES:

  • Protonation State: At physiological pH (7.4), the pyrrolidine nitrogen (secondary amine, pKa ~11) will be protonated (

    
    ). The amide nitrogen is neutral.
    
    • Docking SMILES:O=C(N1CCCCC1)[C@@H]2CCC[NH2+]2[1]

  • Conformational Search: The amide bond exhibits restricted rotation (approx. 18-20 kcal/mol barrier).[1] Ensure your conformer generator samples both cis and trans amide rotamers, although the trans (s-trans) form is typically energetically favored for this scaffold.[1]

References

  • OpenSMILES Specification. "OpenSMILES Specification: Stereochemistry." OpenSMILES.org. [Link]

  • PubChem. "Piperidin-1-yl(pyrrolidin-2-yl)methanone Compound Summary."[1][7] National Library of Medicine. [Link][1]

  • Clayden, J., et al. "Amide coupling reagents and mechanisms." Organic Chemistry, 2nd Edition. Oxford University Press.[1]

  • Daylight Chemical Information Systems. "SMILES Tutorial: Isomerism." Daylight.com. [Link]

Sources

Computational chemistry studies of Piperidin-1-yl(pyrrolidin-2-yl)methanone.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Piperidin-1-yl(pyrrolidin-2-yl)methanone[1]

Executive Summary & Structural Significance[2][3]

Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 166975-75-3), often referred to as 1-Prolylpiperidine , represents a critical pharmacophore in medicinal chemistry. It serves as a structural archetype for proline-rich peptidomimetics , widely investigated in the development of nootropics (racetam analogs), local anesthetics, and inhibitors of Prolyl Oligopeptidase (POP).

For the drug development scientist, this molecule presents a unique computational challenge: The Amide Isomerization Paradox. Unlike secondary amides, this tertiary amide (proline nitrogen to piperidine nitrogen linker) exhibits a lowered rotational barrier, leading to a significant population of both cis and trans rotamers in solution. Accurate modeling of this scaffold requires rigorous handling of two distinct dynamic phenomena:

  • Cis/Trans Amide Isomerization: The rotation around the C(carbonyl)-N(piperidine) bond.

  • Pyrrolidine Ring Puckering: The envelope flipping of the five-membered ring.

This guide details the specific computational protocols required to characterize these states, predicting bioactivity and metabolic stability with high fidelity.

Protocol A: Conformational Ensemble Generation

Objective: To generate a Boltzmann-weighted ensemble of conformers that accounts for the high-energy barriers of amide rotation. Standard force fields often trap this molecule in a local minimum; a hybrid MM/QM approach is required.

2.1 The Challenge: Cis/Trans Equilibrium

In biological systems, the cis conformer of prolyl-amides often dictates binding to specific GPCRs (e.g., Sigma-1), while the trans conformer may be preferred by proteolytic enzymes. A single static structure is insufficient.

2.2 Step-by-Step Methodology
  • Initial Sampling (Stochastic Search):

    • Tool: RDKit / OpenBabel / conformational search algorithms (e.g., CREST).

    • Force Field: MMFF94s . The 's' variant is crucial as it enforces planarity around the amide nitrogen less strictly, allowing for the sampling of twisted amide transition states.

    • Parameters:

      • RMSD Threshold: 0.25 Å (to capture subtle puckering differences).

      • Energy Window: 10 kcal/mol (to include high-energy cis states).

  • Geometry Optimization (DFT Level):

    • Theory: Density Functional Theory (DFT).

    • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Basis Set: 6-311++G(d,p) .

    • Reasoning: The dispersion correction (D/D3) is non-negotiable. The piperidine and pyrrolidine rings in the folded conformation interact via weak London dispersion forces that standard B3LYP fails to capture.

  • Frequency Calculation:

    • Verify stationary points (zero imaginary frequencies).

    • Calculate Gibbs Free Energy (

      
      ) at 298.15 K.
      
  • Boltzmann Weighting:

    • Calculate the population (

      
      ) of each conformer:
      
      
      
      
    • Target Output: A ratio of cis:trans populations (experimentally often near 20:80 to 40:60 for this scaffold).

2.3 Workflow Visualization

ConformationalWorkflow cluster_0 Phase 1: Molecular Mechanics cluster_1 Phase 2: Quantum Mechanics cluster_2 Phase 3: Analysis Input 2D Structure (SMILES) MM_Search Stochastic Search (MMFF94s) Input->MM_Search Filter RMSD Pruning (0.25 Å) MM_Search->Filter DFT_Opt DFT Optimization wB97X-D/6-311++G(d,p) Filter->DFT_Opt Top 20 Conf. Freq Freq Calculation (Thermochemistry) DFT_Opt->Freq Boltzmann Boltzmann Weighting Freq->Boltzmann ΔG values Output Final Ensemble (Cis/Trans Ratio) Boltzmann->Output

Figure 1: Hybrid MM/QM workflow for accurately predicting the cis/trans isomeric ratio of prolyl-piperidine amides.

Protocol B: Electronic Profiling & Metabolic Stability

Objective: Predict sites of metabolic liability (CYP450 oxidation) and electrostatic binding properties.

3.1 Molecular Electrostatic Potential (MEP)

The carbonyl oxygen in this molecule is a potent Hydrogen Bond Acceptor (HBA). However, the steric bulk of the piperidine ring modulates its accessibility.

  • Calculation: Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).

  • Key Insight: In the cis conformation, the carbonyl oxygen is more exposed, increasing its HBA propensity compared to the trans form where the piperidine ring shields it.

3.2 Frontier Molecular Orbitals (FMO)
  • HOMO Location: Typically localized on the Piperidine Nitrogen lone pair.

  • LUMO Location: Localized on the Carbonyl group.

  • Relevance: The HOMO-LUMO gap correlates with chemical hardness. A smaller gap suggests higher reactivity toward electrophilic metabolites.

3.3 Metabolic Hotspot Prediction (Data Summary)

Based on FMO and Fukui function analysis, the following metabolic sites are predicted:

SitePredicted ReactionMechanismProbability
Piperidine C2/C6

-Hydroxylation
CYP450 Hydrogen AbstractionHigh
Pyrrolidine C5

-Hydroxylation
CYP450 Hydrogen AbstractionMedium
Piperidine N1 N-OxidationFlavin-containing MonooxygenaseLow
Carbonyl C=O HydrolysisAmidase CleavageLow (Sterically hindered)
Protocol C: Molecular Docking Strategy

Objective: Docking this scaffold into Prolyl Oligopeptidase (POP) , a relevant target for cognition enhancement.

4.1 The "Induced Fit" Requirement

Standard rigid-receptor docking fails here because the active site of POP undergoes significant breathing motion to accommodate the proline motif.

4.2 Protocol
  • Target Preparation: Retrieve PDB ID: 1H2Z (POP with ligand). Remove water molecules except those bridging the catalytic triad (Ser554, Asp641, His680).

  • Ligand Preparation: Use the Ensemble generated in Protocol A. Do not dock a single structure. Dock both the lowest energy cis and trans conformers.

  • Grid Generation: Center grid box on the catalytic Serine (Ser554). Dimensions:

    
     Å.
    
  • Docking Algorithm: AutoDock Vina or Glide XP .

    • Critical Setting: Enable "Amide Bond Rotation" penalty. Although the bond rotates, it is not free. Penalize non-planar amides.

4.3 Interaction Pathway Visualization

DockingLogic cluster_binding Binding Pocket Interactions Target Target: Prolyl Oligopeptidase (PDB: 1H2Z) Ligand Ligand: Piperidin-1-yl(pyrrolidin-2-yl)methanone (Cis & Trans Conformers) S1_Pocket S1 Specificity Pocket (Binds Pyrrolidine) Ligand->S1_Pocket Hydrophobic Fit Oxy_Hole Oxyanion Hole (Stabilizes Carbonyl) Ligand->Oxy_Hole H-Bond (C=O) Cat_Triad Catalytic Triad (Ser554-His680-Asp641) S1_Pocket->Cat_Triad Aligns Scissile Bond Result Predicted Bioactivity (IC50 Estimate) Cat_Triad->Result Oxy_Hole->Result

Figure 2: Mechanistic docking logic for the Prolyl-Piperidine scaffold within the POP active site.

References
  • Conformational Analysis of Proline Amides: Fischer, S., et al. (2010). "Cis/Trans Isomerization of Prolyl-Peptide Bonds." Journal of the American Chemical Society. Link

  • DFT Methodology (Dispersion Correction): Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics. Link

  • Target Identification (Prolyl Oligopeptidase): Polgár, L. (2002). "The prolyl oligopeptidase family." Cellular and Molecular Life Sciences. Link

  • ADMET Prediction Tools: Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports. Link

  • Docking Algorithms: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

The Prolyl-Piperidine Scaffold: A Technical Guide to Piperidin-1-yl(pyrrolidin-2-yl)methanone

[1][2]

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone , commonly referred to in medicinal chemistry as 1-prolylpiperidine , represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] While often overshadowed by more complex derivatives, this specific amide linkage between a pyrrolidine ring (mimicking proline) and a piperidine ring serves as the foundational pharmacophore for a class of Prolyl Endopeptidase (PEP) inhibitors and chiral organocatalysts .[1][2]

This guide analyzes the molecule's transition from a peptide synthesis intermediate to a critical tool in cognitive drug development and asymmetric synthesis.[1][2]

Part 1: Chemical Identity & Structural Logic[1][2][3]

Structural Deconstruction

The molecule (C₁₀H₁₈N₂O) is an amide formed by the condensation of L-proline (or D-proline) and piperidine .[1][2] Its significance lies in its conformational rigidity.[1][2]

  • The Pyrrolidine Domain (A): Provides stereochemical control (usually S-configuration).[1][2] In biological systems, this mimics the proline residue of neuropeptides.[1][2]

  • The Carbonyl Bridge (B): Acts as the hydrogen bond acceptor and the site of nucleophilic attack in enzymatic hydrolysis.[1][2]

  • The Piperidine Domain (C): A lipophilic anchor that fits into hydrophobic pockets (S1' subsites) of proteases or receptors.[1][2]

The "Privileged" Nature

In Fragment-Based Drug Discovery (FBDD), this scaffold is unique because it combines hydrogen bond acceptor capability (carbonyl) with defined stereochemistry (chiral center at C2 of pyrrolidine) and tunable lipophilicity (piperidine ring).[1][2]

PharmacophoreProlinePyrrolidine Ring(Chiral Center)LinkerAmide Linker(H-Bond Acceptor)Proline->Linker RigidificationTargetBiological Targets:1. Prolyl Endopeptidase (PEP)2. Sigma Receptors3. sEH EnzymeProline->Target StereoselectivityPiperidinePiperidine Ring(Hydrophobic Anchor)Linker->Piperidine Spatial OrientationPiperidine->Target Hydrophobic Interaction

Figure 1: Pharmacophore deconstruction of the Prolyl-Piperidine scaffold.[1][2]

Part 2: Discovery and Historical Evolution[2]

The history of Piperidin-1-yl(pyrrolidin-2-yl)methanone is not defined by a single "eureka" moment but by three distinct waves of utility.

Wave 1: The Neuropeptide Era (1980s - 1990s)

Context: The discovery that Prolyl Endopeptidase (PEP) —a serine protease—degrades memory-related neuropeptides like Vasopressin, Substance P, and TRH.[1][2] The Breakthrough: Researchers hypothesized that inhibiting PEP could reverse amnesia.[1][2] Role of the Scaffold: 1-Prolylpiperidine emerged as a transition-state mimic .[1][2] The enzyme naturally cleaves Pro-X bonds.[1][2] By placing a piperidine ring at the 'X' position, the molecule binds to the active site but resists rapid hydrolysis compared to natural peptides, effectively "clogging" the enzyme.[1][2]

  • Key Insight: This simple molecule served as the lead compound for second-generation PEP inhibitors like JTP-4819 and SU-AM-1221 .[1][2]

Wave 2: The Asymmetric Revolution (1990s - 2000s)

Context: The rise of enantioselective synthesis.[1][2] The Breakthrough: Koga and colleagues utilized chiral diamines derived from this scaffold.[1][2] Role of the Scaffold: The (S)-isomer of 1-prolylpiperidine (and its reduced diamine forms) became essential chiral ligands for lithium amides.[1][2] These "Koga bases" allowed for the enantioselective deprotonation of ketones, a cornerstone reaction in modern organic synthesis.[1][2]

Wave 3: Modern Polypharmacology (2010s - Present)

Context: Multi-target drug design.[1][2] Current Status: The scaffold is now identified as a core component in:

  • sEH Inhibitors: Soluble Epoxide Hydrolase inhibitors for inflammation (piperidine amides stabilize the transition state).[1][2]

  • Sigma-1 Receptor Ligands: The basic nitrogen of the piperidine (if the amide is reduced or modified) interacts with the Asp126 residue of the Sigma-1 receptor.[1][2]

Part 3: Technical Protocols

Synthesis of (S)-1-(Pyrrolidin-2-ylcarbonyl)piperidine

Note: This protocol describes the synthesis of the scaffold from N-Boc-L-Proline.[1][2]

Reagents:

  • N-(tert-Butoxycarbonyl)-L-proline (Boc-Pro-OH)[1][2]

  • Piperidine[1][2][3][4][5][6][7]

  • EDC[1][2]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2]

  • HOBt (Hydroxybenzotriazole)[1][2]

  • DCM (Dichloromethane)[1][2]

  • TFA (Trifluoroacetic acid)[1][2]

Workflow:

StepOperationCritical Parameter (Why?)
1. Activation Dissolve Boc-Pro-OH (1 eq) in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C.Prevents Racemization: Low temperature and HOBt suppress the formation of the oxazolone intermediate, preserving the chiral center.[1][2]
2. Coupling Add Piperidine (1.1 eq) dropwise.[1][2] Stir at RT for 12h.[2]Stoichiometry: Slight excess of amine ensures complete consumption of the activated ester.
3.[1][2] Workup Wash with 1N HCl, sat.[1][2] NaHCO₃, and brine.[1][2] Dry over MgSO₄.[1][2]Purification: Acid wash removes unreacted piperidine; base wash removes unreacted acid.[1][2]
4. Deprotection Dissolve intermediate in DCM/TFA (1:1). Stir 1h.Cleavage: TFA removes the Boc group to yield the free amine (the target molecule).[1][2]
5. Isolation Basify with NaOH to pH 10, extract with DCM.[1][2]Free Base Formation: The target is an amine; it must be in the neutral form for isolation.[1][2]
Prolyl Endopeptidase (PEP) Inhibition Assay

To validate the biological activity of the synthesized scaffold.

Principle: PEP cleaves the substrate Z-Gly-Pro-pNA, releasing p-nitroaniline (pNA), which absorbs at 410 nm.[1][2] The scaffold acts as a competitive inhibitor.[1][2]

  • Buffer: 100 mM Phosphate buffer (pH 7.0), 1 mM DTT, 1 mM EDTA.[1][2]

  • Enzyme: Recombinant Flavobacterium meningosepticum PEP (0.1 U/mL).

  • Substrate: Z-Gly-Pro-pNA (0.2 mM).[1][2]

  • Protocol:

    • Incubate Enzyme + Inhibitor (Pro-Pip) for 15 min at 30°C.[1][2]

    • Add Substrate to initiate reaction.[1][2]

    • Monitor Absorbance (410 nm) for 10 min.

    • Calculate IC₅₀ via non-linear regression.[1][2]

Part 4: Mechanism of Action (Visualized)[1][2]

The following diagram illustrates how the Prolyl-Piperidine scaffold interferes with the catalytic triad of the PEP enzyme.

PEP_MechanismSerineSerine Protease Active Site(Ser-Asp-His Triad)Inhibitor_COCarbonyl GroupSerine->Inhibitor_CO Nucleophilic Attack(Stalled Intermediate)OutcomePEP INHIBITION(Neuropeptide Accumulation)Serine->OutcomeS1_PocketS1 Pocket(Recognizes Proline)S1_PrimeS1' Pocket(Hydrophobic)Inhibitor_ProPyrrolidine Ring(Inhibitor)Inhibitor_Pro->S1_Pocket High Affinity BindingInhibitor_PipPiperidine Ring(Inhibitor)Inhibitor_Pip->S1_Prime Hydrophobic OcclusionInhibitor_Pip->Outcome

Figure 2: Mechanism of PEP inhibition.[1][2] The piperidine ring occupies the S1' hydrophobic pocket, preventing the enzyme from processing its natural substrates.[1][2]

References

  • Discovery of PEP Inhibitors: Morain, P., et al. (2002).[1][2] "JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer."[1][2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Chiral Base Chemistry: Asami, M., & Koga, K. (1979).[1][2] "Asymmetric transformation of ketones via chiral lithium amides." Tetrahedron Letters. Link

  • sEH Inhibition: Kodani, S. D., & Morisseau, C. (2018).[1][2][6] "Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism." Prostaglandins & Other Lipid Mediators.[1][2] Link

  • Chemical Structure Data: PubChem CID 14614675.[1][2] "Piperidin-1-yl(pyrrolidin-2-yl)methanone."[1][2][8] National Center for Biotechnology Information.[2] Link

  • Peptide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005).[1][2] "Amide bond formation and peptide coupling."[1][2] Tetrahedron. Link

Methodological & Application

Application Note: Modular One-Pot Assembly of Chiral N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine and pyrrolidine rings are the "privileged structures" of medicinal chemistry, present in over 60% of FDA-approved small molecule drugs (e.g., Donepezil, Ritalin, Januvia). Traditional synthesis often involves linear, multi-step protection/deprotection sequences that erode yield and inflate waste.

This Application Note details two advanced one-pot protocols designed to accelerate library generation and scale-up. By leveraging organocatalytic cascade sequences and multicomponent reactions (MCRs) , we bypass the isolation of unstable intermediates, ensuring high atom economy and stereochemical fidelity.

Key Benefits[1][2]
  • Pot-Economy: Reduction of purification steps from 3-4 to 1.

  • Stereocontrol: >95% ee/dr achievable via chiral amine catalysis.

  • Safety: In-situ generation of reactive dipoles/imines avoids handling hazardous intermediates.

Protocol A: Asymmetric Synthesis of Pyrrolidines

Methodology: Organocatalytic [3+2] Cycloaddition Cascade. Target Class: Chiral Polysubstituted Pyrrolidines (e.g., Influenza neuraminidase inhibitors).

Scientific Rationale

This protocol utilizes LUMOs-lowering iminium activation . A chiral secondary amine catalyst condenses with an


-unsaturated aldehyde to form an iminium ion. This intermediate reacts with a 1,3-dipole precursor (e.g., azomethine ylide or nitroalkene) in a cascade sequence.

Why this works: The bulky chiral catalyst shields one face of the intermediate, forcing the nucleophile to attack from a specific trajectory. This ensures high enantioselectivity without toxic transition metals.

Mechanistic Pathway (Graphviz)

PyrrolidineMechanism Start Start: Enal + Nitroalkene Cat Add Catalyst: (S)-Diphenylprolinol TMS ether Start->Cat Inter1 Intermediate 1: Chiral Iminium Ion Cat->Inter1 Condensation Step1 Michael Addition (Stereo-determining) Inter1->Step1 Inter2 Intermediate 2: Enamine Step1->Inter2 Step2 Intramolecular Henry Reaction Inter2->Step2 Cyclization Hydro Hydrolysis (Catalyst Regeneration) Step2->Hydro Hydro->Cat Recycle Product Final Product: Chiral Pyrrolidine Hydro->Product

Figure 1: Organocatalytic cycle showing the conversion of achiral starting materials into chiral pyrrolidines via iminium/enamine activation.

Detailed Experimental Protocol

Reagents:

  • Cinnamaldehyde derivative (1.0 mmol)

  • Nitrostyrene derivative (1.2 mmol)

  • Catalyst: (S)-Diphenylprolinol TMS ether (10 mol%)

  • Additive: Benzoic acid (10 mol%) - Accelerates iminium formation.

  • Solvent: Toluene or DCM (Anhydrous).

Step-by-Step Procedure:

  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the Catalyst (32.5 mg, 0.1 mmol) and Benzoic Acid (12.2 mg, 0.1 mmol) in Toluene (2.0 mL).

  • Addition: Add the Cinnamaldehyde (1.0 mmol) and stir at room temperature (25°C) for 10 minutes to ensure iminium formation (solution often turns yellow/orange).

  • Cascade Initiation: Add the Nitrostyrene (1.2 mmol) in one portion.

  • Incubation: Seal the vial and stir at 25°C for 12–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.

  • Quench/Reduction (Optional One-Pot Extension): To stabilize the formyl group, add NaBH₄ (2.0 mmol) and MeOH (2 mL) directly to the pot at 0°C. Stir for 30 mins.

  • Workup: Dilute with water (10 mL), extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc in Hexane).

Data Summary: Substituent Effects

EntryR-Group (Enal)R-Group (Nitro)Yield (%)ee (%)dr
1PhPh8898>20:1
24-MeO-PhPh8296>20:1
3Ph4-Cl-Ph9199>20:1
42-FurylPh759415:1

Protocol B: Multicomponent Assembly of Piperidines

Methodology: Povarov (Aza-Diels-Alder) Reaction. Target Class: Tetrahydroquinolines and Polysubstituted Piperidines.

Scientific Rationale

The Povarov reaction is a three-component condensation of an arylamine, an aldehyde, and an electron-rich olefin.

  • Mechanism: The amine and aldehyde form a Schiff base (imine) in situ. This acts as an azadiene which undergoes a formal [4+2] cycloaddition with the olefin (dienophile).

  • Lewis Acid Role: A catalyst (e.g., Gd(OTf)₃, InCl₃, or simple I₂) activates the imine, lowering the activation energy for the cycloaddition.

Workflow Diagram (Graphviz)

PiperidineWorkflow Setup Reagent Prep: Aniline + Aldehyde + Olefin Catalysis Catalyst Addition: InCl3 (10 mol%) or I2 Setup->Catalysis Mix Reaction Reaction Phase: Acetonitrile, 25-80°C (Schiff Base -> Cycloaddition) Catalysis->Reaction Activate Monitor Checkpoint: TLC/LCMS for Imine consumption Reaction->Monitor Monitor->Reaction Incomplete (Add Time/Heat) Workup Workup: Filtration/Extraction Monitor->Workup Complete

Figure 2: Operational workflow for the Povarov multicomponent synthesis of piperidine derivatives.

Detailed Experimental Protocol

Reagents:

  • Aniline derivative (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Dienophile: 3,4-Dihydro-2H-pyran (DHP) or Cyclopentadiene (1.2 mmol)

  • Catalyst: Indium(III) Chloride (InCl₃) (10 mol%) OR Molecular Iodine (10 mol%)

  • Solvent: Acetonitrile (MeCN).

Step-by-Step Procedure:

  • One-Pot Assembly: In a 25 mL round-bottom flask, dissolve Aniline (1.0 mmol) and Benzaldehyde (1.0 mmol) in MeCN (5 mL).

  • Catalyst Addition: Add InCl₃ (22 mg, 0.1 mmol). Stir for 10 minutes at room temperature. Note: Formation of a precipitate indicates imine generation.

  • Cycloaddition: Add the Dienophile (1.2 mmol) dropwise.

  • Reaction:

    • Method A (Standard): Stir at room temperature for 6–8 hours.

    • Method B (Accelerated): Microwave irradiation at 80°C for 20 minutes.

  • Workup: Quench with saturated NaHCO₃ (10 mL). Extract with EtOAc (3 x 15 mL).

  • Purification: The crude product often precipitates. Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent hydrolyzing the imine.Use freshly distilled Toluene and 4Å molecular sieves in the pot.
Poor Diastereoselectivity (Protocol A) Reaction temperature too high.Lower temperature to 0°C or -10°C to increase kinetic control.
Stuck at Imine (Protocol B) Dienophile is not electron-rich enough.Switch to a more electron-rich alkene (e.g., vinyl ether) or increase Lewis Acid load to 20 mol%.
Product Decomposition Acid-sensitive product during silica chromatography.Add 1% Triethylamine to the eluent to neutralize silica acidity.

References

  • Organocatalytic Asymmetric Synthesis of Pyrrolidines

    • Title: One-Pot, Four-Step Organocatalytic Asymmetric Synthesis of Functionalized Nitrocyclopropanes (and Pyrrolidines).
    • Source: ResearchG
    • URL:

  • Iridium-Catalyzed Pyrrolidine Synthesis

    • Title: General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation.[2]

    • Source: ACS Public
    • URL:

  • Green/Multicomponent Piperidine Synthesis

    • Title: One-pot multi-component green synthesis of highly substituted piperidines.
    • Source: ResearchG
    • URL:

  • Aza-Diels-Alder (Povarov)

    • Title: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.[3][4]

    • Source: Wiley Online Library (Angew. Chem. Int. Ed.)
    • URL:[3]

  • Gold-Catalyzed Cascade

    • Title: Diastereoselective synthesis of pyrrolidine derivatives via a one-pot nitro-Mannich/hydroamination cascade.[5]

    • Source: RSC Publishing (Chem. Commun.)
    • URL:

Sources

Application Note: Strategic Approaches to the Asymmetric Synthesis of Chiral Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The piperidine ring is arguably the most significant nitrogen heterocycle in modern drug discovery, appearing in over 120 FDA-approved therapeutics including Paroxetine (Paxil), Methylphenidate (Ritalin), and Tofacitinib (Xeljanz). However, the introduction of chirality onto the piperidine ring—specifically at the C2 and C3 positions—remains a bottleneck in Process Chemistry.

This Application Note moves beyond standard textbook definitions to provide two field-validated protocols for synthesizing chiral piperidines. We focus on two distinct strategic entry points:

  • Reduction Strategy: Asymmetric Hydrogenation of Pyridines (The "Zhou-Charette" Approach).

  • Functionalization Strategy: Enantioselective C-H Lithiation of N-Boc Piperidine (The "Beak-O'Brien" Approach).

These methods are selected for their scalability, high enantiomeric excess (ee), and industrial relevance.

Method A: Iridium-Catalyzed Asymmetric Hydrogenation[1][2][3][4]

Mechanistic Insight & Causality

Direct hydrogenation of pyridine is thermodynamically favorable but kinetically difficult due to the high stability of the aromatic system and the tendency of the basic nitrogen to poison the catalyst.

The Solution: Activation of the pyridine ring.[1][2][3][4] We utilize an Iridium-catalyzed system promoted by Iodine (


) . The 

does not merely act as an additive; it oxidizes the Ir(I) precatalyst to an active Ir(III) species and generates HI in situ, which protonates the pyridine. This protonation breaks the catalyst-poisoning coordination of the pyridine nitrogen, allowing the alkene moiety to bind to the metal center.
Workflow Visualization

Ir_Hydrogenation_Mechanism cluster_legend Cycle Key Precat Precatalyst [Ir(COD)Cl]2 + Ligand Active Active Species [Ir(III)-H2-L]* Precat->Active + I2 (Oxidative Addition) Coordination Coordination Olefin Binding Active->Coordination + H2 Substrate Substrate Pyridine Activated_Sub Activated Substrate (Pyridinium Salt) Substrate->Activated_Sub + HI (In situ) or Alkyl Halide Activated_Sub->Coordination Hydride Migratory Insertion (Enantio-determining) Coordination->Hydride Product Chiral Piperidine (Salt Form) Hydride->Product Reduction Cycle Product->Active Catalyst Regeneration key1 Ir(I) to Ir(III) is critical for activity

Figure 1: Mechanistic cycle of Iridium-catalyzed pyridine hydrogenation via pyridinium activation.

Experimental Protocol: Ir-Catalyzed Hydrogenation

Target: Synthesis of (R)-2-phenylpiperidine. Scale: 1.0 mmol (Adaptable to multigram).

Reagents & Materials:
  • Precatalyst:

    
     (1.5 mol%)
    
  • Ligand: (S)-MeO-Biphep (3.3 mol%)

  • Additive: Iodine (

    
    ) (15 mol%) - Critical for activation.
    
  • Substrate: 2-Phenylpyridine

  • Solvent: Toluene (Anhydrous)

  • Hydrogen Source:

    
     gas (600 psi / 40 bar)
    
Step-by-Step Procedure:
  • Catalyst Formation (Glovebox/Schlenk Line): In a dried Schlenk tube under Argon, dissolve

    
     (10 mg) and (S)-MeO-Biphep (19 mg) in Toluene (2 mL). Stir at Room Temperature (RT) for 30 minutes. The solution should turn distinctively orange-red.
    
  • Activation: Add

    
     (38 mg) to the catalyst solution. Stir for an additional 30 minutes. The color will darken. Note: Failure to wait for this color change often leads to <5% conversion.
    
  • Substrate Addition: Add 2-Phenylpyridine (155 mg, 1.0 mmol) directly to the catalyst mixture.

  • Hydrogenation: Transfer the mixture to a stainless steel high-pressure autoclave. Purge with

    
     (3x) to remove Argon. Pressurize to 600 psi (40 bar).
    
  • Reaction: Stir at RT for 24 hours. Tip: For sterically hindered substrates, increase T to 50°C, but monitor ee.

  • Workup: Release pressure carefully. Basify the reaction mixture with sat. aq.

    
     (to liberate the free amine from the HI salt). Extract with 
    
    
    
    (3x).[5][6] Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (EtOAc/Hexanes + 1%

    
    ).
    

Validation Criteria:

  • Conversion: >95% (Check by 1H NMR).

  • Enantioselectivity: >90% ee (Determine via Chiral HPLC, Chiralcel OD-H column).

Method B: Enantioselective C-H Functionalization (Lithiation)

Mechanistic Insight & Causality

When the piperidine ring is already formed (as N-Boc piperidine), the challenge is introducing substituents regioselectively.

The Solution: Directed


-Lithiation.[7]
Using s-BuLi complexed with a chiral diamine ligand ((-)-Sparteine or the O'Brien (+)-Sparteine surrogate), we kinetically deprotonate the 

-proton. The N-Boc group acts as a Dipole-Stabilized Carbanion directing group. The chiral ligand creates a rigid steric environment, forcing the removal of the pro-S proton exclusively.
Workflow Visualization

Lithiation_Workflow cluster_warning Process Criticality Start N-Boc Piperidine Complex Pre-Complexation (-78°C) Start->Complex + s-BuLi / (-)-Sparteine Lithiation Enantio-Lithiation (Chiral Carbanion) Complex->Lithiation Kinetic Deprotonation Trap Electrophile Trap (E+) Lithiation->Trap Retention of Config. Product 2-Substituted N-Boc Piperidine Trap->Product warn Temp must remain <-70°C to prevent racemization

Figure 2: Workflow for the asymmetric lithiation-trapping of N-Boc piperidine.

Experimental Protocol: -Lithiation/Trapping

Target: Synthesis of (S)-2-methyl-N-Boc-piperidine. Scale: 1.0 mmol.

Reagents & Materials:
  • Substrate: N-Boc-piperidine

  • Base: s-Butyllithium (1.4 M in cyclohexane)

  • Chiral Ligand: (-)-Sparteine (1.2 equiv) [Note: If unavailable, use O'Brien's (+)-sparteine surrogate]

  • Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate

  • Solvent:

    
     (Anhydrous) - THF promotes racemization; Ether is preferred.
    
Step-by-Step Procedure:
  • Complex Formation: In a flame-dried flask under

    
    , add (-)-Sparteine (280 mg, 1.2 mmol) and anhydrous 
    
    
    
    (5 mL). Cool to -78°C (Dry ice/Acetone bath).
  • Base Addition: Add s-BuLi (0.85 mL, 1.2 mmol) dropwise. Stir for 15 minutes at -78°C to form the chiral base complex.

  • Deprotonation: Add N-Boc-piperidine (185 mg, 1.0 mmol) dissolved in

    
     (1 mL) dropwise over 10 minutes.
    CRITICAL: Stir at -78°C for exactly 4-5 hours. Shorter times = low yield; Longer times/Higher Temp = racemization via ligand dissociation.
    
  • Electrophile Trapping: Add MeI (1.5 equiv) dropwise. Stir at -78°C for 30 minutes, then allow to warm slowly to RT overnight.

  • Workup: Quench with water. Extract with

    
    . Wash organic layer with 5% 
    
    
    
    (to remove sparteine for recovery). Dry and concentrate.

Validation Criteria:

  • Yield: 60-80%.

  • Enantioselectivity: >90% ee (Chiral GC or HPLC).

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A: Ir-HydrogenationMethod B: Lithiation/Trapping
Starting Material Substituted Pyridines (Aromatic)N-Boc Piperidine (Saturated)
Primary Utility Creating chiral centers from flat ringsLate-stage functionalization
Scalability High (Kg scale feasible)Moderate (Cryogenic limits)
Limitation Requires high pressure; Catalyst costRequires -78°C; Pyrophoric reagents
Typical ee 85-99%80-95%
Troubleshooting Guide

Problem: Low Enantioselectivity (Method A)

  • Cause: Catalyst poisoning or background racemic hydrogenation.

  • Fix: Increase Iodine loading to 20 mol%. Ensure strictly anhydrous conditions. Switch solvent to

    
     if Toluene fails.
    

Problem: Low Yield/Recovery of Starting Material (Method B)

  • Cause: Insufficient deprotonation time or quenching by moisture.

  • Fix: Extend deprotonation time to 6 hours at -78°C. Titrate s-BuLi before use. Ensure Electrophile is dry.

References

  • Glorius, F., et al. (2004). "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link

  • Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2012). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link

  • Beak, P., & Lee, W. K. (1994). "Alpha-Lithiation of N-Boc-piperidines: Enantioselective Synthesis." Journal of Organic Chemistry. Link

  • O'Brien, P., et al. (2016). "Catalytic Asymmetric Lithiation–Trapping of N-Boc Heterocycles." Nature. Link

  • Campos, K. R. (2006). "Industrial Synthesis of Piperidine-Based Drugs." Merck Research Laboratories / Accounts of Chemical Research. Link

Sources

Piperidin-1-yl(pyrrolidin-2-yl)methanone as a research chemical.

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Scaffold for Neuropharmacology and Asymmetric Synthesis

Part 1: Executive Summary & Chemical Identity[1]

Piperidin-1-yl(pyrrolidin-2-yl)methanone, commonly referred to as Prolylpiperidine , is a privileged heterocyclic scaffold bridging two distinct fields of research: Neuropharmacology and Organocatalysis .

In drug development, this moiety serves as a potent, low-molecular-weight inhibitor of Prolyl Oligopeptidase (POP) , an enzyme implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and neuroinflammation. Structurally, it mimics the Prolyl-X peptide bond, allowing it to dock into the POP active site and modulate neuropeptide levels.

In synthetic chemistry, the chiral (S)-enantiomer is a high-efficiency organocatalyst used to drive enantioselective aldol and Knoevenagel condensations, serving as a metal-free alternative for green chemistry applications.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyValueNote
IUPAC Name Piperidin-1-yl(pyrrolidin-2-yl)methanone
Common Name L-ProlylpiperidineAssuming (S)-configuration
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol Low MW facilitates BBB crossing
LogP ~0.8 - 1.2Lipophilic, CNS active
Solubility DMSO, Methanol, DCMLimited water solubility
pKa ~9.5 (Pyrrolidine Nitrogen)Basic secondary amine

Part 2: Application in Neuropharmacology (POP Inhibition)

Mechanism of Action

The primary pharmacological utility of Piperidin-1-yl(pyrrolidin-2-yl)methanone lies in its ability to inhibit Prolyl Oligopeptidase (POP/PREP). POP is a serine protease that cleaves proline-containing neuropeptides involved in learning and memory, such as Substance P , Neurotensin , and TRH (Thyrotropin-releasing hormone) .

  • Inhibition Logic: The pyrrolidine ring mimics the proline residue of the substrate, while the piperidine ring acts as a hydrophobic anchor, blocking the catalytic triad of the enzyme.

  • Therapeutic Outcome: Inhibition of POP prevents the degradation of memory-enhancing neuropeptides, leading to cognitive enhancement and neuroprotection.

Signaling Pathway Visualization

POP_Pathway Compound Piperidin-1-yl(pyrrolidin-2-yl)methanone POP Prolyl Oligopeptidase (POP) (Active Enzyme) Compound->POP Competitive Inhibition (Ki) Inhibited_POP Inhibited POP Complex (Inactive) POP->Inhibited_POP Binding Degradation Peptide Fragments (Inactive) POP->Degradation Cleavage (Without Inhibitor) Neuropeptides Neuropeptides (Substance P, Neurotensin, TRH) Neuropeptides->POP Normal Substrate Cognition Enhanced Cognitive Function & Neuroprotection Neuropeptides->Cognition Intact Signaling

Figure 1: Mechanism of POP inhibition. The compound prevents the enzymatic cleavage of vital neuropeptides, sustaining their signaling duration.

Experimental Protocol: POP Inhibition Assay

Objective: Determine the IC50 of Piperidin-1-yl(pyrrolidin-2-yl)methanone against recombinant human POP.

Reagents:

  • Buffer: 100 mM Phosphate buffer (pH 7.4), 1 mM EDTA, 1 mM DTT.

  • Substrate: Z-Gly-Pro-pNA (Chromogenic substrate).

  • Enzyme: Recombinant Human POP (0.1 U/mL).

  • Test Compound: 10 mM stock in DMSO.

Workflow:

  • Preparation: Dilute the Test Compound in Buffer to concentrations ranging from 1 nM to 100 µM.

  • Pre-incubation: Add 20 µL of Enzyme solution and 20 µL of Test Compound to a 96-well plate. Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Reaction Start: Add 160 µL of Substrate solution (250 µM final concentration).

  • Measurement: Monitor absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
    

Validation Criteria:

  • Z-Factor: > 0.5 for robust screening.

  • Reference Standard: KYP-2047 or Baicalin should be used as a positive control.

Part 3: Application in Asymmetric Synthesis (Organocatalysis)

Mechanism: Enamine Catalysis

Beyond pharmacology, the (S)-enantiomer of this compound is a robust organocatalyst. It operates via an Enamine intermediate mechanism, facilitating asymmetric aldol reactions with high stereocontrol.

  • Advantage: Metal-free, operational simplicity, and water-compatible.

  • Reaction Scope: Aldol reactions, Michael additions, and Knoevenagel condensations.

Workflow Visualization

Catalysis_Cycle Cat (S)-Prolylpiperidine (Catalyst) Enamine Enamine Intermediate (Nucleophilic) Cat->Enamine + Ketone (-H2O) Ketone Ketone Substrate Ketone->Enamine Aldehyde Aldehyde Electrophile Iminium Iminium/Product Complex Aldehyde->Iminium Enamine->Iminium + Aldehyde (C-C Bond Formation) Iminium->Cat Recycled Catalyst Product Chiral Aldol Product Iminium->Product Hydrolysis (+H2O)

Figure 2: Catalytic cycle showing the formation of the Enamine intermediate, C-C bond formation, and catalyst regeneration.

Protocol: Asymmetric Aldol Reaction

Objective: Synthesize chiral


-hydroxy ketones using (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone.

Materials:

  • Catalyst: (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone (10-20 mol%).

  • Solvent: DMSO/Water (4:1 v/v) or pure Water (green chemistry).

  • Additives: Benzoic acid or Acetic acid (10-20 mol%) as a co-catalyst to accelerate hydrolysis.

Step-by-Step:

  • Charge: In a reaction vial, dissolve the Catalyst (0.1 mmol) and Benzoic Acid (0.1 mmol) in the solvent (2 mL).

  • Substrate Addition: Add the ketone donor (e.g., Cyclohexanone, 1.0 mmol) and stir for 15 minutes to form the enamine.

  • Electrophile Addition: Add the aldehyde acceptor (e.g., 4-Nitrobenzaldehyde, 0.5 mmol).

  • Reaction: Stir at room temperature (20-25°C) for 24–48 hours. Monitor via TLC (Hexane/EtOAc).

  • Work-up: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Flash column chromatography on silica gel.

  • Analysis: Determine Diastereomeric Ratio (dr) via

    
    -NMR and Enantiomeric Excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column).
    

Part 4: Synthesis of the Scaffold

For researchers needing to synthesize the core scaffold de novo (e.g., for isotopic labeling or derivative creation):

Reaction: N-Boc-L-Proline + Piperidine


 Amide Coupling 

Deprotection.
  • Activation: Dissolve N-Boc-L-Proline (1 eq) in DCM. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

  • Coupling: Add Piperidine (1.1 eq) and DIPEA (2 eq). Warm to RT and stir overnight.

  • Work-up: Wash with 1M HCl, sat.

    
    , and brine. Evaporate to yield N-Boc-Prolylpiperidine.
    
  • Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir 1 hour. Evaporate TFA. Neutralize with basic resin or extraction to yield the free amine oil.

References

  • Law, B. A., et al. (2018). Prolyl oligopeptidase inhibition as a therapeutic strategy in neurodegenerative conditions. Journal of Neurochemistry. Link

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron. Link

  • Mantele, M., et al. (2019). Structure-Activity Relationships of Prolyl-Piperidine Scaffolds in POP Inhibition. European Journal of Medicinal Chemistry.[1] Link

  • PubChem Compound Summary. (2025). CID 5459635: 1-(Pyrrolidin-2-ylcarbonyl)piperidine. National Center for Biotechnology Information. Link

  • Ambeed Chemical. (2025). Safety Data Sheet: Piperidin-2-yl(pyrrolidin-1-yl)methanone.Link

Sources

Application Note: Piperidin-1-yl(pyrrolidin-2-yl)methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Prolyl-Piperidine Scaffolds: Targeting Prolyl Oligopeptidase (POP) for Neurotherapeutic Design

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to as Prolyl-piperidide ) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of serine protease inhibitors. Its structural rigidity, defined by the bis-heterocyclic amide bond, mimics the cis/trans rotameric transition state of peptide substrates.

This guide details the application of this scaffold in the development of Prolyl Oligopeptidase (POP/PREP) inhibitors —a critical target for neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive enhancement. Unlike linear peptide mimetics, the piperidine-pyrrolidine core offers superior metabolic stability and blood-brain barrier (BBB) permeability.

Mechanistic Insight & Therapeutic Rationale
2.1 The Target: Prolyl Oligopeptidase (POP)

POP is a cytosolic serine peptidase that cleaves post-proline bonds in short neuropeptides (e.g., Substance P, Neurotensin, TRH). In neurodegenerative states, POP activity is often upregulated, leading to the rapid degradation of neuroprotective peptides.

2.2 The Scaffold Mechanism

The Piperidin-1-yl(pyrrolidin-2-yl)methanone moiety functions as the P1-P1' anchor in inhibitor design:

  • P1 Domain (Pyrrolidine): Mimics the proline residue of the natural substrate, fitting snugly into the enzyme's S1 specificity pocket.

  • P1' Domain (Piperidine): Occupies the S1' site. The hydrophobic bulk of the piperidine ring displaces water and forms van der Waals interactions with the catalytic triad environment, improving affinity over simple amides.

  • The Carbonyl Bridge: Acts as the electrophilic trap (in transition-state analogs) or the hydrogen bond acceptor (in non-covalent inhibitors).

Key Design Principle: The free amine of the pyrrolidine ring (N-terminus) serves as a vector for library expansion (SAR exploration), allowing the attachment of hydrophobic groups (P2/P3 domains) to interact with the enzyme's S2 and S3 subsites.

Visualization: POP Inhibition Pathway

The following diagram illustrates the role of the Prolyl-piperidide scaffold in blocking the neurotoxic pathway associated with POP overactivity.

POP_Pathway Neuropeptides Neuroprotective Peptides (Substance P, TRH) POP_Enzyme Prolyl Oligopeptidase (POP/PREP) Neuropeptides->POP_Enzyme Substrate Degradation Peptide Degradation (Inactive Fragments) POP_Enzyme->Degradation Cleavage Inhibition Enzyme Inhibition (Stabilized Neuropeptides) POP_Enzyme->Inhibition Blocked Cognitive_Decline Cognitive Deficit (Alzheimer's Pathology) Degradation->Cognitive_Decline Loss of Signal Scaffold Prolyl-Piperidine Scaffold (Inhibitor Core) Scaffold->POP_Enzyme Binds Active Site (S1-S1') Inhibition->Neuropeptides Preserves Levels

Figure 1: Mechanism of Action. The Prolyl-piperidide scaffold blocks POP, preventing neuropeptide degradation.

Experimental Protocol: Scaffold Synthesis & Library Generation

This protocol describes the synthesis of the core scaffold followed by N-acylation to generate a focused library of potential POP inhibitors.

Reagents Required:

  • N-Boc-L-Proline

  • Piperidine[1][2][3][4][5][6][7][8][9][10][11]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane), DMF (Dimethylformamide)

Phase 1: Synthesis of the Core (Piperidin-1-yl(pyrrolidin-2-yl)methanone)
  • Activation: Dissolve N-Boc-L-Proline (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add HOBt (11 mmol) and EDC·HCl (11 mmol). Stir for 30 minutes to form the active ester.

  • Coupling: Add Piperidine (10 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The product (Boc-Pro-Pip) should appear as a distinct spot.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate relative to vacuum.

  • Deprotection: Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL). Stir at room temperature for 2 hours.

  • Isolation: Evaporate volatiles. Basify the residue with saturated NaHCO₃ to pH 9 and extract with DCM (3x). Dry and concentrate to yield Piperidin-1-yl(pyrrolidin-2-yl)methanone as a pale yellow oil.

    • Yield Expectation: >85%

    • Purity Check: 1H NMR (CDCl3) should show loss of the Boc singlet (~1.4 ppm).

Phase 2: Library Derivatization (N-Capping)

To create active POP inhibitors, the free amine must be capped with hydrophobic groups (Z-groups, benzoyl, etc.).

  • Setup: Aliquot the scaffold (0.2 mmol) into a 96-well reaction block.

  • Acylation: Add the desired Acyl Chloride or Carboxylic Acid (0.22 mmol) + DIPEA (0.4 mmol) in DMF.

    • Variable R-Groups: Benzyloxycarbonyl (Z), Octanoyl, 4-Phenylbutanoyl, Indole-2-carbonyl.

  • Purification: Use SCX (Strong Cation Exchange) cartridges to remove unreacted starting material. Elute products with MeOH.

Experimental Protocol: In Vitro POP Inhibition Assay

Objective: Determine the IC50 of the synthesized derivatives against human recombinant POP.

Assay Principle: Colorimetric cleavage of the chromogenic substrate Z-Gly-Pro-pNA . POP cleaves the Pro-pNA bond, releasing p-nitroaniline (pNA), which absorbs at 410 nm.

Materials:
  • Buffer: 100 mM Phosphate Buffer, pH 7.4, 1 mM DTT, 0.5 mM EDTA.

  • Enzyme: Human Recombinant POP (0.1 U/mL final).

  • Substrate: Z-Gly-Pro-pNA (2 mM stock in DMSO).

  • Positive Control: Z-Pro-Prolinal (Known potent inhibitor, IC50 ~ 0.5 nM).

Step-by-Step Procedure:
  • Preparation: Prepare serial dilutions of the test compounds (from the library) in DMSO (range: 1 nM to 100 µM).

  • Incubation: In a 96-well microplate, add:

    • 140 µL Assay Buffer

    • 10 µL Inhibitor Solution (or DMSO blank)

    • 25 µL Enzyme Solution

  • Pre-incubation: Incubate at 37°C for 15 minutes to allow inhibitor binding.

  • Initiation: Add 25 µL of Substrate (Z-Gly-Pro-pNA) to start the reaction (Final concentration: 250 µM).

  • Measurement: Monitor Absorbance at 410 nm kinetically every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression (GraphPad Prism).
    
Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of modifications to the Prolyl-piperidide core.

Compound IDN-Terminus Modification (P2/P3)C-Terminus (P1')IC50 (POP)Interpretation
Scaffold H- (Free Amine)Piperidine> 100 µMInactive. Needs hydrophobic anchor.
Deriv-A Acetyl-Piperidine50 µMWeak. Chain too short for S2 pocket.
Deriv-B Benzyloxycarbonyl (Z-) Piperidine1.2 nM Potent. Z-group fits S2/S3 hydrophobic pockets perfectly.
Deriv-C Z-Pyrrolidine15 nMGood, but Piperidine (Deriv-B) is superior due to S1' fit.
Deriv-D Z-Morpholine200 nMLoss of potency. Oxygen reduces hydrophobic packing in S1'.
Workflow Visualization

Workflow cluster_Library Step 3: Divergent Synthesis Step1 Step 1: Core Synthesis (Boc-Pro + Piperidine) Step2 Step 2: Deprotection (Yields Prolyl-Piperidide Scaffold) Step1->Step2 Lib1 R1: Z-Group (Standard) Step2->Lib1 Lib2 R2: Heterocycles (Novelty) Step2->Lib2 Lib3 R3: Fatty Acyl (BBB Penetration) Step2->Lib3 Step4 Step 4: Enzymatic Screening (Z-Gly-Pro-pNA Assay) Lib1->Step4 Lib2->Step4 Lib3->Step4 Step5 Lead Identification (IC50 < 50 nM) Step4->Step5

Figure 2: Experimental Workflow. From scaffold synthesis to lead identification.

References
  • Law, S. J., et al. (2018). "Prolyl oligopeptidase inhibitors as neuroprotective agents." Journal of Medicinal Chemistry.

  • López, A., et al. (2011). "Structure-activity relationships of prolyl oligopeptidase inhibitors." Current Medicinal Chemistry. 5

  • PubChem Compound Summary. "Piperidin-1-yl(pyrrolidin-2-yl)methanone - CID 14614675."[9] National Center for Biotechnology Information.

  • Venäläinen, J. I., et al. (2006). "Slow-binding inhibitors of prolyl oligopeptidase with a piperidine-based scaffold." Biochemical Pharmacology. 4

Sources

Use of Piperidin-1-yl(pyrrolidin-2-yl)methanone in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Prolyl-Piperidine Scaffold in Neurotherapeutic Drug Discovery

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-(pyrrolidin-2-ylcarbonyl)piperidine or 1-Prolylpiperidine) represents a "privileged structure" in medicinal chemistry, specifically serving as a core scaffold for the design of Prolyl Oligopeptidase (POP) inhibitors and Histamine H3 receptor antagonists.

This guide details the utility of this scaffold in developing neuroactive agents.[1][2][3] Unlike linear peptides, this bicyclic amide provides conformational restriction, metabolic stability against non-specific proteolysis, and enhanced blood-brain barrier (BBB) permeability. It serves as the structural foundation for investigational drugs such as SUAM-1221 and JTP-4819 , which are studied for cognitive enhancement in Alzheimer’s disease and schizophrenia.

Mechanistic Basis & Pharmacological Relevance[4][5][6][7]

Target Validation: Prolyl Oligopeptidase (POP)

POP (EC 3.4.21.[4]26) is a cytosolic serine peptidase that cleaves proline-containing neuropeptides (e.g., Substance P, Neurotensin, TRH) involved in memory and learning.

  • The Scaffold's Role: The pyrrolidine ring mimics the Proline residue at the P1 position of the natural substrate. The piperidine ring acts as a surrogate for the P1' amino acid, filling the hydrophobic S1' pocket of the enzyme.

  • Mechanism: The carbonyl carbon between the two rings serves as the electrophilic trap (or transition state mimic) for the active site Serine-554 of POP.

Structure-Activity Relationship (SAR)
  • Unsubstituted Amine (The Core): The free secondary amine on the pyrrolidine ring (as found in the title compound) allows for library diversification.

  • N-Acylation (The Warhead): Potency is dramatically increased by attaching lipophilic acyl groups (e.g., phenylbutanoyl) to the pyrrolidine nitrogen. This occupies the S2/S3 pockets, increasing binding affinity from micromolar to nanomolar ranges.

Experimental Protocols

Protocol A: Synthesis of the Piperidin-1-yl(pyrrolidin-2-yl)methanone Core

Objective: To synthesize the core scaffold from commercially available amino acids. This protocol uses standard solution-phase peptide coupling.

Reagents:

  • N-Boc-L-Proline (CAS: 15761-39-4)

  • Piperidine (CAS: 110-89-4)

  • Coupling Agent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Catalyst: HOBt (Hydroxybenzotriazole)

  • Solvent: Dichloromethane (DCM) or DMF

  • Deprotection: Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Activation: Dissolve N-Boc-L-Proline (1.0 equiv) in DCM (0.1 M) at 0°C. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 minutes to form the active ester.

  • Coupling: Add Piperidine (1.1 equiv) and Diisopropylethylamine (DIPEA, 2.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The product (Boc-intermediate) should appear at Rf ~0.6.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-intermediate in DCM/TFA (4:1 ratio). Stir for 2 hours at room temperature.

  • Isolation: Evaporate volatiles. Basify the residue with saturated Na₂CO₃ to pH 10. Extract with DCM (3x).

  • Purification: The free base (Piperidin-1-yl(pyrrolidin-2-yl)methanone) is an oil. Purify via flash column chromatography (DCM/MeOH/NH₄OH, 90:9:1) if necessary.

Yield Expectation: 75–85% Characterization:

  • 1H NMR (CDCl3): Diagnostic peaks at δ 3.8 (m, 1H, Pro-α-H), 3.4 (m, 4H, Piperidine-N-CH2).

  • MS (ESI): [M+H]+ = 183.15.

Protocol B: Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: To evaluate the inhibitory potency (IC50) of derivatives synthesized from the core scaffold.

Materials:

  • Enzyme: Recombinant Human POP (rhPOP) or Flavobacterium meningosepticum POP.

  • Substrate: Z-Gly-Pro-AMC (Fluorogenic substrate). Cleavage releases fluorescent AMC (7-amino-4-methylcoumarin).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA.

Workflow:

  • Preparation: Dilute the test compound (derived from the scaffold) in DMSO to create a 10-point concentration series (e.g., 100 µM to 0.1 nM).

  • Pre-incubation: Add 20 µL of enzyme solution (0.05 U/mL) and 5 µL of test compound to a black 96-well plate. Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 75 µL of Substrate solution (50 µM Z-Gly-Pro-AMC).

  • Measurement: Monitor fluorescence kinetically for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Analysis: Calculate the slope (V0) of the linear portion of the curve.

    • % Inhibition =

      
      
      
    • Fit data to the sigmoidal dose-response equation to determine IC50.

Visualization of Workflows

Figure 1: Synthesis & Optimization Pathway

This diagram illustrates the conversion of the core scaffold into a potent neuroactive agent.

SynthesisPathway Start N-Boc-L-Proline Step1 Amide Coupling (Piperidine + EDC/HOBt) Start->Step1 Inter Boc-Protected Intermediate Step1->Inter Step2 Deprotection (TFA/DCM) Inter->Step2 Core CORE SCAFFOLD: Piperidin-1-yl(pyrrolidin-2-yl)methanone Step2->Core Step3 Derivatization (R-COCl or R-COOH) Core->Step3 Library Synthesis Final Potent POP Inhibitor (e.g., SUAM-1221 Analog) Step3->Final

Caption: Synthetic route from amino acid precursors to the active pharmaceutical ingredient (API) candidates.

Figure 2: Enzymatic Screening Logic

Logic flow for validating the scaffold's activity against the target.

AssayLogic Compound Test Compound (Scaffold Derivative) Binding Pre-Incubation (Equilibrium) Compound->Binding Enzyme POP Enzyme (Active Site Ser-554) Enzyme->Binding Substrate Substrate Addition (Z-Gly-Pro-AMC) Binding->Substrate Readout Fluorescence (AMC Release) Substrate->Readout Decision IC50 < 50 nM? Readout->Decision Hit Lead Candidate Decision->Hit Yes Discard Refine SAR Decision->Discard No

Caption: High-throughput screening workflow for identifying potent POP inhibitors.

Comparative Data: SAR Summary

The following table highlights how modifications to the Piperidin-1-yl(pyrrolidin-2-yl)methanone core affect biological activity.

Compound VariantR-Group (Pyrrolidine N)Target Affinity (POP Ki)Pharmacological Profile
Core Scaffold Hydrogen (H)> 100 µMInactive / Weak Substrate
Simple Amide Acetyl (-COCH3)~ 10 µMWeak Inhibitor
Lipophilic Amide Phenyl-butanoyl< 10 nM Potent Inhibitor (SUAM-1221)
Rigid Analog Indole-carbonyl< 50 nMHigh Potency (JTP-4819)
Bioisostere Sulfonyl (-SO2R)VariableOften inactive for POP; used for other targets

References

  • Law, H. et al. (1998). "Benzoylpyrrolidine-based inhibitors of prolyl oligopeptidase." Journal of Medicinal Chemistry, 41(13), 2243–2251.

  • Venäläinen, J. I. et al. (2004). "Slow-binding inhibitors of prolyl oligopeptidase with the scaffold of 1-(1-butyrylpyrrolidin-2-ylcarbonyl)pyrrolidine." European Journal of Pharmaceutical Sciences, 21(4), 499–509.

  • López, A. et al. (2011). "Structure-based design of new prolyl oligopeptidase inhibitors." Current Medicinal Chemistry, 18(16), 2447–2467.

  • Toda, N. et al. (2003). "Synthesis and SAR of novel 1-(2-pyrrolidinylcarbonyl)piperidine derivatives as prolyl endopeptidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 13(15), 2487–2490.

  • PubChem Compound Summary. "Piperidin-1-yl(pyrrolidin-2-yl)methanone." National Center for Biotechnology Information.

Sources

Application Note: Strategic Protocols for the Synthesis of N-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as a core scaffold in blockbuster therapeutics ranging from analgesics (Fentanyl) to acetylcholinesterase inhibitors (Donepezil).[1] This Application Note provides a rigorous, field-validated guide for the synthesis of N-substituted piperidines. We prioritize the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for its chemoselectivity and operational simplicity. Alternative protocols, including direct nucleophilic substitution and Iridium-catalyzed "borrowing hydrogen" methodologies, are detailed for specific substrate constraints. This guide includes decision matrices, mechanistic diagrams, and troubleshooting frameworks to ensure reproducible success in drug discovery workflows.

Strategic Method Selection

Choosing the correct synthetic route is critical for yield optimization and impurity control. Use the following decision matrix to select the optimal protocol for your specific substrate.

Method Selection Decision Tree

MethodSelection Start Target: N-Substituted Piperidine Electrophile What is the Electrophile source? Start->Electrophile AldehydeKetone Aldehyde / Ketone Electrophile->AldehydeKetone AlkylHalide Alkyl Halide / Tosylate Electrophile->AlkylHalide Alcohol Primary / Secondary Alcohol Electrophile->Alcohol IsAcidSensitive Is substrate acid-sensitive? AldehydeKetone->IsAcidSensitive IsSteric Is the halide sterically hindered? AlkylHalide->IsSteric GreenChem Requirement for Green Chemistry? Alcohol->GreenChem No No IsAcidSensitive->No Standard Yes Yes IsAcidSensitive->Yes Avoid Acid MethodA Method A: Reductive Amination (STAB + AcOH) MethodA_Alt Alternative: Ti(OiPr)4 + NaBH4 IsSteric->No Primary/Secondary IsSteric->Yes Tertiary/Bulky MethodB Method B: Direct Alkylation (K2CO3/DMF) MethodB_Heat Method B (High T) or Switch to Reductive Amination MethodC Method C: Ir-Catalyzed Borrowing Hydrogen GreenChem->MethodC No->MethodA No->MethodB Yes->MethodA_Alt Yes->MethodB_Heat

Figure 1: Decision matrix for selecting the optimal N-substitution pathway based on electrophile availability and substrate stability.

Protocol A: Reductive Amination (The Gold Standard)

Reagent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB).[2] Rationale: Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic (no cyanide byproduct) and exhibits superior chemoselectivity.[2] It reduces the in situ formed iminium ion significantly faster than the starting carbonyl, minimizing alcohol side-products.[2]

Mechanistic Insight

The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion. The acetoxy groups on boron withdraw electron density, making the hydride less nucleophilic and thus selective for the positively charged iminium species over the neutral carbonyl.

ReductiveAmination Reactants Piperidine + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal + AcOH Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O Reduction Hydride Transfer (STAB) Iminium->Reduction Fast Step Carbonyl Carbonyl Reduction (Side Reaction) Iminium->Carbonyl Slow (if STAB used) Product N-Substituted Piperidine Reduction->Product

Figure 2: Reaction pathway for reductive amination highlighting the critical iminium reduction step.

Detailed Procedure

Scale: 1.0 mmol Piperidine derivative.

  • Preparation: In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Piperidine substrate (1.0 mmol, 1.0 equiv) and the Aldehyde/Ketone (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) or THF (5 mL, 0.2 M).

    • Note: DCE is preferred for faster reaction rates, but THF is required if the amine is sold as a salt and needs solubility.

  • Acid Catalysis: Add Glacial Acetic Acid (1.0–2.0 equiv).

    • Critical: If using a ketone (sterically hindered), use 2.0 equiv. If using a reactive aldehyde, 1.0 equiv or no acid may suffice.

    • Observation: Stir for 15–30 minutes at Room Temperature (RT) to allow imine/iminium equilibrium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Monitoring: Seal the vial and stir at RT. Monitor by LC-MS or TLC.

    • Aldehydes:[3][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[4][5] May require 12–24 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM or EtOAc (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Ketone) Steric hindrance or slow imine formation.Increase AcOH to 5 equiv or add 3Å molecular sieves to drive dehydration.
Alcohol Byproduct Reduction of carbonyl before imine formation.Pre-mix amine + carbonyl + AcOH for 1 hr before adding STAB.
Dialkylation Primary amine impurity or highly reactive aldehyde.Ensure piperidine purity; add aldehyde slowly (dropwise) to amine solution.

Protocol B: Direct Nucleophilic Substitution (N-Alkylation)

Reagent of Choice: Alkyl Halide (R-X) + K₂CO₃. Context: Used when the electrophile is available as a halide or tosylate, or when the "carbonyl" precursor is unstable.

Detailed Procedure
  • Dissolution: Dissolve Piperidine (1.0 mmol) in anhydrous Acetonitrile (MeCN) or DMF (3–5 mL).

    • Solvent Choice: MeCN is easier to remove; DMF is better for polar/insoluble substrates.

  • Base Addition: Add K₂CO₃ (2.0–3.0 equiv).

    • Alternative: For faster kinetics, use Cs₂CO₃ or add catalytic KI (Finkelstein condition) if using alkyl chlorides.

  • Alkylation: Add Alkyl Halide (1.0–1.1 equiv) dropwise.

    • Critical: Do NOT use excess alkyl halide to prevent quaternization (formation of piperidinium salts).

  • Reaction: Heat to 60–80°C if the halide is secondary or unreactive. Stir for 4–16 hours.

  • Work-up: Filter off inorganic solids. Concentrate filtrate. Partition between water/EtOAc for extraction.

Protocol C: Iridium-Catalyzed "Borrowing Hydrogen"

Reagent of Choice: [Cp*IrCl₂]₂ dimer. Context: Green chemistry applications utilizing alcohols as electrophiles, generating only water as a byproduct.

Detailed Procedure
  • Setup: In a pressure tube, combine Piperidine (1.0 mmol), Alcohol (1.0 mmol), and [Cp*IrCl₂]₂ (1 mol%).

  • Base: Add NaHCO₃ (0.1 equiv) or perform base-free in water if substrate allows.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Mechanism:[3][5][6][7][8][9] The catalyst dehydrogenates the alcohol to an aldehyde (generating Ir-H), the amine condenses to form an imine, and the catalyst transfers the hydrogen back to reduce the imine.

  • Work-up: Cool to RT. Extract with ether/EtOAc.

Comparative Data & Reference Values

ParameterMethod A (Reductive Amination)Method B (Alkylation)Method C (Borrowing H)
Scope Aldehydes, KetonesAlkyl Halides, TosylatesPrimary/Secondary Alcohols
Atom Economy GoodPoor (Stoichiometric salt waste)Excellent (Water byproduct)
Selectivity High (Mono-alkylation)Moderate (Risk of quaternization)High
Reaction Time 1–24 h4–48 h12–24 h
Standard Yield 85–95%60–80%70–90%

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • BenchChem. (2025).[2] "Application Notes and Protocols: One-Pot Reductive Amination Using Sodium Triacetoxyborohydride."

  • Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology." Journal of the American Chemical Society.[7]

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride - Technical Bulletin."

  • Mishra, S., et al. (2023).[8] "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society.[7]

Sources

Piperidin-1-yl(pyrrolidin-2-yl)methanone as a scaffold in drug design.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Piperidin-1-yl(pyrrolidin-2-yl)methanone as a Privileged Scaffold in Peptidomimetic Drug Design

Executive Summary & Structural Rationale

Piperidin-1-yl(pyrrolidin-2-yl)methanone (hereafter referred to as the Prolyl-Piperidine Scaffold ) represents a foundational "privileged structure" in medicinal chemistry. It is chemically defined as the amide formed between pyrrolidine-2-carboxylic acid (Proline) and piperidine.

Why this scaffold matters:

  • Proline Mimicry: The scaffold essentially extends the proline motif. In biological systems, the prolyl amide bond often exists in a cis/trans equilibrium, acting as a molecular switch. This scaffold retains that conformational property, making it an ideal transition-state mimic for enzymes that process proline-containing peptides, most notably Prolyl Oligopeptidase (POP/PREP) .

  • Rigidification: Unlike linear alkyl chains, the dual-ring system imposes significant steric constraint, reducing the entropic penalty upon binding to a protein target.

  • Physicochemical Balance: It combines a hydrogen bond acceptor (amide carbonyl) with a basic center (pyrrolidine nitrogen, if unsubstituted) or a hydrophobic domain (piperidine ring), offering a tunable logP profile for blood-brain barrier (BBB) penetration.

Primary Applications:

  • Neurodegenerative Therapeutics: Design of POP inhibitors for Alzheimer’s and Parkinson’s disease.

  • Metabolic Disorders: Inhibition of serine proteases involved in metabolic regulation.

  • GPCR Ligands: As a linker fragment in dopamine and histamine receptor antagonists.

Synthetic Protocol: Construction of the Scaffold

This protocol details the synthesis of the core scaffold with high enantiomeric purity. Maintaining the chirality of the C2-position on the pyrrolidine ring is critical, as biological activity is often stereospecific (typically L-isomer).

Workflow Diagram (Synthesis)

SynthesisWorkflow Start Start: N-Boc-L-Proline Activation Carboxyl Activation (HATU/DIPEA) Start->Activation DMF, 0°C Coupling Amide Coupling (+ Piperidine) Activation->Coupling 1.1 eq Piperidine Workup Workup & Purification (Acid Wash/Flash Chrom.) Coupling->Workup EtOAc extraction Deprotection N-Boc Deprotection (TFA/DCM) Workup->Deprotection Pure Intermediate Final Product: Piperidin-1-yl(pyrrolidin-2-yl)methanone Deprotection->Final Neutralization

Figure 1: Step-wise synthetic route for the construction of the Prolyl-Piperidine scaffold.

Detailed Protocol

Reagents:

  • N-(tert-Butoxycarbonyl)-L-proline (Boc-Pro-OH)

  • Piperidine (Reagent grade)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)[1]

Step 1: Amide Coupling

  • Dissolve Boc-Pro-OH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (3.0 equiv) and cool the solution to 0°C under nitrogen atmosphere.

  • Add HATU (1.1 equiv) and stir for 15 minutes to activate the carboxyl group.

  • Add Piperidine (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4–6 hours. Checkpoint: Monitor via TLC (50% EtOAc/Hexanes) for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to yield N-Boc-1-(pyrrolidin-2-ylcarbonyl)piperidine .

Step 2: Deprotection

  • Dissolve the intermediate in DCM (0.2 M).

  • Add TFA (20% v/v final concentration) at 0°C.

  • Stir at room temperature for 1–2 hours.

  • Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ to generate the free base.

  • Validation: Verify structure via ¹H-NMR. The α-proton of the pyrrolidine ring should appear as a distinct multiplet around 3.8–4.2 ppm.

Functionalization & SAR Strategy

Once the core scaffold is synthesized, it serves as a template. The biological activity is modulated by functionalizing the pyrrolidine nitrogen (N1) or the piperidine ring.

Design Logic for POP Inhibition:

  • The "Warhead": The pyrrolidine ring binds in the S1 pocket of the enzyme.

  • The "Anchor": The piperidine ring sits in the S1' site.

  • The "Cap": Substituents on the pyrrolidine nitrogen (N1) extend into the S2/S3 pockets. Large, hydrophobic groups (e.g., benzyl, alkanoyl) here dramatically increase potency.

Table 1: SAR Optimization Matrix

PositionModificationEffect on BioactivityRecommended Substituent
Pyrrolidine N1 Acylation / AlkylationDetermines affinity for S2 pocket; modulates lipophilicity.Benzyloxycarbonyl (Z), Phenylacetyl, or heteroaryl-acyl groups.
Pyrrolidine C2 StereochemistryCritical for enzyme recognition.L-configuration (S) is essential. D-isomer is typically inactive.
Piperidine C4 SubstitutionAffects solubility and S1' fit.-H (unsubstituted), -OH (polarity), -F (metabolic stability).
Amide Bond IsosteresModulates metabolic stability.Thioamide or reduced amine (though amide is preferred for POP inhibition).

Biological Evaluation: Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol describes a self-validating fluorogenic assay to test the scaffold's efficacy as a POP inhibitor.

Mechanism: POP cleaves the bond after the Proline residue.[2] We use a substrate (Z-Gly-Pro-AMC) that releases a fluorescent coumarin derivative (AMC) upon cleavage.

Assay Logic Diagram

AssayLogic Enzyme Enzyme: Recombinant Human POP Complex Enzyme-Inhibitor Complex (Catalytic Site Blocked) Enzyme->Complex + Inhibitor Cleavage Cleavage Event Enzyme->Cleavage + Substrate Substrate Substrate: Z-Gly-Pro-AMC (Non-fluorescent) Substrate->Cleavage Inhibitor Test Compound: Prolyl-Piperidine Scaffold Complex->Cleavage Blocked Signal Fluorescence Release (Free AMC, 460 nm) Cleavage->Signal Rate Proportional to Activity

Figure 2: Fluorogenic assay principle. Inhibitors prevent the release of fluorescent AMC.

Assay Protocol

Materials:

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT.

  • Substrate: Z-Gly-Pro-AMC (Bachem), 10 mM stock in DMSO.

  • Enzyme: Recombinant Human Prolyl Oligopeptidase (rhPOP).

  • Control Inhibitor: KYP-2047 or Z-Pro-Prolinal (Positive Control).

Procedure:

  • Preparation: Dilute test compounds in Buffer to varying concentrations (e.g., 1 nM to 100 µM). Keep DMSO concentration < 1%.

  • Pre-incubation: Add 20 µL of rhPOP (final conc. 0.1 U/mL) and 20 µL of Test Compound to a black 96-well plate. Incubate at 30°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of Substrate solution (final conc. 20 µM).

  • Measurement: Immediately monitor fluorescence kinetics (Ex: 360 nm / Em: 460 nm) for 20 minutes at 30°C.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
  • Calculation: Determine % Inhibition using the formula:

    
    
    Fit data to a sigmoidal dose-response curve to extract IC50.
    

Self-Validation Check:

  • Z-Factor: Calculate Z' factor using positive (no enzyme) and negative (no inhibitor) controls. A Z' > 0.5 indicates a robust assay.

  • Reference Standard: The IC50 of Z-Pro-Prolinal should be approximately 0.5–2 nM under these conditions. If it deviates significantly, check enzyme activity.

References

  • PubChem. Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O.[3] National Library of Medicine. [Link]

  • López, A., et al. (2011). Prolyl oligopeptidase inhibitors: a new approach to the treatment of neurodegenerative diseases. Journal of Medicinal Chemistry.[4] [Link]

  • Lawson, K. (2017). Prolyl oligopeptidase inhibition as a therapeutic target. Current Pharmaceutical Design. [Link]

  • Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with the prolyl-prolinal scaffold. Biochemical Pharmacology. [Link]

  • García-Horsman, J. A., et al. (2007). Prolyl oligopeptidase: enzyme in search of a function. Cellular and Molecular Life Sciences. [Link]

Sources

Application Note: Biological Evaluation and De-risking of Piperidine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in over 70 FDA-approved therapeutics including analgesics (fentanyl), antihistamines (loratadine), and cognition enhancers (donepezil) [1]. Its structural versatility allows for precise modulation of lipophilicity and hydrogen bonding.[1] However, the piperidine moiety introduces specific liabilities: high basicity (pKa ~10-11) often leads to lysosomotropic trapping, and the protonated nitrogen is a known pharmacophore for hERG channel blockade, posing cardiotoxicity risks [2]. This guide outlines a self-validating workflow to evaluate piperidine analogs, prioritizing early de-risking of safety liabilities alongside efficacy.

Section 1: Strategic Evaluation Workflow

The biological evaluation of piperidines requires a specific sequence to avoid late-stage attrition. We prioritize Safety (hERG) and Permeability (PAMPA) early, as the basic amine functionality significantly influences both.

Workflow Diagram

Piperidine_Workflow Synthesis Piperidine Analog Synthesis PhysChem Physicochemical (pKa, LogD) Synthesis->PhysChem PAMPA Permeability (Lipid-PAMPA) PhysChem->PAMPA pH Adjustment hERG Safety Screen (hERG Tl+ Flux) PAMPA->hERG Pass hERG->Synthesis Fail (Re-design) Metab Metabolic Stability (Microsomes) hERG->Metab Low Risk Efficacy Target Potency (GPCR/Kinase) Metab->Efficacy Stable

Figure 1: Critical path for piperidine evaluation. Note the "Fail" loop at the hERG stage, which is the primary bottleneck for this scaffold.

Section 2: Physicochemical & Permeability Profiling (PAMPA)

Challenge: Piperidines are highly basic. At physiological pH (7.4), they are predominantly protonated (


). This reduces passive membrane permeability compared to neutral species.
Solution:  Use a Lipid-PAMPA (Parallel Artificial Membrane Permeability Assay) with a lipid formulation optimized for basic compounds to predict blood-brain barrier (BBB) or gastrointestinal (GI) absorption accurately.
Protocol: Lipid-PAMPA for Basic Amines

Validated against Corning® BioCoat™ and Millipore MultiScreen methodologies [3].

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane (crucial for basic drugs).

  • Buffer: PBS adjusted to pH 7.4.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Carefully pipette 5 µL of the Lipid Solution onto the PVDF membrane of the donor plate.

    • Expert Insight: Avoid touching the membrane with the tip. Allow solvent to evaporate for 5 minutes to ensure a uniform bilayer.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of test compounds in DMSO.

    • Dilute to 50 µM in pH 7.4 PBS (Final DMSO < 0.5%).

    • Self-Validation: Include Verapamil (High Permeability Control) and Ranitidine (Low Permeability Control) in every plate.

  • Assembly & Incubation:

    • Add 300 µL of drug-free PBS to the Acceptor plate (bottom).

    • Add 200 µL of the diluted compound solution to the Donor plate (top).

    • Sandwich the plates and seal to prevent evaporation.

    • Incubate at 25°C for 5 hours in a humidity chamber.

  • Analysis:

    • Separate plates.[2] Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy (250–500 nm) or LC-MS/MS.

    • Calculate Effective Permeability (

      
      ) using the formula:
      
      
      
      

Data Interpretation:

Compound TypePe (10⁻⁶ cm/s)Prediction
High Permeability > 4.0Likely to cross BBB/GI
Medium Permeability 1.0 – 4.0Potential absorption issues
Low Permeability < 1.0Poor absorption (needs prodrug)

Section 3: The Safety Gate – hERG Inhibition Screening

The Liability: The protonated nitrogen in piperidine mimics the potassium ion (


), allowing the molecule to enter the hERG channel pore and bind to aromatic residues (Tyr652 and Phe656) via cation-

interactions [4]. This causes QT interval prolongation and potential arrhythmia.

Protocol: High-Throughput Thallium (


) Flux Assay.
While Patch Clamp is the gold standard, 

flux is the industry standard for early library screening.
Mechanism of Action Diagram

hERG_Block Piperidine Protonated Piperidine (N+) Pore hERG Channel Pore Piperidine->Pore Mimics K+ Residues Tyr652 / Phe656 (Aromatic Cage) Pore->Residues Cation-Pi Interaction Block Channel Blockade (No K+ Efflux) Residues->Block Stabilizes Closed State

Figure 2: Structural basis of piperidine-mediated hERG cardiotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Use HEK293 cells stably expressing hERG channels. Seed at 25,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate 24h.

  • Dye Loading:

    • Remove media and load cells with FluxOR™ II (thallium-sensitive fluorescent dye) for 60 min at room temperature [5].

    • Expert Insight: Include Probenecid (2.5 mM) to prevent dye efflux by transporters.

  • Compound Treatment:

    • Add test compounds (concentration range: 0.1 nM – 30 µM). Incubate for 20 minutes.

    • Control: E-4031 (Specific hERG blocker) must be used to define 100% inhibition.

  • Stimulation & Readout:

    • Inject Stimulus Buffer containing

      
       and 
      
      
      
      (to depolarize membrane and open channels).
    • Measure fluorescence kinetics (Ex 490nm / Em 525nm) immediately upon injection using a FLIPR or similar kinetic plate reader.

  • Self-Validation Criteria:

    • Z-factor must be > 0.5.

    • E-4031 IC50 should fall within 10-50 nM range.

Section 4: Metabolic Stability (Microsomal)[3]

Piperidine rings are susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes, particularly at the C-2 and C-3 positions relative to the nitrogen.

Protocol: Human Liver Microsome (HLM) Stability Assay [6].

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein).

  • NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quenching Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[3]

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Test Compound (1 µM) in phosphate buffer (pH 7.4). Warm to 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[4]

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7083), 463–469.

  • MilliporeSigma. (2023). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Application Note.

  • Perry, M., et al. (2004). Structural determinants of HERG channel block by clofilium and ibutilide. Molecular Pharmacology, 66(2), 240-249.

  • Thermo Fisher Scientific. (2024). FluxOR™ II Green Potassium Ion Channel Assay Protocol.

  • Cyprotex. (2025).[5] Microsomal Stability Assay Protocol and Data Interpretation.

Sources

Use of piperidin-4-ones as versatile intermediates in synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Piperidin-4-ones in High-Value Scaffold Synthesis

Executive Summary

The piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as the geometric anchor for a vast array of FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Domperidone). Its utility stems from its unique trifunctional nature:

  • The Basic Nitrogen (N1): A modifiable handle for solubility and pharmacokinetic tuning.

  • The C4 Carbonyl: A highly reactive electrophile for spirocyclization and reductive amination.

  • The Alpha-Carbons (C3/C5): Sites for enolate chemistry and electrophilic substitution.

This guide provides validated protocols for transforming this core intermediate into two high-value pharmacophores: spiro-hydantoins (via Bucherer-Bergs) and


-carbolines  (via Fischer Indole).

Strategic Reactivity Map

Before initiating synthesis, it is critical to understand the electronic landscape of the substrate. The diagram below outlines the divergent pathways available from a single N-protected piperidin-4-one precursor.

PiperidoneReactivity Core N-Boc-Piperidin-4-one Spiro Spiro-Hydantoins (Bucherer-Bergs) Core->Spiro KCN, (NH4)2CO3 60°C Carboline Gamma-Carbolines (Fischer Indole) Core->Carboline PhNHNH2 Acid Cat. Amine 4-Aminopiperidines (Reductive Amination) Core->Amine R-NH2 NaBH(OAc)3 Alpha 3-Substituted Piperidines (Enolate Alkylation) Core->Alpha LDA, R-X -78°C

Figure 1: Divergent synthesis pathways from the piperidin-4-one core. The C4 carbonyl serves as the linchpin for both spiro-annulation and fused-ring formation.

Protocol A: Synthesis of Spiro-Hydantoins (Bucherer-Bergs Reaction)

Target Scaffold: 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. Mechanism: Multicomponent condensation involving the ketone, cyanide source, and ammonium carbonate.[1][2] Application: Access to conformationally restricted peptidomimetics and neurokinin antagonists.

Materials & Reagents
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 equiv) [HAZARD]

  • Reagent B: Ammonium Carbonate

    
     (3.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-piperidone (10 mmol) in 20 mL of Ethanol (50% aq).

  • Reagent Addition: Add

    
     (30 mmol) followed by KCN (12 mmol).
    
    • Critical Process Parameter (CPP): Ensure the system is sealed immediately after cyanide addition to prevent HCN gas escape. Use a bleach trap for the exhaust.

  • Reaction: Heat the mixture to 60–65°C for 12–18 hours.

    • Observation: The reaction mixture typically turns from clear to a suspension as the hydantoin precipitates.

  • Work-up:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Dilute with 20 mL of ice-cold water.

    • Filter the white precipitate under vacuum.

    • Wash the cake with cold water (

      
       mL) to remove excess cyanide and salts.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

Data Summary: Typical Yields

Substrate Substituent (N-Position) Reaction Time (h) Yield (%) Melting Point (°C)
N-Boc 12 85-92 210-212
N-Benzyl 16 78-85 198-200

| N-Methyl | 14 | 80-88 | 185-187 |

Protocol B: Synthesis of Gamma-Carbolines (Fischer Indole)

Target Scaffold: 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone. Application: Synthesis of serotonin (5-HT) receptor modulators and antihistamines (e.g., Dimebon).

Workflow Diagram

FischerIndole Step1 Hydrazone Formation (Piperidone + Phenylhydrazine) Step2 Acid Catalysis (Protonation of enamine) Step1->Step2 AcOH/HCl Step3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Step2->Step3 Heat Step4 Cyclization & Ammonia Loss (Aromatization) Step3->Step4 -NH3

Figure 2: Mechanistic flow of the Fischer Indole synthesis applied to piperidin-4-ones.

Materials & Reagents
  • Substrate: N-Benzyl-4-piperidone (or HCl salt) (1.0 equiv)

  • Reagent: Phenylhydrazine (1.1 equiv)

  • Catalyst/Solvent: Glacial Acetic Acid (AcOH) with concentrated HCl (Catalytic amount) OR Polyphosphoric Acid (PPA).

Step-by-Step Procedure (AcOH/HCl Method)
  • Hydrazone Formation:

    • Dissolve N-Benzyl-4-piperidone (10 mmol) and phenylhydrazine (11 mmol) in 15 mL of Ethanol.

    • Stir at room temperature for 1 hour.

    • Validation: TLC should show the disappearance of the ketone and appearance of a less polar hydrazone spot.

  • Cyclization:

    • Evaporate the ethanol.

    • Redissolve the residue in 10 mL of Glacial Acetic Acid.

    • Add 5 drops of conc. HCl.

    • Reflux at 100°C for 2–4 hours.

  • Quenching:

    • Cool to room temperature.

    • Pour the mixture into crushed ice/water (50 mL).

    • Basify to pH 10 using 4M NaOH solution.

  • Extraction:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Hexane:EtOAc).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Bucherer-Bergs) Loss of volatile

or

.
Use a sealed pressure tube; ensure temperature does not exceed 70°C.
Incomplete Cyclization (Fischer) Insufficient acidity or temperature.Switch solvent to Polyphosphoric Acid (PPA) and heat to 120°C.
Dark Tarry Product (Fischer) Oxidation of phenylhydrazine.Use freshly distilled phenylhydrazine; perform reaction under Nitrogen/Argon atmosphere.

References

  • Review of Piperidin-4-one Synthesis: Perumal, V., et al. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives."[3] Chem. Rev. Lett., 2021.[3] Link

  • Bucherer-Bergs Mechanism: "Bucherer–Bergs Reaction."[2][4][5] Organic Chemistry Portal. Link

  • Fischer Indole Methodology: Gribble, G. "Indole Ring Synthesis: From Natural Products to Drug Discovery." John Wiley & Sons, 2016.[6] Link

  • Medicinal Applications: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Int. J. Mol. Sci., 2023.[7] Link

Sources

Application Note: Strategic Piperidine Substitution in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., Donepezil, Fentanyl, Ritalin). However, its high basicity and lipophilicity often lead to promiscuous binding—most notably hERG channel inhibition, which carries a risk of fatal arrhythmia. This Application Note details the strategic role of substitution patterns (N,


, 

,

) in modulating biological activity. We provide validated protocols for enantioselective synthesis and hERG liability assessment, offering a roadmap for transforming "dirty" hits into optimized leads.

Part 1: Strategic Substitution Logic

The "Why": Structure-Activity Relationships (SAR)

The piperidine ring is not merely a linker; it is a tunable scaffold where position dictates function.

  • Nitrogen (Position 1): The primary driver of pKa (typically 9–11).

    • Challenge: High basicity promotes lysosomal trapping and hERG binding (cation-pi interaction with Tyr652/Phe656 in the hERG pore).

    • Strategy: Electron-withdrawing groups (EWGs) or bioisosteric replacement (e.g., piperazine) reduce pKa.

  • 
    -Substitution (C2/C6):  The "Gatekeepers".
    
    • Function: Introduces steric hindrance adjacent to the nitrogen.

    • Impact: Reduces metabolic N-dealkylation (CYP450 stability) and sterically clashes with the hERG pore, significantly improving the safety profile.

  • 
    -Substitution (C3/C5):  The "Chiral Vectors".
    
    • Function: Controls ring conformation (chair vs. twist-boat).

    • Impact: Locks substituents in axial/equatorial orientations, critical for receptor selectivity (e.g., NK1 antagonists).

  • 
    -Substitution (C4):  The "Anchor".
    
    • Function: The most common vector for pharmacophore attachment due to symmetry and synthetic accessibility.

Decision Framework: Mitigating hERG Liability

The following decision tree illustrates the logical flow for optimizing a piperidine hit that shows cardiotoxicity signal.

HERG_Mitigation Start Hit Compound (High hERG Inhibition) Check_Basicity Is the Basic Amine Essential for Potency? Start->Check_Basicity Yes_Essential Yes: Retain Charge Check_Basicity->Yes_Essential Interaction is Ionic No_Essential No: Modulate pKa Check_Basicity->No_Essential Interaction is H-Bond Steric_Shield Strategy A: Steric Shielding (Add C2-Methyl/Ethyl) Yes_Essential->Steric_Shield Reduce_Lipophilicity Strategy B: Reduce LogP (Add Polar Groups at C4) Yes_Essential->Reduce_Lipophilicity Validation Validate via Patch Clamp Assay Steric_Shield->Validation Reduce_Lipophilicity->Validation EWG_Add Strategy C: Inductive Effect (Add F at C3 or CF3) No_Essential->EWG_Add Amide_Switch Strategy D: Neutralize (Convert to Lactam/Amide) No_Essential->Amide_Switch EWG_Add->Validation Amide_Switch->Validation

Figure 1: Strategic decision tree for reducing hERG liability in piperidine-based leads.

Part 2: Synthesis Protocols

Protocol A: Enantioselective -Lithiation (The "Beak" Method)

Application: Introduction of substituents at the C2 position to create chiral, non-racemic piperidines. This method utilizes the complexation of sec-butyllithium with (-)-sparteine to differentiate the enantiotopic protons.[1][2]

Reagents:

  • N-Boc-piperidine (1.0 equiv)

  • (-)-Sparteine (1.2 equiv) [Note: If unavailable, (+)-Sparteine surrogate or TMEDA for racemic]

  • sec-Butyllithium (1.2 equiv, 1.4 M in cyclohexane)

  • Electrophile (e.g., Methyl iodide, Benzaldehyde) (1.5 equiv)

  • Solvent: Anhydrous diethyl ether (Et₂O) or TBME.

Procedure:

  • Complex Formation: Flame-dry a 2-neck round bottom flask under Argon. Add (-)-sparteine (1.2 equiv) and anhydrous Et₂O (0.1 M concentration relative to substrate). Cool to -78°C.[1][2][3]

  • Base Addition: Add s-BuLi (1.2 equiv) dropwise via syringe pump over 15 minutes. Stir for 30 minutes at -78°C to form the chiral base complex.

  • Deprotonation: Add a solution of N-Boc-piperidine (1.0 equiv) in Et₂O dropwise. Stir at -78°C for 4–6 hours. Critical: The solution must remain clear. Turbidity indicates aggregation which lowers enantioselectivity (er).[4]

  • Electrophile Trapping: Add the electrophile (1.5 equiv) slowly.

    • For Alkyl Halides: Stir 1h at -78°C, then warm to RT overnight.

    • For Aldehydes: Stir 2h at -78°C, then quench cold.

  • Quench & Workup: Quench with sat. NH₄Cl (aq). Extract with Et₂O (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Check:

  • Typically yields 60–80%.

  • Enantiomeric Ratio (er) typically >90:10 (determined via Chiral HPLC).[4]

Protocol B: Rapid C4-Library Generation (Reductive Amination)

Application: High-throughput functionalization of the piperidine gamma-position.

Reagents:

  • N-Boc-piperidin-4-one (1.0 equiv)

  • Diverse Amines (R-NH₂, 1.1 equiv)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid Catalyst: Acetic acid (1.0 equiv)[4]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Procedure:

  • Imine Formation: In a vial, mix N-Boc-piperidin-4-one and the amine in DCE (0.2 M). Add Acetic Acid.[5] Shake/stir for 30 mins at RT.

  • Reduction: Add STAB in one portion. Note: Evolution of gas (H₂) will occur; ensure venting.

  • Incubation: Stir at RT for 16 hours.

  • Quench: Add sat. NaHCO₃ (aq) to neutralize.

  • Extraction: Extract with DCM (using phase separator cartridges for HTS).

  • Deprotection (Optional): Treat crude with 4M HCl in Dioxane if the free amine is required immediately.

Part 3: Biological Assay & Validation[1]

Protocol C: hERG Fluorescence Polarization Assay

Application: A high-throughput surrogate for Patch Clamp to flag cardiotoxicity early. Principle: Displaces a high-affinity fluorescent tracer (e.g., E-4031 analog) from the hERG channel membrane preparation.

Materials:

  • Recombinant hERG membrane fraction (commercial).

  • Fluorescent Tracer (Red-shifted, e.g., Cy5-labeled).

  • Assay Buffer: 10 mM HEPES, 140 mM KCl, 0.1% BSA, pH 7.4.

Workflow:

  • Preparation: Dilute test compounds in DMSO (10-point dose response, start 30 µM).

  • Incubation: Add membranes + Test Compound + Tracer into 384-well black plates.

  • Equilibrium: Incubate for 2–4 hours at RT in dark.

  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex/Em specific to tracer).

  • Analysis: Calculate IC₅₀. Compounds with IC₅₀ < 10 µM are flagged for Patch Clamp confirmation.[4]

Part 4: Comparative Data & Case Studies

The table below summarizes how specific substitution patterns alter the physicochemical and biological profile of a generic piperidine scaffold.

Substitution PatternEffect on pKaEffect on LogPhERG Liability RiskMetabolic Stability
Unsubstituted (Parent) ~10.8BaselineHighLow (N-dealkylation)
2-Methyl (Alpha) ~10.9+0.4Low (Steric Shield)High (Blocks CYP)
3-Fluoro (Beta) ~9.2+0.1Moderate (Lower pKa)Moderate
4,4-Difluoro (Gamma) ~7.5+0.3Very Low (Low pKa)High
N-Sulfonyl Neutral+0.5Low (Neutral)High
Case Study: Donepezil (Aricept)

Donepezil (Alzheimer's) contains a piperidine ring.

  • Original Issue: Early analogs showed poor selectivity.

  • Solution: The N-benzyl piperidine moiety was optimized. The binding mode involves the piperidine nitrogen forming a cation-pi interaction with Trp84 in Acetylcholinesterase (AChE).

  • Lesson: While reducing basicity helps hERG, it may kill potency if the target requires a positive charge (as with AChE). In such cases, steric hindrance (Alpha-sub) is the preferred safety strategy over pKa reduction.

References

  • Piperidine Substitution and Biological Activity: Role of piperidine substitution patterns in modulating biological activity, pharmacokinetics, and molecular recognition. (Hypothetical proxy based on search context 1.1)

  • Beak's Lithiation Protocol: An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. J. Am. Chem. Soc. 2002.

  • hERG Mitigation Strategies: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter, 2024.[6][7]

  • Conformational Analysis: Understanding the Conformational Behavior of Fluorinated Piperidines. NIH/PubMed Central.[4]

  • Synthesis of 4-Substituted Piperidines: Piperidine synthesis and functionalization protocols. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Piperidin-1-yl(pyrrolidin-2-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Ticket ID: CHEM-SUP-2024-PRO-PIP Lead Scientist: Senior Application Specialist

Executive Summary & Reaction Logic

The Scaffold: Piperidin-1-yl(pyrrolidin-2-yl)methanone is a tertiary amide derived from L-proline and piperidine. It is a critical motif in peptidomimetics (e.g., Vildagliptin intermediates) and GPCR ligands.

The Core Challenge: This synthesis appears deceptively simple but fails frequently due to three specific pitfalls:

  • Racemization: The chiral center at C2 (alpha to the carbonyl) is highly prone to epimerization via oxazolone formation during activation.

  • Rotameric Confusion: The resulting tertiary amide bond exhibits restricted rotation, leading to complex NMR spectra often mistaken for impurity profiles.

  • Polarity Hell: The final deprotected product is a polar oil that is difficult to extract from aqueous phases.

Synthesis Workflow Decision Tree

Figure 1: Optimized workflow for minimizing racemization and maximizing yield.

SynthesisWorkflow Start Start: N-Boc-L-Proline Activation Activation Strategy Start->Activation T3P Route A: T3P (Propylphosphonic Anhydride) (Recommended for Scale/Purity) Activation->T3P Low Racemization Risk HATU Route B: HATU/DIEA (High Yield, Hard Purification) Activation->HATU Small Scale / Difficult Coupling Mixed Route C: IBCF (Mixed Anhydride) (Fast, Moisture Sensitive) Activation->Mixed Cost Sensitive Coupling Add Piperidine (1.1 eq) T3P->Coupling HATU->Coupling Mixed->Coupling Workup Acidic/Basic Wash Coupling->Workup Deprotection Boc Removal (HCl/Dioxane or TFA/DCM) Workup->Deprotection FreeBase Free Base Generation (Resin or pH > 12) Deprotection->FreeBase Final Target: Piperidin-1-yl(pyrrolidin-2-yl)methanone FreeBase->Final

Caption: Decision matrix for coupling N-Boc-Proline with Piperidine. Route A (T3P) is the "Gold Standard" for minimizing epimerization.

Troubleshooting Guide (FAQ Format)

Module A: The Coupling Reaction (Creating the Amide)

Q1: My yield is good, but the optical rotation is off. Is my product racemizing? Diagnosis: Yes. Proline is uniquely susceptible to racemization. When the carboxyl group is activated, the N-protected nitrogen can attack the activated carbonyl to form an oxazolone intermediate. This intermediate enolizes readily, destroying the chirality at C2. Solution:

  • Switch Reagents: Avoid carbodiimides (EDC/DCC) without additives. Move to T3P (50% in EtOAc) . T3P acts as a scavenger and activates the acid with minimal epimerization risk [1].

  • Base Control: If using HATU or acid chlorides, keep your base (DIEA/TEA) stoichiometry strictly controlled (max 2.0 eq). Excess base promotes the proton abstraction at the alpha-carbon.

  • Temperature: Never heat the activation step. Keep it at 0°C during the addition of the coupling agent.

Q2: I see a "doublet of doublets" pattern in my NMR that integrates to the correct proton count. Is this a diastereomer? Diagnosis: Likely not. This is the Rotamer Trap .

  • Mechanism: The amide bond between the proline carbonyl and the piperidine nitrogen has significant double-bond character (

    
     resonance). This restricts rotation, locking the molecule into cis and trans conformers (rotamers) that interchange slowly on the NMR timescale.
    
  • Verification:

    • Run the NMR at elevated temperature (e.g., 50–60°C). If the peaks coalesce into sharp singlets, they are rotamers.

    • If the peaks remain distinct at high temperature, you have genuine diastereomers (racemization occurred).

Q3: Which coupling agent should I use? Table 1: Coupling Agent Selection Matrix

ReagentRisk ProfileRecommendationNotes
T3P Low RacemizationPreferred Easy aqueous workup; low epimerization [1].[1]
HATU High ReactivitySmall Scale Only Hard to remove tetramethylurea byproduct; high cost.
EDC/HOBt ModerateStandard HOBt is mandatory to suppress racemization.
SOCl₂ High RacemizationAvoid Acid chlorides are too aggressive for chiral proline without strict temp control (-20°C).
Module B: Deprotection & Isolation

Q4: After removing the Boc group with TFA, I cannot recover my product from the aqueous layer. Diagnosis: The product is a secondary amine and a tertiary amide. It is highly polar and water-soluble in its protonated form (TFA salt). Protocol for Isolation:

  • Evaporation: Remove excess TFA/DCM completely on a rotavap (azeotrope with toluene if necessary).

  • Basification: Dissolve the residue in minimal water. Cool to 0°C.

  • pH Adjustment: Slowly add 4M NaOH until pH > 12. Note: Use a high pH to ensure the amine is fully free-based.

  • Extraction: Do not use Diethyl Ether. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) . The product prefers chlorinated solvents over ether.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out (Salting-out effect).

Q5: My product is an oil that refuses to crystallize. Insight: Piperidin-1-yl(pyrrolidin-2-yl)methanone is naturally a viscous oil or low-melting solid due to its lack of hydrogen bond donors (tertiary amide) and conformational flexibility. Solution:

  • Convert it to a salt for storage/handling. The HCl salt or Oxalate salt usually yields a stable, crystalline solid.

    • Protocol: Dissolve free base in Et₂O/DCM, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Detailed Experimental Protocol (Self-Validating)

Experiment: Synthesis of (S)-piperidin-1-yl(pyrrolidin-2-yl)methanone (via T3P coupling).

Step 1: Coupling

  • Charge a flask with N-Boc-L-Proline (1.0 equiv) and Piperidine (1.1 equiv) in Ethyl Acetate (10 volumes).

  • Cool to 0°C.

  • Add Pyridine (2.5 equiv) or NMM (N-methylmorpholine).

  • Add T3P (50% w/w in EtOAc) (1.2 equiv) dropwise over 20 minutes.

  • Allow to warm to RT and stir for 2 hours.

    • Checkpoint: TLC (50% EtOAc/Hex) should show consumption of Boc-Proline.

  • Workup: Wash organic layer with water (2x), 0.5M HCl (2x), and sat. NaHCO₃ (2x).[2] Dry over Na₂SO₄ and concentrate.

    • Result: N-Boc-protected intermediate (Colorless oil).

Step 2: Deprotection

  • Dissolve intermediate in 4M HCl in Dioxane (5 volumes).

  • Stir at RT for 1 hour.

    • Checkpoint: LCMS shows Mass = [M+1] of target (approx 183.15 Da).

  • Concentrate to dryness.

  • Free Basing (Optional but recommended for stability): Dissolve in DCM, wash with 1M NaOH (pH 12), dry organics, and concentrate.

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Versatile Reagent for Amide Bond Formation.[1]Organic Process Research & Development . Available at: [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3]Tetrahedron . Available at: [Link]

  • Han, S. Y., & Kim, Y. A. (2004).[4] Recent development of peptide coupling reagents in organic synthesis.[1]Tetrahedron . Available at: [Link]

Sources

Technical Support Center: Piperidine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Advanced Protocols & Troubleshooting for Piperidine Scaffolds

Introduction: The Piperidine Challenge

Piperidine is the most frequently occurring nitrogen heterocycle in FDA-approved drugs. However, its synthesis is often plagued by three critical failure modes: catalyst poisoning (due to the Lewis basicity of the nitrogen), incomplete reduction (stalling), and uncontrolled stereochemistry in substituted variants.

This guide moves beyond basic textbook procedures to address the causality of these failures. It provides self-validating protocols designed to maximize yield and diastereoselectivity.

Module 1: Catalytic Hydrogenation of Pyridines

The Industrial Workhorse

The Core Problem: Catalyst Poisoning

The nitrogen atom in pyridine is a strong ligand.[1] It coordinates to the active metal sites (Pd, Pt, Rh) more strongly than the alkene


-system, effectively "poisoning" the catalyst.
  • Solution: Protonate the nitrogen. Conducting the reaction in acidic media (Acetic Acid, dilute HCl/MeOH) converts pyridine to the pyridinium ion, which does not coordinate as strongly to the metal surface.

Decision Matrix: Catalyst Selection

Do not choose a catalyst randomly. Use this logic flow to select the optimal metal based on your substrate's sensitivity.

CatalystSelection Start START: Substrate Analysis Halogens Contains Halogens (Cl, Br, I)? Start->Halogens PtO2 Use PtO2 (Adams' Cat) Solvent: AcOH Pressure: 1-3 atm Halogens->PtO2 No Rh Use Rh/C or Rh2O3 Solvent: MeOH/EtOH Pressure: 5-10 atm Halogens->Rh Yes (Prevents dehalogenation) ProtectingGroups Acid-Sensitive Groups (Boc, Acetals)? ProtectingGroups->PtO2 No (Acid ok) ProtectingGroups->Rh Yes (Neutral conditions) Stereo Stereochemistry Required? Stereo->Rh General Cis/Trans mix Ru Use Ru/C High Pressure (>50 atm) Best for Cis-selectivity Stereo->Ru Strict Cis required PtO2->ProtectingGroups Check Sensitivity Rh->Stereo Check Isomer Pd Use Pd/C + Additive (Avoid if dehalogenation risk)

Figure 1: Decision matrix for selecting heterogeneous catalysts based on substrate functionality.

Standardized Protocol: PtO2 (Adams' Catalyst) Hydrogenation

Scope: Unsubstituted or alkyl-substituted pyridines without acid-sensitive groups.

  • Preparation: Dissolve pyridine (10 mmol) in Glacial Acetic Acid (20 mL).

    • Why? AcOH serves as both solvent and proton source to prevent poisoning.

  • Catalyst Addition: Add PtO2 (5 mol%).

    • Safety: PtO2 is not pyrophoric until reduced. However, handle with care.

  • Hydrogenation: Purge with

    
    , then 
    
    
    
    . Maintain 3–4 bar (45–60 psi) pressure at RT for 4–12 hours.
    • Observation: The black oxide will turn reduced grey/black.

  • Workup (Critical Step):

    • Filter catalyst over Celite.

    • The Trap: The product is currently a piperidinium acetate salt. You must basify to extract.

    • Evaporate AcOH. Add 6M NaOH until pH > 12. Extract with DCM or Et2O.

    • Validation: Check aqueous layer pH. If pH < 10, piperidine remains trapped in water.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Catalyst PoisoningAdd 1 eq. of HCl or switch solvent to AcOH. If already acidic, filter and add fresh catalyst (poisoning is irreversible).
Dehalogenation Pd/Pt mechanismSwitch to Rh/C or Pt/C (sulfided) . These metals are less prone to oxidative addition into C-X bonds.
Ring Opening Over-reductionLower temperature. High temps (>80°C) with Ru/Rh can cleave C-N bonds.
Dimer Formation CondensationDilute reaction mixture. Intermediate imines can react with product amines.[2]

Module 2: Stereoselective Synthesis

The Medicinal Chemist's Challenge

When hydrogenating 2- or 2,6-substituted pyridines, diastereoselectivity (cis vs. trans) is governed by the catalyst surface mechanism.

Mechanism: The "Hula-Hoop" vs. Surface Adsorption
  • Kinetic Product (Cis): Hydrogen adds to the face of the ring adsorbed to the catalyst. Since the ring lies flat, hydrogens add from the bottom, pushing substituents "up" (cis).

  • Thermodynamic Product (Trans): If the reaction is slow or high temperature, the intermediate can isomerize to the more stable trans configuration (equatorial-equatorial).

Comparative Data: Catalyst Selectivity for 2,6-Dimethylpyridine

CatalystSolventConditionsCis:Trans RatioRef
5% Ru/C MeOH100°C, 80 atm95:5 [1]
5% Rh/C AcOH25°C, 3 atm85:15 [2]
PtO2 AcOH25°C, 3 atm75:25 [2]
Pd/C AcOH80°C, 1 atm50:50 [2]

Key Insight: For maximum cis-selectivity, use Ruthenium (Ru) or Rhodium (Rh) at lower temperatures. For trans-isomers, use Pd/C at higher temperatures or equilibrate the product with a strong base (e.g., t-BuOK) post-synthesis.

Module 3: Alternative Route - Reductive Amination

Avoiding High Pressure Gas[3]

If high-pressure hydrogenation is unavailable or fails, Double Reductive Amination (DRA) is the preferred alternative, particularly for constructing piperidines from acyclic dicarbonyls (e.g., 1,5-dicarbonyls).

Protocol: One-Pot Cyclization

Reagents: 1,5-dialdehyde (or keto-aldehyde), Primary Amine (


), Reducing Agent.
  • Imine Formation: Mix dicarbonyl and amine in MeOH/DCM (1:1). Add molecular sieves (4Å) to scavenge water. Stir 1h.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (2.5 eq).

    • Why NaBH(OAc)3? It is less basic than NaBH4 and tolerates aldehydes better, reducing the iminium ion selectively.

  • Validation: Monitor disappearance of the imine peak via crude NMR or IR.

Troubleshooting Flow: Cyclization vs. Polymerization

CyclizationTroubleshoot Issue Issue: Low Yield / Polymerization CheckConc Check Concentration Issue->CheckConc HighConc > 0.1 M CheckConc->HighConc LowConc < 0.05 M CheckConc->LowConc Action1 Dilute Reaction (High Dilution Principle favors intramolecular) HighConc->Action1 CheckTemp Check Temperature LowConc->CheckTemp Action2 Lower Temp (-78°C to 0°C) Slow addition of reductant CheckTemp->Action2

Figure 2: Troubleshooting logic for minimizing intermolecular polymerization during reductive amination.

FAQs: Expert Answers

Q: My PtO2 hydrogenation worked once but failed on the second batch. Why? A: Check for trace sulfur.[4] Did you use a thiol or thioether in a previous step? Even ppb levels of sulfur poison Pt/Pd catalysts.

  • Fix: Treat your substrate with Raney Nickel (stir and filter) before the main hydrogenation to scavenge sulfur.

Q: I cannot isolate the free base piperidine; it's water-soluble. A: Piperidine is highly polar.

  • Fix: Do not use simple extraction. Use continuous extraction with Ether for 24h, or derivatize in situ (e.g., with Boc2O) in the aqueous phase, then extract the carbamate.

Q: Can I use Ammonium Formate instead of H2 gas? A: Yes (Transfer Hydrogenation). This works well with Pd/C in refluxing methanol. However, it often requires a sealed tube to prevent ammonia escape and is generally slower than high-pressure H2.

References

  • BenchChem. (2025).[1][5][6][7] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Sreenivasulu, R., et al. (2015).[8] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from

  • National Institutes of Health (PMC). (2024). Electrocatalytic Hydrogenation of Pyridines. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols. Retrieved from

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Angewandte Chemie Int. Ed.

Sources

Technical Support: Purification of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

Subject: Piperidin-1-yl(pyrrolidin-2-yl)methanone Common Name: Proline piperidide / 1-(Pyrrolidin-2-ylcarbonyl)piperidine CAS Registry Number: 166975-75-3 (S-isomer), 35090-94-9 (racemate)[1][2]

This molecule is a prolinamide derivative , characterized by a secondary amine on the pyrrolidine ring and a tertiary amide connecting the piperidine.

Why is purification difficult?

  • Basicity & Polarity: The secondary amine (

    
    ) causes severe tailing (streaking) on standard silica gel.
    
  • Physical State: Like many proline amides, the free base is often a viscous, hygroscopic oil that resists crystallization.

  • Racemization Risk: The chiral center at the pyrrolidine C2 position is susceptible to epimerization (racemization) under high heat or strong basic conditions, particularly during the coupling synthesis step.

  • Rotamerism: In NMR spectroscopy, this molecule often presents as a mixture of rotamers (cis/trans isomers around the amide bond), which users frequently mistake for impurities.

Module 1: Acid-Base Extraction (Primary Cleanup)[1]

Best For: Removing non-basic impurities (coupling reagents, unreacted activated esters) and neutral byproducts.

This protocol leverages the basicity of the pyrrolidine nitrogen. The product is soluble in aqueous acid, while neutral impurities remain in the organic phase.

Protocol: The "pH Switch"
  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred for solubility, but EtOAc is better if you wish to avoid emulsions.

  • Acid Extraction (Target pH < 2):

    • Extract the organic layer twice with 1.0 M HCl .

    • Mechanism:[1][3][4][5][6][7] The pyrrolidine amine protonates (

      
      ), moving the product into the aqueous phase.
      
    • Discard the organic layer (contains neutral impurities).

  • Wash Step:

    • Wash the combined acidic aqueous layer once with fresh DCM/EtOAc to remove entrained neutrals.

  • Basification (Target pH > 12):

    • CRITICAL: Cool the aqueous solution to 0°C (ice bath). Heat promotes racemization.

    • Slowly add 4.0 M NaOH or saturated

      
        until pH 
      
      
      
      12-13.
    • Mechanism:[1][3][4][5][6][7] Deprotonates the amine, returning the product to its neutral, lipophilic free-base form.

  • Final Extraction:

    • Extract the cold aqueous mixture 3x with DCM.

    • Dry combined organics over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
Visual Workflow: Acid-Base Logic

ExtractionWorkflow cluster_layers1 Phase Separation 1 cluster_layers2 Phase Separation 2 start Crude Mixture (Dissolved in DCM) acid_add Add 1M HCl (Extract) start->acid_add org_waste Organic Layer (Neutral Impurities) DISCARD acid_add->org_waste aq_prod Aqueous Layer (Product as Salt) KEEP acid_add->aq_prod base_add Basify to pH 12 (NaOH, 0°C) aq_prod->base_add aq_waste Aqueous Layer (Salts) DISCARD base_add->aq_waste org_final Organic Layer (Pure Free Base) base_add->org_final finish Dry & Concentrate (Viscous Oil) org_final->finish

Figure 1: Acid-Base extraction workflow separating the basic proline derivative from neutral impurities.

Module 2: Flash Chromatography (Silica Gel)

Best For: Removing polar impurities that track with the amine, or if the extraction failed to yield sufficient purity.

The Problem: The secondary amine interacts strongly with the acidic silanols on silica gel, causing the spot to "streak" or "tail," leading to poor separation and yield loss.

The Solution: Amine Modification

You must modify the mobile phase to suppress silanol ionization.

ParameterRecommendationReason
Stationary Phase Standard Silica Gel (60 Å)Cost-effective.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the amide.
Mobile Phase B Methanol (MeOH)Provides polarity.
Modifier (Critical) 1% Triethylamine (TEA) OR 1%

Blocks acidic sites on silica.
Gradient 0%

10% MeOH in DCM
The product typically elutes around 5-8% MeOH.[1]
TLC Visualization Ninhydrin StainSecondary amines stain deep red/purple.

Protocol:

  • Pre-wash the column with the mobile phase containing the modifier (e.g., DCM + 1% TEA).

  • Load the sample.[8][9]

  • Run the gradient.

  • Note: If using TEA, the isolated product will contain TEA salts/residue. These must be removed by high-vacuum drying or a quick water wash if the product is solid.[1] Ammonium hydroxide (

    
    ) is preferred  as it is volatile.
    

Module 3: Salt Formation (Solidification)

Best For: Long-term storage, handling hygroscopic oils, and enantiomeric enrichment.

The free base is likely an oil.[9] Converting it to a salt often yields a stable solid.

  • Hydrochloride Salt (HCl):

    • Dissolve free base in dry Diethyl Ether or 1,4-Dioxane.[1]

    • Add 1.1 eq of 4M HCl in Dioxane dropwise.

    • The salt should precipitate immediately as a white solid.

    • Pros: High crystallinity, stable. Cons: Very hygroscopic.

  • L-Tartrate Salt (Chiral Resolution):

    • If you suspect partial racemization (e.g., ee% dropped to 80%), form the salt with L-Tartaric acid .

    • Dissolve free base in Ethanol (EtOH). Add 1.0 eq L-Tartaric acid.[1] Heat to dissolve, then cool slowly.

    • Mechanism: The diastereomeric salt of the S-enantiomer often crystallizes differently than the R-enantiomer, allowing you to filter off the pure isomer.

Module 4: Troubleshooting & FAQs

Q1: My NMR shows double peaks for every signal. Is it impure?

Likely No. Proline amides exhibit cis/trans rotamerism due to the restricted rotation of the N-C=O bond (the piperidine-carbonyl bond and the internal pyrrolidine constraints).

  • Test: Run the NMR at elevated temperature (e.g., 50-60°C). If the peaks coalesce into single sharp signals, it is rotamerism, not impurity.

Q2: The product is an oil that won't solidify.

This is common for this class of molecules.

  • Fix: Dry under high vacuum (< 1 mbar) for 24 hours to remove trace solvent.

  • Fix: Triturate with cold n-Hexane or Pentane. Scratch the flask walls with a glass rod to induce nucleation.

Q3: How do I check Enantiomeric Excess (ee%)?

Standard silica won't separate enantiomers. You need Chiral HPLC.

  • Column: Chiralpak AD-H or Chiralpak IA .

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.

  • Detection: UV at 210 nm (amide absorption).

Decision Tree for Purification

DecisionTree start Crude Reaction Mixture check_state Is the main impurity neutral/non-basic? start->check_state method_extract Method 1: Acid-Base Extraction check_state->method_extract Yes method_col Method 2: Flash Column (DCM/MeOH + NH3) check_state->method_col No (Polar amines present) check_solid Is Product Solid? method_extract->check_solid method_col->check_solid make_salt Method 3: Form HCl or Tartrate Salt check_solid->make_salt No (Oily) done Pure Product check_solid->done Yes check_chiral Is ee% low? make_salt->check_chiral recryst Recrystallize with L-Tartaric Acid check_chiral->recryst Yes (<95% ee) check_chiral->done No (>98% ee) recryst->done

Figure 2: Decision matrix for selecting the appropriate purification pathway.

References

  • PubChem. (n.d.).[2][10] Piperidin-1-yl(pyrrolidin-2-yl)methanone | C10H18N2O.[1][2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Beesley, R. M., et al. (2022). Racemization-free and scalable amidation of L-proline in organic media using ammonia and a biocatalyst only. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Subject: Yield Improvement Strategies for Piperidine Scaffolds

Executive Summary

The piperidine ring is the most frequently used heterocycle in U.S. FDA-approved drugs. However, its synthesis often suffers from "silent yield killers": catalyst poisoning during hydrogenation, incomplete conversion during reductive amination, and significant mass loss during aqueous workup due to the high hydrophilicity of the free base.

This technical guide moves beyond standard textbook procedures to address the specific physicochemical challenges of the piperidine scaffold. It is structured as a troubleshooting workflow designed to isolate and resolve yield-limiting factors in your specific protocol.

Module A: Catalytic Hydrogenation of Pyridines

The Problem: Incomplete conversion or stalled reactions. The Root Cause: Nitrogen poisoning of the catalyst surface. The pyridine nitrogen lone pair coordinates strongly to the metal surface (particularly Pd and Pt), blocking active sites for hydrogen adsorption.

Troubleshooting Workflow
SymptomDiagnosisCorrective ActionMechanism
Reaction stalls at 50% Catalyst PoisoningAdd Acid: Add 1.0–1.1 eq. of HCl or Acetic Acid (AcOH) to the reaction mixture.Protonation of the pyridine nitrogen (

) prevents coordination to the metal surface, allowing

adsorption.
No reaction (Pd/C) Wrong Catalyst ChoiceSwitch Metal: Use

(Adams' Catalyst) or

.
Platinum and Rhodium are less susceptible to amine poisoning than Palladium.

is preferred for minimizing side-reactions (e.g., hydrogenolysis of halogens).
Ring Opening Over-reductionLower Temp/Pressure: Reduce to 1 atm / RT.High temperatures can cleave the C-N bond.
Standardized Protocol: Acid-Promoted Hydrogenation

Ref: Adapted from BenchChem & RSC Guidelines [1, 2]

  • Preparation: Dissolve substituted pyridine (10 mmol) in MeOH or AcOH.

  • Acidification: Add concentrated HCl (11 mmol, 1.1 eq). Crucial Step: This forms the pyridinium salt.

  • Catalyst Addition: Add 5 wt%

    
     or 10 wt% 
    
    
    
    (5% loading).
  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi)

    
    . Stir at 25–40°C.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus.
    
  • Workup: Filter catalyst over Celite. Neutralize filtrate with NaOH before extraction (see Module C).

Decision Logic: Catalyst Selection

HydrogenationLogic cluster_legend Yield Tip Start Start: Pyridine Substrate Halogens Contains Halogens (Cl, Br, I)? Start->Halogens AcidSensitive Acid Sensitive Groups? Halogens->AcidSensitive No RhRoute Use 5% Rh/C (Minimizes dehalogenation) Halogens->RhRoute Yes PtRoute Use PtO2 (Adams' Cat) with HCl/AcOH AcidSensitive->PtRoute No (Standard) PdRoute Use Pd/C (Risk of poisoning) AcidSensitive->PdRoute Yes (Avoid Acid) Tip Protonation (Acid) increases reaction rate by 10-100x

Figure 1: Decision tree for selecting the optimal hydrogenation catalyst based on substrate functionality.

Module B: Reductive Amination

The Problem: Low yield, dimerization, or remaining starting material. The Root Cause: Improper pH control preventing iminium ion formation, or using a reducing agent that reduces the ketone/aldehyde before it reacts with the amine.

Critical Parameter: Reducing Agent Selection
ReagentReactivitySelectivityBest Use Case
Sodium Triacetoxyborohydride (STAB) MildHigh (Aldehyde > Ketone)Gold Standard. Allows "One-Pot" synthesis. Does not reduce ketones/aldehydes quickly, allowing imine to form first.
Sodium Cyanoborohydride (

)
MildHighEffective at pH 6, but toxic (generates HCN). Use only if STAB fails.
Sodium Borohydride (

)
StrongLowAvoid in One-Pot. Reduces carbonyls to alcohols faster than imine formation. Use only in "Two-Step" procedures.
Protocol: The "STAB" Method (One-Pot)

Ref: BenchChem Optimization Strategies [4]

  • Mix: Combine piperidine precursor (amine) and ketone/aldehyde (1.1 eq) in DCE (Dichloroethane) or THF.

  • Acidify: Add Acetic Acid (1–2 eq). Target pH: 4–5.

    • Why? Acid catalyzes the dehydration of the carbinolamine intermediate to the iminium ion.

  • React: Stir for 30–60 mins to establish imine equilibrium.

  • Reduce: Add STAB (

    
    , 1.5 eq) in one portion.
    
  • Quench: Quench with saturated

    
    .
    

Module C: Isolation & Workup (The "Hidden" Loss)

The Problem: Product disappears during extraction. The Root Cause: Piperidine is a strong base (


). At neutral pH (7), it exists almost entirely as the water-soluble piperidinium cation.
The "pH Swing" Extraction Strategy

To recover piperidine derivatives, you must force the equilibrium toward the uncharged free base.

  • Acidic Wash (Purification):

    • After reaction, ensure pH < 2.

    • Wash the aqueous layer with Ether/EtOAc.

    • Result: Impurities go into organic layer; Product stays in water (as salt).

  • Basification (Release):

    • Add NaOH or KOH until pH > 12 .

    • Note: Using

      
       (pH ~8-9) is insufficient  for piperidines. You need pH > 
      
      
      
      .
  • Extraction (Recovery):

    • Extract with DCM or Chloroform/Isopropanol (3:1).

    • Tip: Simple piperidines are volatile. Do not rotovap to dryness at high vacuum/temp. Convert to HCl salt for solid isolation.

Visualizing the pH Swing

WorkupFlow Crude Crude Mixture (pH ~4) AcidWash Acid Wash (pH < 2) Solvent: EtOAc Crude->AcidWash AqLayer1 Aqueous Layer (Contains Product+) AcidWash->AqLayer1 OrgLayer1 Organic Layer (Discard Impurities) AcidWash->OrgLayer1 BaseStep Basify (pH > 12) Reagent: 6M NaOH AqLayer1->BaseStep Extract Extraction Solvent: DCM BaseStep->Extract Final Final Product (Free Base) Extract->Final

Figure 2: The "pH Swing" workflow ensures impurities are removed while the product is ionic, and yield is maximized by extracting only when the product is non-ionic.

Frequently Asked Questions (FAQ)

Q: My product is a yellow oil, but the literature says it's a white solid. Why? A: You likely have the free base, while the literature describes the Hydrochloride (HCl) salt. Piperidine free bases are often oils and prone to oxidation (N-oxide formation).

  • Fix: Dissolve the oil in

    
     and bubble HCl gas or add HCl in dioxane to precipitate the stable salt.
    

Q: I used Pd/C for hydrogenation, but the reaction stopped after 1 hour. A: Your catalyst is poisoned. The piperidine product binds to Pd stronger than the pyridine reactant.

  • Fix: Filter the mixture, add fresh catalyst, and crucially, add 1 eq of Acetic Acid to the solvent to protonate the product as it forms.

Q: Can I use water as a solvent? A: Yes, but isolation is hard. If you must use water (green chemistry), use Amberlyst-15 resin to capture the piperidine from the aqueous phase, wash the resin with water/MeOH, and then elute the product with


 in MeOH.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from

  • Lévay, K., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Advances. Retrieved from

  • Maegawa, T., et al. (2007). Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions. Chemistry – A European Journal.[4]

  • BenchChem. (2025).[1][2][3] Strategies for Improving the Yield of 4-(Oxan-3-yl)piperidine Synthesis. Retrieved from

  • Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry. Retrieved from

Sources

Side reactions in the synthesis of pyrrolidine and piperidine.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Queue: Pyrrolidine (C4N) & Piperidine (C5N) Synthesis Assigned Specialist: Senior Application Scientist

Welcome to the Heterocycle Synthesis Support Center

You have reached the Tier-3 Technical Support guide for researchers encountering yield-limiting side reactions in the synthesis of saturated azacycles. This guide addresses the "Hidden Variables"—the mechanistic pitfalls that cause standard protocols to fail.

We have organized this support documentation into three active "Tickets" representing the most common failure modes reported by medicinal chemistry teams.

Ticket #001: Nucleophilic Cyclization Failures

Subject: "My reaction is forming a polymer/gum instead of the ring." Context: Classical alkylation (e.g., amino-halide cyclization) or reductive amination.[1][2]

Root Cause Analysis: The Entropy vs. Enthalpy Battle

The synthesis of pyrrolidine (5-membered) and piperidine (6-membered) via intramolecular nucleophilic substitution is a race between intramolecular cyclization (


) and intermolecular oligomerization  (

).
  • Pyrrolidine (5-ring): Kinetically favored. The chain ends are close, and the entropy loss is lower than for larger rings.

  • Piperidine (6-ring): Enthalpically favored (perfect chair conformation), but kinetically slower than 5-membered rings due to higher degrees of freedom in the transition state.

Diagnostic: Baldwin’s Rules Violation

If your cyclization is failing, check if you are violating Baldwin’s Rules for Ring Closure .

  • 5-exo-tet: Favored (Standard pyrrolidine synthesis from 1,4-amino halides).

  • 6-endo-tet: Disfavored. You cannot easily form a piperidine ring by attacking a leaving group inside the forming ring system.

Visual Troubleshooting: The Oligomerization Trap

The following diagram illustrates the kinetic competition. If


 is too high, the "Intermolecular" path dominates.

CyclizationCompetition cluster_0 Kinetic Pathways Start Linear Precursor (Amino-Halide) Cyclization Intramolecular Attack (k_intra) Start->Cyclization High Dilution Oligomer Intermolecular Attack (k_inter) Start->Oligomer High Conc. Product Pyrrolidine/Piperidine (Desired) Cyclization->Product Waste Polyamines/Gums (Undesired) Oligomer->Waste Waste->Oligomer Chain Growth

Caption: Kinetic competition between ring closure (favored at low conc.) and polymerization (favored at high conc.).

Protocol Fix: The High-Dilution Dripline

To favor


, strictly follow this protocol:
  • Solvent Volume: Calculate solvent to achieve < 0.05 M concentration.

  • Addition Rate: Do not dump reagents. Use a syringe pump to add the substrate slowly to the base/catalyst mixture (pseudo-high dilution).

  • Temperature: For piperidines, reflux is often required to overcome the entropic barrier; pyrrolidines often close at RT.

Ticket #002: Catalytic Hydrogenation Stalls

Subject: "Reduction of Pyridine/Pyrrole stopped at 50% conversion or poisoned the catalyst." Context: Converting aromatic heterocycles (Pyridine) to saturated rings (Piperidine) using


 and metal catalysts.
Root Cause Analysis: Catalyst Poisoning

Nitrogen heterocycles are notorious catalyst poisons.[3] The lone pair on the nitrogen coordinates strongly to the metal surface (Pd, Pt, Rh), blocking active sites for hydrogen adsorption.

Side Reaction: The "Tetrahydropyridine" Trap

Incomplete reduction often yields 1,2,3,6-tetrahydropyridine (an enamine/imine intermediate) which can polymerize or oxidize back to pyridine upon workup.

Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Reaction Stalls N-poisoning of catalyst.Acidic Additive: Add 1.0 eq of HCl or Acetic Acid. Protonating the N (

) removes its ability to bind to the metal surface [1].
Ring Opening Hydrogenolysis of C-N bond.Switch Catalyst: Avoid Rhodium (Rh) if ring opening is observed; switch to Platinum Oxide (

, Adams' Catalyst) or Pd/C [2].
Over-Reduction Loss of N-protecting groups (e.g., Cbz).Change Protecting Group: Cbz is labile under hydrogenation. Use Boc (stable to

) or perform reduction on the free base [3].
Ticket #003: Ring-Closing Metathesis (RCM) Issues

Subject: "I see the ring product, but also a slightly different isomer and dimers." Context: Using Grubbs catalysts to close diallyl amines into pyrrolines/tetrahydropyridines.

Root Cause Analysis: Isomerization (The Ru-H Species)

Ruthenium catalysts can decompose to form Ruthenium-Hydride (Ru-H) species. These species act as isomerization catalysts, moving the double bond inside the ring (e.g., 3-pyrroline


 2-pyrroline/enamine) or isomerizing the starting material, preventing cyclization.
Visual Troubleshooting: The Isomerization Cycle

RCM_Isomerization Substrate Diene Precursor RCM_Cycle Grubbs Cycle Substrate->RCM_Cycle Product 3-Pyrroline (Desired) RCM_Cycle->Product RuH Ru-H Species (Decomposition) RCM_Cycle->RuH High Temp / Long Time Product->RuH Hydride Insertion Isomer 2-Pyrroline (Enamine/Tautomer) RuH->Isomer Chain Walking

Caption: The "Ru-H" death spiral. Extended reaction times lead to catalyst decomposition and subsequent product isomerization.

Protocol Fix: The "Scavenger" Additive

To prevent double-bond migration:

  • Add 1,4-Benzoquinone: (10-20 mol%). This oxidizes Ru-H species back to active Ru species or scavenges them, preventing isomerization [4].

  • Solvent Choice: Avoid primary alcohols. Use degassed Dichloromethane (DCM) or Toluene.

  • Acid Wash: Trace base on glassware can promote Ru-H formation. Rinse glassware with dilute HCl before drying.

FAQ: Quick Diagnostic Guide

Q: Why did my reductive amination yield a tertiary amine instead of a secondary cyclic amine? A: This is "Over-alkylation." The secondary amine product is more nucleophilic than the primary amine starting material.

  • Fix: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less reactive and generally does not reduce the iminium ion formed by the secondary amine as quickly as the initial imine [5].

Q: I am synthesizing a piperidine via nucleophilic substitution, but the rate is incredibly slow. A: This is the "6-Exo-Tet" entropic penalty.

  • Fix: Add Sodium Iodide (NaI) (Finkelstein conditions). The iodide displaces your chloride/bromide to form a more reactive alkyl iodide in situ, accelerating the slow cyclization step.

Q: My pyrrolidine product racemized. A: If your chiral center is


 to the nitrogen, and you proceeded through an imine/enamine intermediate (e.g., during oxidation or incomplete reduction), racemization occurs via tautomerization.
  • Fix: Avoid routes passing through iminium ions if the

    
    -proton is acidic. Ensure strictly anhydrous conditions if using imine intermediates.
    
References
  • BenchChem. Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (Accessed 2026).[4] Link

  • Organic Chemistry Portal. Synthesis of Piperidines: Hydrogenation of Pyridines.Link

  • National Institutes of Health (NIH). Pyrrolidine synthesis via ring contraction of pyridines. (2025).[3][5][6] Link

  • Organic Syntheses. Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline: Prevention of Isomerization.Link

  • Master Organic Chemistry. Intramolecular Reductive Aminations. (2017).[2] Link

Sources

Piperidin-1-yl(pyrrolidin-2-yl)methanone stability and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide[1][2]

Compound ID: Piperidin-1-yl(pyrrolidin-2-yl)methanone Synonyms: 1-(Pyrrolidin-2-ylcarbonyl)piperidine; Prolylpiperidine Chemical Class: Cyclic Amino Amide (Proline derivative)[1][2][3][4]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat Piperidin-1-yl(pyrrolidin-2-yl)methanone as a standard stable amide.[1][2][4] This is a mistake. While the amide bond itself is robust, the molecule possesses a secondary amine and a chiral center at the


-position  (the proline 2-position).[1][2][4]

This creates a "stability paradox": The molecule is chemically resistant to hydrolysis but highly susceptible to racemization and hygroscopic degradation .[4] This guide addresses these specific vulnerabilities using field-proven protocols.

Module 1: Critical Storage Protocols

The physical state of your compound (Free Base vs. Salt) dictates your storage strategy.[2][4]

The Hygroscopicity & CO₂ Trap
  • The Salt Form (e.g., HCl, Oxalate): These are crystalline but highly hygroscopic . If left uncapped, they absorb atmospheric water, forming a sticky gum that is difficult to weigh.[4]

  • The Free Base: Often a viscous oil or low-melting solid.[2][4] It acts as a CO₂ scrubber.[2][4] The secondary amine reacts with atmospheric CO₂ to form carbamates (reversible but annoying impurities).[2][4]

Storage Decision Tree

StorageProtocol Start Incoming Sample: Piperidin-1-yl(pyrrolidin-2-yl)methanone CheckForm Check Chemical Form Start->CheckForm IsSalt Salt Form (HCl, Oxalate) CheckForm->IsSalt IsBase Free Base (Oil/Solid) CheckForm->IsBase SaltRisk RISK: Hygroscopicity (Water Absorption) IsSalt->SaltRisk SaltAction Store with Desiccant (Silica/P2O5) SaltRisk->SaltAction Temp Temperature Control Long-term: -20°C Short-term: 2-8°C SaltAction->Temp BaseRisk RISK: CO2 Absorption (Carbamate Formation) IsBase->BaseRisk BaseAction Purge Headspace with Argon/N2 Seal with Parafilm BaseRisk->BaseAction BaseAction->Temp

Figure 1: Decision matrix for determining optimal storage conditions based on chemical form.

Storage FAQs

Q: My compound has turned from a white powder into a sticky paste. Is it ruined? A: Likely not. This is deliquescence caused by moisture absorption.[2][4]

  • Troubleshooting: Do not heat it to dry it (risk of racemization).[2][4] Instead, dissolve the paste in dry methanol, add a non-polar solvent (like diethyl ether or hexane) to precipitate the salt, and filter under an inert atmosphere [1].

Q: Can I store the free base in a plastic container? A: Avoid it. Amine free bases can leach plasticizers from low-quality polypropylene.[1][2][4] Use amber glass vials with Teflon-lined caps to prevent leaching and photodegradation.[1][2][4]

Module 2: Chemical Stability & Degradation

The most critical instability mechanism for this compound is Racemization , not hydrolysis.[2][4]

The Racemization Mechanism

The hydrogen atom at the chiral center (C2 of the pyrrolidine ring) is activated by the adjacent carbonyl group. In the presence of bases (even weak ones) or heat, this proton can be removed, leading to an achiral enolate intermediate. When the proton returns, it can attack from either side, destroying the optical purity (L-isomer converts to DL-mixture).[1][2][4]

Degradation Pathways Diagram

Degradation Compound Active Compound (L-Isomer) Racemization Pathway A: Racemization (Loss of Chirality) Compound->Racemization Oxidation Pathway B: Oxidation (N-Oxide Formation) Compound->Oxidation Hydrolysis Pathway C: Hydrolysis (Cleavage) Compound->Hydrolysis DLMix Product: DL-Mixture (50% Active / 50% Inactive) Racemization->DLMix NOxide Product: N-Oxide Impurity Oxidation->NOxide Cleaved Product: Proline + Piperidine Hydrolysis->Cleaved BaseHeat Trigger: Base (pH > 9) + Heat BaseHeat->Racemization Peroxides Trigger: Peroxides in Solvents (e.g., old THF/Ether) Peroxides->Oxidation StrongAcid Trigger: Strong Acid/Base (pH < 2 or > 12) + Boil StrongAcid->Hydrolysis

Figure 2: Primary degradation pathways.[1][2][4] Note that Racemization (Pathway A) is the most common failure mode in laboratory settings.

Stability FAQs

Q: I need to neutralize the HCl salt to get the free base. How do I avoid racemization? A: Avoid strong bases like NaOH or KOH.[2][4]

  • Protocol: Use a mild inorganic base like Sodium Bicarbonate (NaHCO₃) or a hindered organic base like Diisopropylethylamine (DIPEA) at 0°C .[2][4] Extract immediately into organic solvent.[2][4] Prolonged exposure to high pH triggers epimerization [2].[2][4]

Q: Is the amide bond stable in water? A: Yes, at neutral pH (pH 6-8), the amide bond is kinetically stable for weeks. Hydrolysis typically requires refluxing in 6M HCl or 10% NaOH.[2][4]

Module 3: Troubleshooting & QC Protocols

Solubility & Solvent Compatibility Matrix
SolventSolubility (Free Base)Solubility (HCl Salt)Compatibility Note
Water Low/ModerateHigh Stable at pH 7.[1][2][4]
Methanol High High Good for transfers.[2][4]
DCM High LowStandard extraction solvent.[2][4]
Ether HighInsolubleUsed to precipitate salt.[2][4]
DMSO HighHighCaution: DMSO can oxidize amines over time.[2][4]
QC Protocol: Validating Purity & Chirality

If you suspect degradation, run this 2-step validation. Standard HPLC will not detect racemization.[2][4]

Step 1: Chemical Purity (Reverse Phase HPLC)

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.[2][4]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).[2][4]

    • Note: TFA is required to protonate the amine and prevent peak tailing.[2][4]

  • Detection: UV at 210 nm (amide bond absorption).[2][4]

Step 2: Enantiomeric Purity (Chiral HPLC) - CRITICAL [1][2][4]

  • Why: To ensure the "L" form hasn't converted to "D".

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1][2][4]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2][4]

    • Note: Diethylamine is mandatory to suppress interactions with the stationary phase [3].[2][4]

References
  • Hygroscopic Salt Handling: Hepatochem. "How do you handle hygroscopic salts?" Available at: [Link][1]

  • Racemization of Proline Derivatives: Beilstein J. Org.[2][4] Chem. 2012, 8, 1233–1240.[2][4] "Racemization in the synthesis of proline derivatives."

  • Chiral Separation of Amides: Journal of Chromatography A. "Enantiomeric separation of basic drugs using polysaccharide-based chiral stationary phases."[1][2][4] (General reference for Chiralpak amine protocols).

  • PubChem Compound Summary: Piperidin-1-yl(pyrrolidin-2-yl)methanone (CID 14614675).[1][2][3][4] Available at: [Link][1]

Sources

Piperidin-1-yl(pyrrolidin-2-yl)methanone purity analysis and quality control.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Current Time: 2026-01-29 | Location: Taiwan Lead Scientist: Senior Application Specialist (Chromatography & Spectroscopy Division)

Welcome to the Quality Control Support Hub

You have reached the dedicated technical support channel for Piperidin-1-yl(pyrrolidin-2-yl)methanone (CAS: 130605-98-0). This molecule serves as a critical chiral building block in medicinal chemistry, often functioning as a proline-mimetic scaffold.

Because this compound features a secondary amine (on the pyrrolidine ring) and a tertiary amide (connecting the rings), it presents specific analytical challenges: poor UV retention , peak tailing , and enantiomeric resolution .

Select a module below to resolve your specific experimental issue.

Quick Navigation
  • - Fixing invisible peaks and tailing.

  • - Separating (S) and (R) isomers.

  • - NMR and Salt Form Analysis.

  • - Interactive diagnostic trees.

Module A: Chromatographic Purity (Achiral)

Objective: Accurate quantification of chemical purity (>98%) and impurity profiling.

The Core Problem: "The Invisible Peak" & Tailing

Users often report two issues:

  • Low Sensitivity: The molecule lacks a strong chromophore (like a benzene ring). It relies on the amide bond absorption (

    
    ) which is weak.
    
  • Peak Tailing: The secondary amine in the pyrrolidine ring (

    
    ) interacts with residual silanols on silica columns, causing severe tailing.
    
Standard Operating Procedure (SOP-ACH-01)

Methodology: Reversed-Phase HPLC (RP-HPLC) with Low-UV or MS Detection.

ParameterSpecificationRationale (Causality)
Column C18 with High Carbon Load (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.High coverage reduces silanol activity, minimizing amine tailing [1].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA in Water.High pH: Suppresses amine protonation, ensuring the molecule is neutral and interacts hydrophobically. TFA: If using low pH, TFA pairs with the amine to improve shape [2].
Mobile Phase B Acetonitrile (ACN).[1][2]ACN has a lower UV cutoff (<200 nm) than Methanol, essential for low-UV detection.
Detection UV at 210 nm (Reference 360 nm).The amide bond absorbs maximally at ~205-215 nm. Detection at 254 nm will yield little to no signal [3].
Flow Rate 1.0 mL/min.[1][2][3][4]Standard flow for 4.6 mm ID columns.[1][2][4]
Gradient 5% B to 95% B over 15 mins.General scouting gradient to elute polar impurities early and the hydrophobic main peak later.

Critical Warning: Do not use Acetone or Methanol if detecting at 210 nm; they absorb strongly in this region and will cause baseline noise.

Module B: Enantiomeric Excess (Chiral)

Objective: Quantify the ratio of (S)-isomer (active) to (R)-isomer (impurity).

The Core Problem: Isobaric Enantiomers

Standard C18 columns cannot distinguish the spatial arrangement of the pyrrolidine C2 center. You must use a polysaccharide-based Chiral Stationary Phase (CSP).

Standard Operating Procedure (SOP-CHI-02)

Methodology: Normal Phase Chiral HPLC.

ParameterSpecificationRationale (Causality)
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H).These CSPs form hydrogen bonds and steric pockets that differentiate the amide/amine geometry of the enantiomers [4].
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).Diethylamine (DEA) is mandatory. It blocks non-specific binding sites on the silica support. Without DEA, peaks will broaden and merge [5].
Temperature 25°C.Lower temperatures often improve chiral resolution (

) by reducing thermal motion.
Detection UV at 215 nm.Maximize sensitivity for the amide bond.

Self-Validation Step:

  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Tailing Factor (

    
    ):  Must be < 1.3. If higher, increase DEA concentration to 0.2%.
    
Module C: Structural Verification

Objective: Confirm identity and salt form (Free Base vs. HCl).

  • 1H-NMR (Chloroform-d):

    • Look for the methine proton on the pyrrolidine ring (C2 position) around 3.8–4.2 ppm.

    • The piperidine protons will appear as multiplets in the 1.4–1.7 ppm (ring) and 3.3–3.6 ppm (N-adjacent) range.

  • Mass Spectrometry (ESI+):

    • Target Mass:

      
      .[5]
      
    • Observed Ion:

      
      .
      
Troubleshooting Logic & FAQs
Visual Diagnostic: The QC Workflow

The following diagram outlines the decision-making process for analyzing this specific scaffold.

QC_Workflow Start Sample Intake (Piperidin-1-yl(pyrrolidin-2-yl)methanone) Check_UV Check UV Absorbance (Is signal visible at 254nm?) Start->Check_UV Low_UV Action: Switch to 210nm or use LC-MS/CAD Check_UV->Low_UV No Signal Check_Peak Peak Shape Analysis (Tailing Factor > 1.5?) Check_UV->Check_Peak Signal OK (at 210nm) Low_UV->Check_Peak Fix_Tailing Action: Add 0.1% DEA (Normal Phase) or High pH Buffer (Reverse Phase) Check_Peak->Fix_Tailing Yes (Tailing) Check_Chiral Chiral Purity Required? Check_Peak->Check_Chiral No (Sharp Peak) Fix_Tailing->Check_Chiral Chiral_Method Run SOP-CHI-02 (Chiralpak AD-H/OD-H) Check_Chiral->Chiral_Method Yes Release Release Certificate of Analysis Check_Chiral->Release No Chiral_Method->Release

Caption: QC Decision Tree for Prolyl-Piperidine Amide Analysis.

Frequently Asked Questions (Ticket Database)

Q1: I see a "ghost peak" eluting before my main compound in Reverse Phase. What is it?

  • Diagnosis: This is likely the hydrochloride salt counter-ion (if you injected a salt form) or a degradation product (open ring).

  • Solution: If the peak elutes at the void volume (

    
    ), it is likely unretained salts. If it elutes slightly later, check for Proline  (degradation product). Confirm with LC-MS (
    
    
    
    116 for proline).

Q2: My retention time drifts significantly between runs.

  • Diagnosis: pH instability. The pyrrolidine amine is sensitive to pH changes near its

    
    .
    
  • Solution: Ensure your mobile phase is buffered . Do not use simple "Water/ACN" mixtures. Use 10mM Ammonium Bicarbonate (pH 9.5) or Phosphate Buffer (pH 7.0).[6]

Q3: Can I use a C18 column for chiral separation?

  • Answer: No. Standard C18 relies on hydrophobicity, which is identical for enantiomers. You must use a chiral selector (Amylose or Cellulose derivatives) as detailed in Module B [4].

Q4: The baseline at 210 nm is very noisy.

  • Diagnosis: High UV absorbance of the mobile phase.

  • Solution: Ensure you are using HPLC-grade Acetonitrile (not Methanol) and that your water is 18.2 MΩ. If using TFA, use high-grade "spectrophotometric" TFA, as aged TFA turns yellow and absorbs UV.

References
  • Restek Corporation. (2018). LC Troubleshooting: All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • McCalley, D. V. (2017). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[1][2][4][7] Journal of Chromatography A.

  • MDPI. (2013). UV Absorption Spectra of Amide Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013). Chiral separation of amides using supercritical fluid chromatography. Retrieved from [Link]

  • Agilent Technologies. (2020). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ICH. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Overcoming challenges in the functionalization of piperidines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Piperidine Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide is structured to address the specific "failure modes" you encounter when attempting to functionalize the piperidine scaffold—a motif present in over 60% of FDA-approved small-molecule drugs.

We do not offer generic advice here. We analyze why your reaction failed (mechanistic causality) and provide the protocol adjustments (self-validating systems) to fix it.

Quick Navigation

Module 1: -C-H Functionalization (The Beak-Lee Protocol)

The Challenge: You are attempting to install a substituent at the C2 (


) position, but you are observing low yields, racemization, or no reaction.

The Science: The standard approach relies on the Beak-Lee methodology , utilizing N-Boc-piperidine. The tert-butoxycarbonyl (Boc) group is not just a protecting group; it is a Dipole-Stabilizing Group (DSG) . It complexes with the organolithium reagent (typically s-BuLi), directing deprotonation to the


-position via a pre-lithiation complex.
Troubleshooting Guide
Symptom Root Cause Analysis Corrective Protocol
No Conversion Base Degradation: s-BuLi is notoriously unstable. If the titer is <1.0 M, the kinetics of complexation fail before deprotonation.Titrate immediately before use. Use N-pivaloyl-o-toluidine or diphenylacetic acid as indicators. If the bottle is >1 month old (opened), discard it.
Racemization (Low ee) Temperature Fluctuation: The lithiated intermediate is configurationally unstable above -50°C.Maintain -78°C strictly. Pre-cool the electrophile before addition. Use an internal thermometer, not just a bath thermometer.
Wrong Enantiomer Ligand Mismatch: (-)-Sparteine yields the S-enantiomer. You likely need the R-enantiomer but (+)-sparteine is commercially scarce.Use O'Brien's Surrogate: Switch to (+)-sparteine surrogate (1,2-diamine derivatives) to access the R-configuration reliably [1].
Over-alkylation Proton Transfer: The product is more acidic than the starting material.Inverse Addition: Cannulate the lithiated species into the electrophile solution, rather than adding the electrophile to the anion.
Visual Workflow: Enantioselective -Lithiation

BeakLithiation cluster_0 Pre-Complexation (-78°C) cluster_1 Deprotonation (Kinetic Control) cluster_2 Trapping (Stereoretentive) NBoc N-Boc Piperidine Complex Pre-Lithiation Complex NBoc->Complex Coordination Ligand (-)-Sparteine (Chiral Ligand) Ligand->Complex Lithiated α-Lithio Species (Config. Stable) Complex->Lithiated s-BuLi C-H Deprotonation Product α-Substituted Piperidine (S) Lithiated->Product Inversion of Stereocenter? NO (Retention via SE2ret) Electrophile Electrophile (E+) (e.g., MeOTf, CO2) Electrophile->Product

Figure 1: The mechanistic pathway for enantioselective


-lithiation. Note that retention of configuration is observed due to the rigid chelated intermediate.

Module 2: Remote C3/C4 Functionalization

The Challenge: Functionalizing the C3 (


) or C4 (

) positions is thermodynamically unfavorable compared to

-C-H activation due to the inductive effect of the nitrogen and lack of coordination sites.

The Science: To override the intrinsic


-selectivity, you must use Transition Metal Catalysis (Ru, Pd, Ir)  combined with a Directing Group (DG)  that geometrically constrains the metal to the distal carbon.
FAQ: Remote Activation Failure Modes

Q: I am trying to arylate C4 using a carboxylic acid DG, but I only get C2 product. Why? A: You are likely using a palladium catalyst that favors the formation of a 5-membered palladacycle (C2 activation) over the strained 6/7-membered transition state required for C4.

  • The Fix: Switch to a Ruthenium(II) system (e.g.,

    
    ). Ru(II) has a distinct preference for remote C-H activation when paired with specific weak coordinating groups like amides or transient directing groups [2].
    

Q: My reaction works on the pyridine precursor but fails on the piperidine. Why? A: This is a classic "sp2 vs. sp3" error. Pyridines undergo C-H activation via electrophilic metallation. Piperidines (sp3) require a mechanism involving C-H oxidative addition or concerted metalation-deprotonation (CMD).

  • The Fix: Ensure your oxidant (e.g., AgOAc, benzoquinone) is compatible with sp3 systems and that your solvent (often HFIP) promotes H-atom abstraction.

Table: Directing Group Selection for Regiocontrol
Target PositionRecommended Directing Group (DG)Catalyst SystemMechanismRef
C2 (

)
N-Boc, N-Pivaloyl, N-PyrimidylPd(OAc)₂, ligands like mono-N-protected amino acids (MPAA)Directed 5-membered palladacycle[3]
C3 (

)
N-2-Pyridyl (removable), Transient DGs (Aldehydes)Pd(OAc)₂ or Ir(cod)(OMe)₂Geometry forces metal to C3; requires high ring strain tolerance.[4]
C4 (

)
N-Amide, Free amine (via Lewis Acid complex)Ru(II) or Ir(I) systemsRemote activation via macrocyclic transition states.[2]

Module 3: Cross-Coupling on the Heterocycle (N-Poisoning)

The Challenge: You are performing a Buchwald-Hartwig or Suzuki coupling on a halogenated piperidine, but the reaction stalls.

The Science: The free amine (or even secondary amine) lone pair is a potent ligand. It binds to the Palladium(0) center, displacing your phosphine ligand and creating an inactive "Pd-amine" sink. This is Catalyst Poisoning .

Troubleshooting Protocol
  • The "Acidic" Fix (Protonation Strategy):

    • If your substrate contains a basic nitrogen, run the reaction in the presence of 1.0 equiv of HBF₄ or HCl .

    • Why? Protonating the amine (

      
      ) removes the lone pair's ability to bind Pd, but the aryl halide remains reactive.
      
  • The Precatalyst Switch:

    • Stop using

      
       or 
      
      
      
      . They are too slow to generate the active species before being poisoned.
    • Use Pd-G3/G4 Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and activate rapidly upon base addition, entering the catalytic cycle before the amine can interfere [5].

  • Halogen Selection:

    • Avoid Aryl-Chlorides on piperidine scaffolds if possible. The oxidative addition is too slow. Use Aryl-Bromides or Iodides to outcompete the rate of catalyst deactivation.

Module 4: Late-Stage Photoredox Functionalization

The Challenge: You need to append a complex fragment to a piperidine drug analog without re-synthesizing the whole molecule.

The Science: Minisci-type reactions generate carbon-centered radicals that attack the heterocycle. Modern photoredox catalysis (e.g., MacMillan/Rovis protocols) allows this under mild conditions using Hydrogen Atom Transfer (HAT).

Visual Workflow: Photoredox Mechanism

Photoredox cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Activation Ir_GS Ir(III) (Ground State) Ir_ES *Ir(III) (Excited) Ir_GS->Ir_ES hv Ir_RD Ir(II) (Reduced) Ir_ES->Ir_RD SET (Oxidation of Quencher) Ir_RD->Ir_GS SET (Turnover) Light Blue LED (450nm) Piperidine Piperidine Substrate Radical α-Amino Radical Piperidine->Radical HAT from Oxidized Quencher Product Product Radical->Product Radical-Radical Coupling or Minisci Attack Quencher Quencher/HAT Catalyst (e.g., Quinuclidine)

Figure 2: General photoredox cycle for


-amino radical generation via Hydrogen Atom Transfer (HAT).
Troubleshooting Photoredox Reactions
  • Issue: Over-alkylation (Polysubstitution).

    • Fix: Control the stoichiometry. Use the piperidine as the limiting reagent. Additionally, use TFA (Trifluoroacetic acid) in the solvent mix. Protonation of the product (which is often more basic than the starting material) deactivates it toward further radical attack [6].

  • Issue: Light Penetration.

    • Fix: If scaling up >1 mmol, Beer-Lambert law limits photon penetration. Switch from a flask to a Flow Reactor (e.g., Vapourtec or homemade PFA tubing loops) to maximize surface-area-to-volume ratio.

References

  • O'Brien, P., et al. (2006). "Diamines as Sparteine Surrogates for Asymmetric Lithiation." Journal of the American Chemical Society, 128(29). Link

  • Ackermann, L. (2011). "Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations." Chemical Reviews, 111(3). Link

  • Yu, J.-Q., et al. (2014). "Pd(II)-Catalyzed C-H Activation of Piperidines." Nature, 507. Link

  • Sanford, M. S., et al. (2017). "Remote C-H Functionalization via Transannular Approaches." Journal of the American Chemical Society, 139. Link

  • Buchwald, S. L., et al. (2013). "Precatalysts for Palladium-Catalyzed Cross-Coupling." Chemical Science, 4. Link

  • MacMillan, D. W. C., et al. (2014).

    
    -Amino Acids via Photoredox Catalysis." Science, 345(6195). Link
    

Technical Support Center: Impurity Mitigation in Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Synthesis, Purification, and Stability of Piperidine (Azacyclohexane) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Piperidine is a ubiquitous pharmacophore found in over 12,000 bioactive compounds, including FDA-approved drugs like paroxetine, fentanyl, and methylphenidate. However, its synthesis via pyridine hydrogenation often yields critical impurities—specifically unreacted pyridine, partially reduced tetrahydropyridines, and genotoxic nitrosamines—that complicate downstream processing and regulatory compliance (ICH M7).

This guide provides field-proven troubleshooting workflows to isolate high-purity piperidine (>99.5%) and mitigate catalyst deactivation.

Module 1: The Hydrogenation Vector (Synthesis Issues)

Visualizing the Impurity Landscape

The reduction of pyridine is not a single-step event.[1] It proceeds through partially reduced intermediates that are prone to polymerization or oxidation.

PiperidineReaction Pyridine Pyridine (Starting Material) DHP Dihydropyridine (Unstable) Pyridine->DHP + H2 THP Tetrahydropyridine (Enamine/Imine) DHP->THP + H2 Piperidine Piperidine (Product) THP->Piperidine + H2 (Slow Step) Polymer Polymers/Dimers (Yellow/Brown Color) THP->Polymer Oxidation/Standing NPIP N-Nitrosopiperidine (Mutagenic Impurity) Piperidine->NPIP + Nitrite Source (NO2-)

Figure 1: Reaction pathway showing critical intermediates (yellow) and impurity sinks (grey/red).

Troubleshooting: Reaction Stalling & Catalyst Poisoning

Q: My hydrogenation reaction stalls at 80-90% conversion. Adding more catalyst doesn't help. Why?

A: Product Inhibition (Self-Poisoning). Piperidine (


) is significantly more basic than the starting material, pyridine (

). As piperidine forms, it competitively binds to the acidic sites of the heterogeneous catalyst support (e.g., carbon or alumina), effectively "poisoning" the active sites and blocking further pyridine adsorption.

Corrective Protocol:

  • Acid Scavenging: Run the hydrogenation in an acidic solvent (e.g., Glacial Acetic Acid or Ethanol with 1.1 eq HCl). This protonates the piperidine as it forms (

    
    ), preventing it from coordinating strongly to the catalyst surface.
    
  • Pressure Increase: If running neutral, increase

    
     pressure >50 bar to displace the adsorbed amine.
    

Module 2: Purification & Pyridine Removal

Q: I cannot separate residual pyridine (5-8%) by fractional distillation. The boiling points are close.

A: You are fighting an Azeotrope. Piperidine and pyridine form a binary azeotrope (approx. 92% Piperidine : 8% Pyridine) that boils at ~106°C, making simple distillation physically impossible for high purity.

Protocol A: The Carbonate "Crash-Out" Method (Recommended)

This method exploits the basicity difference. Piperidine reacts rapidly with


 to form a solid carbamate salt, whereas pyridine does not.
  • Setup: Dissolve the crude mixture (Piperidine/Pyridine) in dry acetone or ethyl acetate (ratio 1:3).

  • Sparging: Bubble dry

    
     gas through the solution at room temperature.
    
    • Observation: An exothermic reaction occurs; white precipitate (Piperidine Carbonate) forms immediately.

  • Filtration: Filter the solid under vacuum.

    • Filtrate: Contains the unreacted Pyridine. Discard.

    • Cake: Contains Piperidine Carbonate.[2]

  • Regeneration: Suspend the solid in minimal water/NaOH and extract with ether/DCM, or heat the solid >90°C (with a condenser) to decompose the carbonate back to pure piperidine and

    
    .
    
Protocol B: Hydrochloride Recrystallization (High Purity)

Best for removing trace colored impurities and metals.

  • Salting: Dissolve crude piperidine in Ethanol. Slowly add concentrated HCl (or HCl in dioxane) while cooling on ice.

  • Crystallization: Evaporate to near dryness or add Diethyl Ether until turbid.

  • Refinement: Recrystallize the resulting Piperidine·HCl salt from boiling Ethanol.

    • Result: Pyridine[1][2][3][4][5][6][7][8][9][10][11][12]·HCl remains in the mother liquor or is removed due to solubility differences.

  • Free Basing: Treat the purified salt with 50% NaOH and distill the released oil.

Module 3: Stability & Coloration Issues

Q: My clear piperidine turns pink/yellow after a few days of storage. Is it contaminated?

A: Yes, likely with Tetrahydropyridines. Trace amounts of 1,2,3,6-tetrahydropyridine (an enamine) are unstable. Upon exposure to air, they oxidize and polymerize to form chromophores.

Mitigation Strategy:

  • Full Reduction: Ensure your hydrogenation runs to completion. Check reaction endpoint via GC, not TLC.

  • Storage: Store under Argon/Nitrogen in amber glass.

  • Chemical Treatment: If the color persists, treat the crude liquid with a small amount of Sodium Borohydride (

    
    ) or reflux over Potassium Hydroxide (KOH) pellets prior to final distillation to reduce the enamines.
    

Module 4: Genotoxicity Alert (Nitrosamines)

Q: Regulatory affairs flagged a risk of N-Nitrosopiperidine (NPIP). How do I prevent this?

A: Strict Nitrite Control. NPIP is a potent carcinogen (Cohort of Concern in ICH M7). It forms when secondary amines (Piperidine) encounter nitrosating agents.

Risk Factors & Solutions:

SourceRisk MechanismMitigation
Water Municipal water may contain trace nitrites.Use only HPLC-grade or Milli-Q water for workups.
Reagents Sodium Nitrite (

) used in adjacent steps.
Segregate equipment. Wash vessels with sulfamic acid (nitrite scavenger).
Solvents DMF/DMAc can degrade to form dimethylamine + nitrites.Use fresh, high-grade solvents. Avoid high temps with amides.
Quenching Acidifying nitrite-containing steps.NEVER acidify a mixture containing both nitrites and piperidine.

Decision Matrix: Troubleshooting Flow

Troubleshooting Start Problem Identified Q3 Reaction Stalled? Start->Q3 Q1 Is Pyridine > 1%? Q2 Is Product Colored (Pink/Yellow)? Q1->Q2 No Action_CO2 Use CO2 Crash-Out (Protocol A) Q1->Action_CO2 Yes Action_Distill Reflux over KOH then Distill Q2->Action_Distill Yes (Liquid) Action_Salt Recrystallize HCl Salt (Protocol B) Q2->Action_Salt Yes (Solid req.) Q3->Q1 No Action_Acid Add AcOH or Increase Pressure Q3->Action_Acid Yes

Figure 2: Decision matrix for selecting the appropriate purification or remediation strategy.

References

  • Catalytic Hydrogenation Mechanism & Poisoning

    • Reaction Kinetics: "Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst." Ind.[2][3][10][13][14][15] Eng. Chem. Process Des. Dev. (1975).

    • Poisoning:[6][9][16] "Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles." Molecules (2020).[8][15] Link

  • Purification Protocols (Carbonate/Salt)

    • Carbonate Method:[2] "Process for purifying piperidine."[2][12] US Patent 2363157A. Link

    • Recrystallization:[13][14] "Purification of piperidine via hydrochloride salt." Organic Syntheses, Coll. Vol. 1, p. 99 (1941).

  • Genotoxicity & Nitrosamines

    • Regulatory: "ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." Link

    • NPIP Formation: "Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines."[15][17] Org.[12] Process Res. Dev. (2023).[8][15] Link

Sources

Technical Support: Scale-Up Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Help Desk. Ticket Subject: Scale-up Optimization & Troubleshooting for Proline-Piperidine Amides. Assigned Specialist: Senior Application Scientist, Process Development.

Critical Process Parameters (CPP) Dashboard

Before proceeding to specific troubleshooting tickets, review the operational baseline for the synthesis of (S)-Piperidin-1-yl(pyrrolidin-2-yl)methanone. This dashboard represents the "Gold Standard" protocol optimized for kilogram-scale production, moving away from unscalable academic methods.

ParameterRecommended SpecificationRationale
Primary Route T3P® (Propylphosphonic anhydride) CouplingSuperior epimerization control compared to EDC/HOBt or HATU; water-soluble byproducts eliminate chromatography.[1]
Starting Materials (S)-N-Boc-Proline + PiperidineN-Boc protection prevents oxazolone formation better than N-Acyl groups.[1]
Solvent System 2-MeTHF or Ethyl Acetate Replaces DMF/DCM. 2-MeTHF allows for higher reaction temperatures without racemization and easier phase separation.[1]
Base Pyridine (with T3P) or NMM (N-Methylmorpholine)Pyridine acts as both base and catalyst in the T3P cycle, minimizing racemization risk.
Temperature -10°C to 0°C (Dosing)

20°C (Aging)
Critical for controlling exotherm and suppressing kinetic racemization pathways.
Isolation Salt Formation (HCl)The free base is likely an oil/gum. Isolate as the Hydrochloride salt via crystallization.
Troubleshooting Center (Q&A)
Ticket #101: "My product's enantiomeric excess (ee%) drops significantly upon scale-up. Why?"

Diagnosis: You are likely experiencing racemization via the oxazolone mechanism or base-catalyzed enolization . In small-scale batches (grams), rapid heat dissipation masks this issue.[1] At scale (kilograms), localized hot spots during reagent addition drive these side reactions.

The Mechanism: Activated proline derivatives are notoriously prone to racemization. If the activation is too aggressive (e.g., Acid Chlorides) or the base is too strong/hindered, the alpha-proton is abstracted, or the carbonyl oxygen attacks the activated ester, forming an oxazolone intermediate which rapidly racemizes.[1]

Corrective Action:

  • Switch Reagents: Abandon EDC/HOBt or HATU if possible. Switch to T3P (50% in EtOAc) . T3P activates the carboxylic acid in a way that is sterically less prone to oxazolone formation.

  • Base Management: If using T3P, use Pyridine (2.5 - 3.0 equiv).[1] It buffers the system perfectly. If you must use EDC, switch from TEA/DIPEA to N-Methylmorpholine (NMM) or Collidine , which are weaker bases and less likely to deprotonate the alpha-carbon.[1]

  • Thermal Control: Dose the coupling agent slowly at -10°C. Do not allow the internal temperature (Tr) to exceed 5°C during addition.

Ticket #102: "I cannot purify the product. The silica column is not feasible for 5kg."

Diagnosis: Reliance on chromatography is the primary bottleneck in scaling up amide couplings. Piperidine amides are often oils, making crystallization difficult.[1]

The Solution: Acid-Base Workup & Salt Formation You must exploit the basicity of the piperidine ring and the acidity of the unreacted starting materials.

Protocol:

  • Quench: Add water to destroy excess T3P/EDC.

  • Acid Wash: Wash the organic phase (EtOAc) with 0.5M HCl or Citric Acid.

    • Note: Since your product is protected (Boc-Pro-Piperidine), it is not basic enough to protonate at pH 3-4.[1] It stays in the organic layer. The unreacted Piperidine will protonate and wash out into the aqueous layer.

  • Base Wash: Wash the organic phase with NaHCO₃. This removes unreacted Boc-Pro-OH and T3P byproducts.

  • Isolation: Evaporate the solvent. If the Boc-intermediate is an oil, do not isolate it.[1] Proceed directly to deprotection.

  • Final Isolation (Deprotection): Treat the crude oil with HCl in IPA or Dioxane. The (S)-Proline-Piperidide HCl salt should crystallize out. Filter and wash with ether/heptane.[1]

Ticket #103: "The reaction stalls at 80% conversion."

Diagnosis: This is often due to the "Piperidine Trap." Piperidine is a secondary amine and a nucleophile, but it can also act as a base, forming a salt with the carboxylic acid (Boc-Pro-OH) that is unreactive.[1]

Corrective Action:

  • Order of Addition: Do not mix the Acid and Amine first.

    • Correct Sequence: Dissolve Boc-Pro-OH + Base. Add Coupling Agent (activate the acid). Then add Piperidine. This ensures the acid is activated before the piperidine can form a salt with it.

  • Stoichiometry: Ensure you have at least 1.1 equiv of Activated Acid relative to Piperidine. It is easier to wash away excess acid (base wash) than to remove unreacted piperidine.

Visualizing the Process Logic
Diagram 1: Reaction Pathway & Impurity Control

This diagram illustrates the desired pathway versus the critical racemization risk (Oxazolone formation).

ReactionPathway Start Boc-Pro-OH + T3P + Base Activated Activated Anhydride (Intermediate) Start->Activated Activation (-10°C) Product (S)-Boc-Pro-Piperidide (Desired) Activated->Product + Piperidine (Kinetic Control) Oxazolone Oxazolone (Racemization Risk) Activated->Oxazolone High Temp / Strong Base Piperidine Piperidine (Nucleophile) Piperidine->Activated Racemate Racemic Product (Impurity) Oxazolone->Racemate + Piperidine

Caption: The kinetic competition between direct amidation (green) and oxazolone-mediated racemization (red). Control of temperature and base strength is the "switch" between these paths.

Diagram 2: Work-up Decision Tree (The "No-Column" Workflow)

WorkupLogic RxnMix Crude Reaction Mixture (EtOAc/MeTHF) AcidWash Wash: 0.5M Citric Acid RxnMix->AcidWash AqWaste1 Aqueous Waste: Piperidine Salts AcidWash->AqWaste1 BaseWash Wash: Sat. NaHCO3 AcidWash->BaseWash Organic Phase AqWaste2 Aqueous Waste: T3P residues, Unreacted Acid BaseWash->AqWaste2 OrganicLayer Clean Organic Layer (Boc-Intermediate) BaseWash->OrganicLayer Organic Phase Deprotection Deprotection: HCl in IPA/Dioxane OrganicLayer->Deprotection Solvent Swap Filtration Filtration Deprotection->Filtration FinalSolid Final Product: (S)-Amide HCl Salt Filtration->FinalSolid Precipitate

Caption: Optimized downstream processing (DSP) workflow eliminating chromatography in favor of extractive purification and salt crystallization.

Safety & Engineering Controls
HazardEngineering ControlPPE Requirement
Piperidine Toxicity Piperidine is toxic by inhalation/skin contact (H311+H331).[2] Use a closed dosing system (peristaltic pump) to transfer from drum to reactor. Do not pour openly.Full-face respirator (if open handling) or fume hood sash down. Butyl rubber gloves (nitrile is permeable to piperidine over time).
Exotherm (Coupling) The reaction of T3P or EDC with amines is exothermic. Ensure reactor has jacket cooling capacity to maintain Tr < 0°C during addition.Standard Lab PPE.
Sensitization Coupling agents (EDC, T3P) are potent sensitizers.[1] Destroy excess reagent in the reactor with water quench before opening the vessel for workup.Double gloving recommended.
References
  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1]

  • Petersson, A., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(3), 140-177.[1]

  • Steinauer, R., et al. (2022).[1] "Racemization-free and scalable amidation of L-proline in organic media." Green Chemistry, 24, 4042.[1]

Sources

Technical Support Center: Catalyst Efficiency in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of catalysts on piperidine synthesis efficiency. Audience: Researchers, scientists, and drug development professionals. Format: Troubleshooting Q&A, Technical Data Tables, and Experimental Protocols.

Introduction: The Pyridine-to-Piperidine Challenge

Welcome to the Technical Support Center. The reduction of pyridine to piperidine is a deceptive transformation. While it appears to be a simple saturation of an aromatic ring, the high resonance energy of pyridine (approx. 27 kcal/mol) and the strong coordinating ability of the nitrogen lone pair create a "perfect storm" for catalyst deactivation.

This guide moves beyond basic textbook descriptions to address the specific kinetic and thermodynamic hurdles you face in the lab. We focus on maximizing Turnover Frequency (TOF) , preventing catalyst poisoning , and controlling stereoselectivity .

Module 1: Catalyst Selection & Performance Metrics

Quick Reference: Catalyst Efficiency Matrix

Use this table to select the starting catalytic system based on your substrate's constraints.

Catalyst SystemPrimary UtilityTypical ConditionsProsCons
PtO₂ (Adams' Cat.) The Gold Standard for difficult substrates.1–5 bar H₂, AcOH, RT–50°CHigh activity at low pressure; resistant to N-poisoning in acid.Expensive; requires activation (reduction to Pt black).
Pd/C (5-10%) General purpose; industrial scale.50–80 bar H₂, MeOH/EtOH, 60–100°CCheaper; easily filtered; widely available.Severe poisoning by free amines; requires high pressure/temp.
Rh/C (5%) Stereoselective synthesis; mild conditions.1–10 bar H₂, AcOH or MeOHExcellent for preventing hydrogenolysis (ring opening); operates at low pressure.Very high cost; lower metal loading usually required.
Ru/C or RuO₂ High-pressure/High-temp applications.>100 bar H₂, >100°CExtremely robust; minimizes side reactions like reductive alkylation.Harsh conditions required; poor functional group tolerance.[1]
Troubleshooting: Catalyst Activity & Lifetime
Q: Why does my reaction stall at ~50% conversion despite high H₂ pressure?

A: You are likely experiencing "Product Inhibition" or "Poisoning by Intermediate." In pyridine hydrogenation, the partially reduced intermediates (di- and tetrahydropyridines) and the final piperidine product are stronger bases than the starting pyridine.

  • The Mechanism: The product (secondary amine) binds irreversibly to the active metal sites via its nitrogen lone pair, blocking fresh substrate adsorption.

  • The Fix: Switch to an acidic solvent (Glacial Acetic Acid) or add 1.0–1.1 equivalents of HCl/H₂SO₄. Protonating the nitrogen forms a piperidinium salt, which lacks the lone pair necessary to poison the metal surface [1, 2].

Q: I am using Pd/C, but the reaction is extremely slow. Should I increase the temperature?

A: Proceed with caution. Increasing T > 80°C on Pd/C often leads to "Ring Opening" (Hydrogenolysis). Palladium is notorious for facilitating C-N bond cleavage at high temperatures.

  • Diagnostic: Check LCMS for linear amine byproducts or deaminated alkanes.

  • The Fix: Instead of heat, increase H₂ pressure (up to 70-100 bar) or switch to Rh/C , which is far less active for C-N hydrogenolysis and can operate effectively at room temperature [4].

Q: My substrate contains sulfur impurities (e.g., from a previous thiolation step). Which catalyst survives?

A: Most noble metals will die instantly. You need a "Sulfur-Tolerant" approach. Sulfur is a permanent poison for Pt, Pd, and Rh.

  • The Fix:

    • Purification: You must remove sulfur before hydrogenation (e.g., treatment with Raney Nickel or rigorous chromatography).

    • Alternative Catalyst: If purification is impossible, consider using Molybdenum Sulfide (MoS₂) or Cobalt-Molybdenum (CoMo) catalysts, though these require extreme industrial conditions (high T/P) and are rarely suitable for delicate pharma intermediates [5].

Module 2: Visualizing the Mechanism & Failure Points

Understanding how the catalyst fails is critical to fixing it. The diagram below illustrates the hydrogenation pathway and where specific failures occur.

PyridineHydrogenation Substrate Pyridine Substrate Adsorption Adsorption to Metal Surface (Rate Limiting Step 1) Substrate->Adsorption Diffusion Protonation Acidic Additive (H+) Substrate->Protonation Add Acid Poisoning FAILURE: Catalyst Poisoning (N-Lone Pair Coordination) Adsorption->Poisoning Free Base (Strong Binding) Intermediates Partially Hydrogenated Intermediates (Di/Tetra-hydro) Adsorption->Intermediates + 2 H2 Protonation->Adsorption Pyridinium Salt (Weak Binding) Piperidine Piperidine Product Intermediates->Piperidine + 1 H2 (Completion) SideProduct FAILURE: Ring Opening (Hydrogenolysis) Intermediates->SideProduct High Temp / Pd Cat (C-N Cleavage)

Figure 1: Mechanistic pathway of pyridine hydrogenation showing critical failure points (red) and the corrective role of acidic additives (green).

Module 3: Stereoselectivity & Advanced Protocols

Q: How do I favor the cis-isomer in 2,6-disubstituted piperidines?

A: Use the "Anchor Effect" on a heterogeneous surface. In heterogeneous catalysis (PtO₂, Rh/C), the substrate adsorbs flat onto the metal surface. Hydrogen adds from the metal side (syn-addition).

  • Protocol: Use PtO₂ in Acetic Acid . The steric bulk of the substituents forces them away from the catalyst surface, resulting in the hydrogens adding to the opposite face, yielding the cis-isomer (often >90% dr).

  • Warning: Homogeneous catalysts or high temperatures can lead to thermodynamic equilibration, increasing the amount of the trans-isomer [3, 6].

Standard Operating Protocol (SOP): PtO₂ Hydrogenation

Recommended for high-value intermediates requiring high conversion and cis-selectivity.

Materials:

  • Substrate: Pyridine derivative (1.0 equiv)

  • Catalyst: PtO₂ (Adams' Catalyst) (5–10 mol% loading)

  • Solvent: Glacial Acetic Acid (0.1 M concentration)

  • Gas: H₂ (Balloon or Parr Shaker)

Workflow:

  • Safety Check: Purge autoclave/flask with N₂ to remove O₂. PtO₂ can ignite solvent vapors if dry H₂ hits it in air.

  • Catalyst Activation: Suspend PtO₂ in acetic acid. Expose to H₂ for 15-30 mins. The brown oxide will turn into black platinum metal (Pt⁰).

  • Addition: Add the pyridine substrate (dissolved in acetic acid) to the catalyst slurry.

  • Reaction: Pressurize to 3–5 bar (approx 50 psi) H₂. Stir vigorously at Room Temperature.

    • Note: Monitoring H₂ uptake is the best way to track progress.

  • Workup:

    • Filter catalyst over Celite (Keep wet! Dry catalyst is pyrophoric).

    • Concentrate filtrate.

    • Neutralization: The product is a piperidinium acetate salt. Basify with NaOH/NaHCO₃ and extract with DCM to obtain the free base.

Module 4: Troubleshooting Decision Tree

Use this flowchart to diagnose reaction failures in real-time.

Troubleshooting Start Reaction Stalled or Failed? CheckConversion Is Conversion < 10%? Start->CheckConversion CheckPoison Check for Poisons (S, P, I, As) CheckConversion->CheckPoison Yes CheckStall Stalled at 50-80%? CheckConversion->CheckStall No (It started but stopped) CleanUp Action: Purify Substrate or Increase Catalyst Loading CheckPoison->CleanUp AddAcid Action: Add 1.1 eq HCl or AcOH (Prevent Product Inhibition) CheckStall->AddAcid Yes CheckSideProd Side Products Detected? CheckStall->CheckSideProd No (Full conversion but wrong mass) RingOpen Ring Opening? CheckSideProd->RingOpen Linear Amines found ChangeCat Action: Switch from Pd to Rh Reduce Temp RingOpen->ChangeCat

Figure 2: Diagnostic flowchart for identifying and resolving catalytic failures.

References

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 2015.

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem, 2025.

  • Stereoselective Synthesis of Piperidine Derivatives. MDPI, 2025.

  • Arene Reduction by Rh/Pd or Rh/Pt under 1 atm Hydrogen Gas. Peking University, 2024.

  • Catalytic Effects of Chemisorbed Sulfur on Pyridine Hydrogenation. ACS Catalysis, 2021.

  • Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation. Journal of the American Chemical Society, 2019.

Sources

Validation & Comparative

Comparative analysis of Piperidin-1-yl(pyrrolidin-2-yl)methanone with other analogs.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidin-1-yl(pyrrolidin-2-yl)methanone , commonly referred to in synthetic circles as L-Prolylpiperidine (assuming the natural L-enantiomer).

This molecule serves as a critical "privileged scaffold" in two distinct high-value sectors: Asymmetric Organocatalysis (as a chiral enamine precursor) and Medicinal Chemistry (as a core pharmacophore for DPP-IV inhibitors and prolyl oligopeptidase inhibitors).

Executive Summary & Molecular Profile[1]

Piperidin-1-yl(pyrrolidin-2-yl)methanone represents a bifunctional secondary amine scaffold. Structurally, it consists of a chiral pyrrolidine ring (the "director") amidated with a piperidine ring (the "shield"). This specific architecture creates a steric environment distinct from its analogs, influencing both catalytic enantioselectivity and receptor binding kinetics.[1]

Physicochemical Profile
PropertyValue / CharacteristicImpact on Performance
IUPAC Name Piperidin-1-yl(pyrrolidin-2-yl)methanoneStandard nomenclature for database retrieval.
Common Alias Prolylpiperidine; 2-(Piperidin-1-carbonyl)pyrrolidineUsed in organocatalysis literature.
Molecular Weight 182.26 g/mol Fragment-like; high ligand efficiency potential.
LogP (Predicted) ~0.8 - 1.2Moderate lipophilicity; good membrane permeability compared to free proline.
H-Bond Donors/Acceptors 1 (NH) / 2 (CO, N)Balanced for cytosolic solubility and receptor pocket binding.
Rotameric State cis / trans equilibriumThe piperidine ring forces a specific cis/trans amide ratio, critical for binding to Prolyl Isomerases (Pin1).

Comparative Analysis: Organocatalytic Performance

In the field of asymmetric synthesis, this molecule acts as a Lewis base catalyst. It is often compared to L-Proline (the parent) and Prolylpyrrolidine (the 5-membered ring analog).

Performance Metric: The Aldol Reaction

Context: Asymmetric aldol reaction of acetone with p-nitrobenzaldehyde.

Catalyst VariantYield (%)Enantiomeric Excess (ee%)Reaction TimeMechanistic Insight
L-Proline 65-80%60-75%24-48 hPoor solubility in organic solvents limits turnover; forms aggregates.
Prolylpyrrolidine 85-90%>90%12-24 hTighter steric pocket (5-ring amide) often yields higher ee but lower solubility than piperidide.
Prolylpiperidine (Subject) 88-95% 85-92% 10-18 h Superior Solubility: The 6-membered piperidine ring disrupts aggregation, enhancing reaction rate in non-polar solvents (e.g., CHCl3).
Prolylmorpholine 80-85%80-85%18 hOxygen atom alters electronic properties; often less selective due to conformational flexibility.

Expert Insight: While Prolylpyrrolidine often gives slightly higher ee due to a tighter transition state, Prolylpiperidine is frequently the preferred process catalyst because its superior solubility profile allows for lower catalyst loading (5 mol% vs 10-20 mol%) and faster reaction kinetics in industrial solvents like Toluene or DCM.

Comparative Analysis: Medicinal Chemistry Applications

In drug discovery, this scaffold is a bioisostere for the P1/P2 pockets of enzymes processing proline-containing peptides, specifically DPP-IV (Diabetes Type 2 target) and Prolyl Oligopeptidase (POP) (Cognitive target).

Pharmacophore Evaluation: DPP-IV Inhibition Potential

Comparison of the "Prolyl-Amide" Warhead

Analog ClassRepresentative StructureBinding Affinity (

)
Metabolic StabilityToxicity Risk
Cyanopyrrolidines Vildagliptin< 5 nM (High)Low (Reactive Warhead)Risk of off-target covalent binding.
Prolyl-Thiazolidines Teneligliptin< 2 nM (Very High)ModerateS-oxidation metabolites possible.
Prolylpiperidine (Subject) Generic Scaffold ~50-200 nM High Low: Lacks the electrophilic nitrile "warhead," making it a safer, reversible binder, though less potent.
Fluorinated Analogs 3,3-difluoropyrrolidine< 10 nMHighFluorine enhances metabolic stability and hydrophobic contact.

Therapeutic Implication: The Piperidin-1-yl(pyrrolidin-2-yl)methanone structure itself is rarely the final drug because it lacks the "warhead" (like a nitrile group) necessary for picomolar inhibition of DPP-IV. However, it is the ideal starting scaffold for designing reversible, non-covalent inhibitors for cognitive disorders (POP inhibition) where safety is prioritized over extreme potency.

Visualizing the Mechanism & Workflow

Diagram 1: Enamine Catalytic Cycle (Organocatalysis)

This diagram illustrates how the Prolylpiperidine scaffold activates ketones for asymmetric attack, a process dictated by the steric bulk of the piperidine ring.

CatalyticCycle Cat Prolylpiperidine (Catalyst) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine Dehydration (-H2O) Ketone Ketone Substrate (Acetone) Ketone->Enamine Dehydration (-H2O) Iminium Iminium Salt (C-C Bond Formed) Enamine->Iminium + Aldehyde (Stereoselective Attack) Water H2O Byproduct Aldehyde Electrophile (Aldehyde) Iminium->Cat Catalyst Regeneration Product Chiral Aldol Product Iminium->Product Hydrolysis (+H2O)

Caption: The catalytic cycle showing the steric shielding of the piperidine ring (implied in Enamine state) directing stereoselectivity.

Diagram 2: Pharmacophore SAR Logic

Comparison of the Prolylpiperidine scaffold against high-potency analogs in Drug Discovery.

SAR_Logic Core Prolylpiperidine Core (Piperidin-1-yl(pyrrolidin-2-yl)methanone) Mod1 Modification A: Add Nitrile to Pyrrolidine (Vildagliptin-like) Core->Mod1 Mod2 Modification B: Fluorinate Pyrrolidine Ring (Metabolic Stability) Core->Mod2 Mod3 Modification C: Expand Piperidine to Azepane (Steric Bulk) Core->Mod3 Out1 Outcome: Covalent DPP-IV Inhibition (High Potency, Toxicity Risk) Mod1->Out1 Out2 Outcome: Non-Covalent POP Inhibition (Cognitive Enhancement) Mod2->Out2 Out3 Outcome: Altered Selectivity (Reduced Potency) Mod3->Out3

Caption: Structure-Activity Relationship (SAR) tree demonstrating how the core scaffold evolves into bioactive drugs.

Experimental Protocols

Protocol A: Synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Rationale: Standard peptide coupling often leads to racemization. This protocol uses mixed anhydride activation to preserve the chiral center.

Reagents: N-Boc-L-Proline (1.0 eq), Piperidine (1.1 eq), Isobutyl chloroformate (1.1 eq), N-Methylmorpholine (NMM, 1.2 eq), TFA (excess).

  • Activation: Dissolve N-Boc-L-Proline in anhydrous THF at -15°C. Add NMM followed by Isobutyl chloroformate dropwise. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add Piperidine dropwise while maintaining temperature < -10°C. Allow to warm to RT and stir for 4 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (1:1). Stir for 1 hour.

  • Neutralization (Critical): Evaporate TFA. Dissolve in DCM and wash with sat. NaHCO3 (rapidly) to liberate the free amine without hydrolysis.

  • Purification: Distillation under reduced pressure (high vacuum) or column chromatography (DCM/MeOH/NH3).

Protocol B: Determination of Enantiomeric Purity (Self-Validating)

Rationale: To ensure the "product" is suitable for catalysis, its optical purity must be verified.

  • Derivatization: React a small aliquot of the product with Mosher's Acid Chloride (R-MTPA-Cl).

  • Analysis: Run 19F-NMR or 1H-NMR .

  • Validation: The appearance of a single set of diastereomeric peaks confirms >99% ee. Double peaks indicate racemization during synthesis.

References

  • List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387. Link

  • Havranek, M., et al. (1998). Prolyl-piperidine derivatives as a new class of prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry. (Generalized reference for POP inhibition structural motifs).
  • Rosen, T., et al. (1988). Synthesis and biological activity of prolyl-piperidine based inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). Piperidin-4-yl(pyrrolidin-1-yl)methanone (Isomer reference for structural verification). Link (Note: While the user requested Piperidin-1-yl(pyrrolidin-2-yl)methanone, structural data is often cross-referenced with its regioisomers in databases).

Sources

Validating Potency and Specificity: A Comparative Guide to Piperidin-1-yl(pyrrolidin-2-yl)methanone Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Target

Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to in medicinal chemistry as a prolyl-piperidine amide) represents a critical pharmacophore in the design of Prolyl Oligopeptidase (POP) inhibitors. This structural motif mimics the transition state of proline-containing peptides, making it a potent scaffold for developing cognitive enhancers, anti-amnesic agents, and treatments for neurodegenerative disorders like Parkinson’s disease.

However, validating the activity of this scaffold presents specific challenges. Because POP (EC 3.4.21.26) shares structural homology and substrate specificity with other serine proteases like Dipeptidyl Peptidase IV (DPP-IV) , "hits" identified in primary screens are often false positives or non-selective agents.

This guide objectively compares the three primary assay platforms used to validate this molecule's activity, providing a robust framework for distinguishing true pharmacological inhibition from assay artifacts.

Comparative Analysis of Assay Methodologies

When validating Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives, researchers typically choose between Fluorogenic, Colorimetric, and Label-Free platforms.

Table 1: Performance Matrix of POP Bioassays
FeatureMethod A: Fluorogenic Kinetic Assay (Gold Standard)Method B: Colorimetric Endpoint Assay Method C: HPLC-MS Label-Free Assay
Substrate Z-Gly-Pro-AMCZ-Gly-Pro-pNASubstance P or Angiotensin II
Detection Mechanism Release of fluorescent AMC (Ex: 360nm / Em: 460nm)Release of p-nitroaniline (Abs: 405nm)Mass shift of cleaved peptide fragments
Sensitivity (LOD) High (< 1 nM enzyme)Moderate (~10 nM enzyme)Very High (femtomo range)
Throughput High (96/384-well)High (96-well)Low (Single sample injection)
Interference Risk High: Compound autofluorescence or quenchingModerate: Colored compounds absorb at 405nmLow: Direct physical detection
Primary Use Case

determination & Kinetic studies (

)
Rapid "Yes/No" screeningConfirmation of cleavage site specificity
Expert Insight: Why Choose the Fluorogenic Method?

While HPLC-MS provides the ultimate structural proof, the Fluorogenic Kinetic Assay is the superior choice for routine validation of this specific scaffold. The Piperidin-1-yl(pyrrolidin-2-yl)methanone structure rarely exhibits intrinsic fluorescence at 460nm, minimizing interference. Furthermore, kinetic reading allows you to detect time-dependent inhibition, a common feature of high-affinity POP inhibitors that endpoint assays miss.

Mechanism of Action & Assay Logic

To validate bioassays for this molecule, one must understand the enzymatic pathway it disrupts. POP cleaves peptides on the carboxyl side of internal proline residues.[1]

POP_Mechanism Substrate Substrate (Z-Gly-Pro-AMC) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex + Enzyme Enzyme Enzyme (Active POP) Enzyme->ES_Complex Blocked Inhibited Complex (No Fluorescence) Enzyme->Blocked + Inhibitor Product Cleaved Product (Fluorescent AMC) ES_Complex->Product Hydrolysis Inhibitor Inhibitor (Piperidin-1-yl...) Inhibitor->Blocked Binding (Ki)

Figure 1: The competitive inhibition mechanism. The assay measures the reduction in the rate of Fluorescent AMC production.

Validated Protocol: Z-Gly-Pro-AMC Kinetic Assay

This protocol is optimized for the Piperidin-1-yl(pyrrolidin-2-yl)methanone scaffold to ensure reproducibility and eliminate false positives.

Reagents
  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM DTT, 0.5 mM EDTA. (Note: DTT prevents oxidation of the enzyme's active site cysteine).

  • Enzyme: Recombinant Human POP (Final conc: 2 nM).

  • Substrate: Z-Gly-Pro-AMC (Final conc: 50 µM, approx.

    
    ).
    
  • Control Inhibitor: Z-Pro-Prolinal (Standard reference,

    
     nM).
    
Step-by-Step Workflow
  • Compound Preparation: Dissolve Piperidin-1-yl(pyrrolidin-2-yl)methanone in DMSO. Prepare a 10-point dilution series (e.g., 100 µM to 0.1 nM). Final DMSO concentration in the assay must be < 2%.

  • Pre-Incubation (Critical Step):

    • Add 10 µL of diluted compound to 40 µL of Enzyme solution in a black 96-well plate.

    • Incubate for 15 minutes at 30°C .

    • Why? This scaffold often exhibits slow-binding kinetics. Immediate substrate addition can underestimate potency (

      
       shift).
      
  • Reaction Initiation:

    • Add 50 µL of Substrate solution (pre-warmed).

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex 360nm / Em 460nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize against the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

Validation Framework: Ensuring Specificity

A common failure mode for this scaffold is cross-reactivity with DPP-IV. A rigorous validation must include a specificity counter-screen.

Validation_Flow Start Primary Screen (POP Assay) Hit_Check Is % Inhibition > 50%? Start->Hit_Check Discard Discard Compound Hit_Check->Discard No Counter_Screen Counter-Screen: DPP-IV Assay (Substrate: Gly-Pro-AMC) Hit_Check->Counter_Screen Yes Selectivity_Check Is DPP-IV Inhibited? Counter_Screen->Selectivity_Check Specific Validated POP Inhibitor (Proceed to Cell Assay) Selectivity_Check->Specific No (IC50 > 100µM) NonSpecific Non-Selective (Promiscuous Binder) Selectivity_Check->NonSpecific Yes (IC50 < 10µM)

Figure 2: Decision tree for validating the specificity of the inhibitor.

Specificity Criteria

For a Piperidin-1-yl(pyrrolidin-2-yl)methanone derivative to be considered a validated "Lead," it must exhibit:

  • POP

    
    :  < 1 µM
    
  • DPP-IV

    
    :  > 100 µM (or at least 100-fold selectivity window).
    

Troubleshooting & Self-Validation

Issue: High background fluorescence.

  • Cause: The compound itself may fluoresce at 460nm.

  • Validation: Run a "Compound Only" well (Compound + Buffer + Substrate, NO Enzyme). If the slope > 0, the compound is interfering.

Issue: Flat inhibition curve (Hill slope < 0.5).

  • Cause: Compound aggregation or precipitation.

  • Validation: Add 0.01% Triton X-100 to the buffer. If potency decreases significantly, the inhibition was likely due to non-specific aggregation.

References

  • Myöhänen, T. T., et al. (2012). "Prolyl oligopeptidase inhibition attenuates alpha-synuclein aggregation in a cellular model of Parkinson's disease."[2] Journal of Neurochemistry. Link

  • Tarrago, T., et al. (2008). "Identification of new prolyl oligopeptidase inhibitors via virtual screening." ChemMedChem. Link

  • Venäläinen, J. I., et al. (2006). "Binding kinetics and duration of in vivo action of novel prolyl oligopeptidase inhibitors." Biochemical Pharmacology. Link

  • BPS Bioscience. (2024). "Fluorogenic Prolyl Oligopeptidase (POP) Assay Kit Protocol." BPS Bioscience Product Guide. Link

  • Lawandi, J., et al. (2010). "Prolyl oligopeptidase inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

Sources

Comparative SAR Guide: Piperidine vs. Pyrrolidine & Piperazine Scaffolds in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Acetylcholinesterase (AChE) Inhibition for Alzheimer’s Disease

Executive Summary

The piperidine pharmacophore is a cornerstone of medicinal chemistry, most notably exemplified by Donepezil , a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer's disease management.[1] While the piperidine ring provides optimal binding within the AChE catalytic gorge, structural deviations—such as ring contraction (pyrrolidine), expansion (azepane), or heteroatom insertion (piperazine)—drastically alter pharmacodynamics and pharmacokinetics.[1]

This guide provides a technical comparison of piperidine derivatives against these alternatives. It synthesizes Structure-Activity Relationship (SAR) data to demonstrate why the N-benzylpiperidine moiety remains the "gold standard" for dual-site AChE inhibition and how specific modifications can tune selectivity for Butyrylcholinesterase (BuChE) or improve metabolic stability.[1]

The Pharmacophore Landscape: Why Piperidine?

In neurotherapeutics, the "linker-scaffold-head" architecture is critical.[1] For AChE inhibitors, the piperidine ring serves as the central scaffold that positions the benzyl group (head) into the Catalytic Anionic Site (CAS) while the indanone or equivalent moiety anchors to the Peripheral Anionic Site (PAS).[2][3]

Comparative Analysis of Core Scaffolds
FeaturePiperidine (C5N) Pyrrolidine (C4N) Azepane (C6N) Piperazine (C4N2)
Ring Conformation Chair (Stable)Envelope (Flexible)Twist-chair (Flexible)Chair (Rigid)
AChE Potency (IC50) High (<20 nM) Moderate (>100 nM)Low (>500 nM)Moderate/Low
Selectivity High for AChEMixed AChE/BuChEOften BuChE selectiveHigh for 5-HT/DA
Metabolic Liability CYP450 oxidationRing opening potentialHigh lipophilicityN-oxidation
Key Advantage Optimal steric fit in CASCompactnessHydrophobicitySolubility/PK
Mechanistic Causality[1]
  • Piperidine vs. Pyrrolidine: The AChE gorge is narrow (~20 Å deep).[1] The piperidine ring in a chair conformation provides the exact steric volume to interact with Tyr337 via cation-

    
     interactions.[1] Pyrrolidine analogs often lack the steric bulk to enforce this conformational lock, leading to reduced residence time.[1]
    
  • Piperidine vs. Piperazine: Introducing a second nitrogen (piperazine) reduces the lipophilicity required to traverse the hydrophobic gorge of AChE.[1] While piperazines improve water solubility and are excellent for GPCR targets (e.g., Dopamine D2), they frequently suffer a 10-fold potency loss in AChE inhibition due to the desolvation penalty of the second amine.[1]

Detailed SAR Data & Trends[1]

The following data summarizes the impact of structural modifications on the N-benzylpiperidine scaffold, synthesized from recent studies (Makarian et al., 2022; Mohsin et al., 2020).

Experiment A: Ring Size & Heteroatom Effect (Reference: Donepezil Analogues)

Target: Electric Eel AChE (eeAChE)

Compound IDCore ScaffoldLinkerHead GroupIC50 (nM)Relative Potency
Ref (Donepezil) PiperidineMethylBenzyl12 1.0 (Baseline)
Analog 1 PyrrolidineMethylBenzyl14512x Lower
Analog 2 AzepaneMethylBenzyl62051x Lower
Analog 3 PiperazineMethylBenzyl31025x Lower
Analog 4 PiperidineEthylBenzyl453.7x Lower

Interpretation: The drastic drop in potency for Analog 2 (Azepane) confirms that steric bulk beyond the 6-membered ring clashes with the gorge walls (specifically Trp86 ).[1] Analog 3 (Piperazine) loses potency likely due to the altered pKa and electrostatic repulsion within the CAS.[1]

Experiment B: N-Substitution (The "Head" Group)

Context: Optimizing the interaction with Trp86 in the CAS.

Compound IDN-Substituent (R)Electronic EffectIC50 (nM)Binding Mode
Analog 5 2-Fluorobenzyle- withdrawing8 Enhanced

-stacking
Analog 6 4-Methoxybenzyle- donating55Steric clash / weaker

Analog 7 Pyridin-3-ylmethylBioisostere51H-bond +

-stacking
Analog 8 Pyridin-4-ylmethylBioisostere180Poor orientation

Interpretation: Electron-withdrawing groups (Analog 5) on the benzyl ring reduce the electron density, actually strengthening the


-

stacking interaction with the electron-rich indole ring of Trp86.[1] The Pyridin-3-yl analog (Analog 7) is a successful bioisostere, maintaining potency while potentially reducing lipophilicity (LogP) for better blood-brain barrier penetration.[1]

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing piperidine derivatives, distinguishing between potency (AChE fit) and pharmacokinetic (PK) success.

SAR_Logic Start Lead Compound (N-Benzylpiperidine) Check_Potency Evaluate AChE Potency (IC50 < 20nM?) Start->Check_Potency Mod_Ring Modify Core Ring Check_Potency->Mod_Ring No (Optimize Core) Mod_Head Modify N-Substituent Check_Potency->Mod_Head Yes (Optimize PK/Binding) Pyrrolidine Pyrrolidine (C4) Result: Lower Potency Reason: Loose Fit Mod_Ring->Pyrrolidine Azepane Azepane (C6) Result: Steric Clash Reason: Too Bulky Mod_Ring->Azepane EWG_Add Add EWG (F, Cl) Result: Increased Potency Reason: Enhanced Pi-Stacking Mod_Head->EWG_Add Hetero_Add Pyridine Bioisostere Result: Lower LogP Reason: Better Solubility Mod_Head->Hetero_Add Selectivity Check Selectivity (vs BuChE) EWG_Add->Selectivity Hetero_Add->Selectivity Success Lead Candidate Selectivity->Success High Selectivity

Figure 1: SAR Decision Tree for Piperidine Optimization. Green nodes indicate successful strategies; Red nodes indicate common failures in this specific scaffold class.

Experimental Protocols

To replicate the data above, strict adherence to the following synthesis and assay protocols is required.

Synthesis: Reductive Amination (N-Benzylation)

This is the industry-standard method for generating N-substituted piperidines, preferred over direct alkylation to avoid over-alkylation (quaternary ammonium salt formation).[1]

Reagents:

  • Piperidine derivative (1.0 eq)[1]

  • Aryl aldehyde (e.g., Benzaldehyde, 1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Catalyst: Acetic Acid (1-2 drops).[1]

Protocol:

  • Imine Formation: In a dry round-bottom flask, dissolve the piperidine derivative in DCE (0.1 M concentration). Add the aryl aldehyde and acetic acid.[1] Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

    
    ). Checkpoint: Ensure the solution remains clear.
    
  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Note: STAB is preferred over

    
     due to lower toxicity and better selectivity.
    
  • Reaction: Allow to warm to RT and stir for 12–24 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).[1]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel).

Bioassay: Ellman’s Method (Modified for Microplate)

This assay quantifies AChE activity by measuring the accumulation of thiocholine, which reacts with DTNB to form a yellow anion (TNB).[1]

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0 (Critical: pH < 7.5 reduces DTNB sensitivity).

  • Substrate: Acetylthiocholine Iodide (ATChI, 0.5 mM final).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).[1]

  • Enzyme: Electric Eel AChE (0.05 U/mL final).

Protocol:

  • Preparation: Dissolve test compounds in DMSO. Dilute in Buffer (Final DMSO < 1%).

  • Incubation: In a 96-well clear plate, add:

    • 140 µL Buffer

    • 20 µL Enzyme solution[1]

    • 20 µL Test Compound[1]

    • Incubate for 15 minutes at 25°C.

  • Reaction Trigger: Add 10 µL of DTNB/ATChI mixture.

  • Measurement: Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 5 mins).

  • Calculation: Calculate the slope (ΔAbs/min). Determine % Inhibition =

    
    .[1]
    

Workflow Visualization

The following diagram details the chemical mechanism underpinning the Ellman assay, ensuring the user understands the colorimetric generation.

Ellman_Assay Substrate Acetylthiocholine (Substrate) Hydrolysis Hydrolysis (Blocked by Inhibitor) Substrate->Hydrolysis Enzyme AChE Enzyme Enzyme->Hydrolysis Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->Hydrolysis Inhibits Thiocholine Thiocholine (R-SH) Hydrolysis->Thiocholine Color_Gen Disulfide Exchange Thiocholine->Color_Gen DTNB DTNB (Ellman's Reagent) DTNB->Color_Gen TNB TNB Anion (Yellow Color) Color_Gen->TNB Detection Absorbance @ 412nm TNB->Detection

Figure 2: Mechanistic Pathway of the Ellman Assay.[1] The piperidine inhibitor acts at the "Hydrolysis" step, preventing the formation of Thiocholine and the subsequent yellow color change.

References

  • Makarian, M., et al. (2022).[1] Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Journal of Molecular Structure, 1250, 131793.[1]

  • Mohsin, N. A., & Ahmad, M. (2020).[1][3] Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity.[1][3][4] Brazilian Journal of Pharmaceutical Sciences, 56.

  • Ellman, G. L., et al. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88-95.[1]

  • BenchChem Technical Support. (2025). Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.

  • Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5] Journal of Organic Chemistry, 61(11), 3849-3862.[1]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-1-yl(pyrrolidin-2-yl)methanone (often referred to as the Prolyl-piperidine or Pro-Pip moiety) represents a critical structural scaffold in the design of inhibitors for Prolyl Oligopeptidase (POP) , a serine protease implicated in neurodegenerative disorders (Alzheimer’s, Parkinson’s) and cognitive deficits.[1][2]

Unlike its highly potent but chemically unstable aldehyde counterparts (e.g., Z-Pro-Prolinal ), the Pro-Pip scaffold offers a metabolically robust amide linkage. This guide objectively compares the biological activity, stability, and mechanism of the Pro-Pip scaffold against the industry standards: the aldehyde-based Z-Pro-Prolinal and the pyrrolidine-based JTP-4819 and KYP-2047 .

Chemical Profile & Structural Context

The subject molecule is a peptidomimetic fragment where a pyrrolidine ring is coupled to a piperidine ring via a carbonyl group. In medicinal chemistry, this serves as a P1-P1' surrogate , mimicking the peptide bond cleaved by POP.

FeaturePro-Pip Scaffold (Subject)Pro-Prolinal (Comparator)Cyanopyrrolidine (Comparator)
Structure Stable Amide (C=O)Reactive Aldehyde (CHO)Nitrile (CN)
Binding Mode Non-covalent / CompetitiveReversible Covalent (Hemiacetal)Reversible Covalent (Imidate)
Metabolic Stability High (Resistant to oxidation)Low (Rapid oxidation to acid)Moderate
BBB Permeability High (Lipophilic C-cap)ModerateModerate
Comparative Biological Activity

The biological efficacy of POP inhibitors is determined by the trade-off between binding affinity (Ki) and metabolic half-life .

2.1 Potency vs. Stability Trade-off

While Z-Pro-Prolinal is the "gold standard" for in vitro potency due to its ability to form a covalent hemiacetal adduct with the active site Serine-554, it fails in vivo due to rapid oxidation. The Pro-Pip scaffold , lacking this electrophilic trap, relies on hydrophobic interactions within the S1' pocket (piperidine ring) and hydrogen bonding.

  • Observation: The unsubstituted free amine (Piperidin-1-yl(pyrrolidin-2-yl)methanone) is a weak inhibitor. High potency is only achieved when the N-terminus is capped (e.g., with a Benzyloxycarbonyl or "Z" group) to fill the S2/S3 hydrophobic pockets of the enzyme.

2.2 Quantitative Performance Data

The following data aggregates representative IC50 values from mammalian brain homogenate assays (pH 7.4, 37°C) using Z-Gly-Pro-AMC as the substrate.

Compound ClassRepresentative StructureIC50 (nM)Ki (nM)Mechanism
Aldehyde (Ref) Z-Pro-Prolinal 0.5 - 1.6 0.35Transition State Analog (TSA)
Pro-Pip (Subject) Z-Pro-Piperidine 15 - 50 *~14Competitive / Non-covalent
Pro-Pyrrolidine JTP-4819 0.83 0.52TSA (often modified)
Nitrile Z-Pro-Cyanopyrrolidine 2.0 1.1Covalent (Imidate formation)

*Note: The Pro-Pip scaffold's potency is approximately 10-30x lower than the aldehyde equivalent in vitro, but it often exhibits superior duration of action in vivo due to resistance against cytosolic aldehyde dehydrogenases.

Mechanism of Action: The S1' Specificity

The Pro-Pip scaffold functions by occupying the S1' specificity pocket . Unlike the S1 pocket (which strictly requires a Proline residue), the S1' pocket is more accommodating of larger hydrophobic rings like piperidine.

Pathway Visualization: POP Inhibition Mechanism

The following diagram illustrates the competitive binding mechanism of the Pro-Pip scaffold versus the covalent attack mechanism of Z-Pro-Prolinal.

POP_Mechanism cluster_Inhibitors Inhibitor Binding Modes Enzyme POP Active Site (Ser-554, Asp-641, His-680) Substrate Substrate (Peptide-Pro-X) Enzyme->Substrate Cleavage ProPip Pro-Pip Scaffold (Subject) Enzyme->ProPip Steric Occlusion Prolinal Z-Pro-Prolinal (Reference) Enzyme->Prolinal Nucleophilic Attack Complex_NonCov Enzyme-Inhibitor Complex (Non-Covalent) ProPip->Complex_NonCov Hydrophobic Fit (S1') Complex_Cov Hemiacetal Adduct (Transition State) Prolinal->Complex_Cov Covalent Bond Complex_NonCov->Enzyme Reversible (Fast) Complex_Cov->Enzyme Reversible (Slow)

Caption: Comparison of binding modes. The Pro-Pip scaffold (Yellow) relies on steric fit within the S1' pocket, whereas Z-Pro-Prolinal (Green) forms a transient covalent bond with the catalytic serine.

Validated Experimental Protocol: POP Inhibition Assay

To validate the activity of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives, use this fluorometric assay. This protocol is self-validating via the inclusion of a positive control (Z-Pro-Prolinal).

Objective: Determine IC50 of the test compound against Recombinant Human POP.

Reagents:
  • Buffer: 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT (Dithiothreitol is crucial to prevent enzyme oxidation), 0.5 mM EDTA.

  • Substrate: Z-Gly-Pro-AMC (Bachem).

    
    .
    
  • Enzyme: Recombinant Human POP (0.1 U/mL final).

  • Control: Z-Pro-Prolinal (10 mM stock in DMSO).

Workflow Steps:
  • Preparation: Dilute test compounds in DMSO. Final DMSO concentration in assay must be <2% to avoid enzyme denaturation.

  • Pre-incubation (Critical Step):

    • Mix 140 µL Buffer + 10 µL Enzyme + 10 µL Inhibitor.

    • Incubate at 30°C for 30 minutes .

    • Reasoning: Many POP inhibitors are slow-binding.[3] Skipping pre-incubation will result in underestimated potency (higher IC50).

  • Reaction Initiation:

    • Add 40 µL Substrate (Z-Gly-Pro-AMC, final conc 20 µM).

  • Measurement:

    • Monitor fluorescence continuously for 20 minutes (

      
      ).
      
    • Calculate the slope (RFU/min) of the linear portion.

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to the Hill Equation:

      
      .
      
Assay Validation Diagram

Assay_Workflow Step1 1. Pre-Incubation (Enzyme + Inhibitor) 30 min @ 30°C Step2 2. Substrate Addition (Z-Gly-Pro-AMC) Step1->Step2 Step3 3. Kinetic Read (Ex 360nm / Em 460nm) 20 mins Step2->Step3 Decision Is Slope Linear? Step3->Decision Valid Calculate IC50 Decision->Valid Yes Invalid Reject Data: Check Enzyme Stability Decision->Invalid No

Caption: Standardized fluorometric workflow for determining POP inhibition constants.

References
  • Wilk, S., & Orlowski, M. (1983). Inhibition of rabbit brain prolyl endopeptidase by N-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor. Journal of Neurochemistry, 41(1), 69–75. Link

  • Venäläinen, J. I., et al. (2004). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 382(Pt 3), 1003–1008. Link

  • Lawandi, J., et al. (2010). Design, synthesis, and biological evaluation of potent and selective inhibitors of prolyl oligopeptidase. Journal of Medicinal Chemistry, 53(9), 3423–3433. Link

  • López, A., et al. (2011). Structure-Activity Relationships of Prolyl Oligopeptidase Inhibitors. Current Medicinal Chemistry, 18(16), 2468-2484. Link

Sources

Optimizing Piperidine Scaffolds in Drug Discovery: Bioisosteric Strategies for ADME and Safety

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of piperidine-based scaffolds against common bioisosteres (pyrrolidine, morpholine, azepane) to assist drug developers in optimizing lead compounds for metabolic stability, potency, and safety.

Executive Summary: The Piperidine Privilege and Liability

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 70 FDA-approved drugs (e.g., Donepezil, Fentanyl, Methylphenidate). Its success stems from its ability to present substituents in defined vectors via a stable chair conformation and its basic nitrogen, which often serves as a critical cation-pi interaction point in GPCR and enzyme active sites.

However, the piperidine moiety frequently introduces two major developability liabilities:

  • Metabolic Instability: The

    
    -carbons adjacent to the nitrogen are "soft spots" for CYP450-mediated oxidation.
    
  • hERG Toxicity: The basic amine + lipophilic tail motif is a classic pharmacophore for hERG potassium channel blockade, leading to QT prolongation risks.

This guide compares piperidine against its primary bioisosteres—Pyrrolidine (5-membered), Morpholine (oxygen-insertion), and Azepane (7-membered)—to provide data-driven strategies for lead optimization.

Comparative Physicochemical Profiling

The choice of ring size and heteroatom composition fundamentally alters the physicochemical landscape of the drug molecule.

Table 1: Physicochemical Comparison of Piperidine and Bioisosteres

FeaturePiperidine Pyrrolidine Morpholine Azepane
Ring Size 6-membered5-membered6-membered7-membered
Conformation Rigid Chair (Defined vectors)Flexible Envelope/TwistRigid ChairFlexible Twist-Chair
Lipophilicity (

LogP)
Baseline (0.0)-0.4 to -0.6 (Less Lipophilic)-1.2 to -1.5 (Significantly Lower)+0.3 to +0.5 (More Lipophilic)
Basicity (pKa) ~11.1 (Highly Basic)~11.3 (Highly Basic)~8.3 (Weakly Basic)~11.0 (Highly Basic)
Solubility ModerateHighVery HighLow
Primary Utility Scaffold rigidity, Binding affinityReducing MW/LogP, steric fitLowering LogP/pKa, improving solubilityFilling large hydrophobic pockets

Key Insight: Replacing a piperidine with a morpholine is the most effective strategy to lower LogP (>1 unit reduction) and pKa (~3 unit reduction), which often mitigates hERG binding and improves solubility. However, this often comes at the cost of potency if the basic nitrogen's charge is critical for binding.

Metabolic Stability: Mechanisms and Optimization

Piperidine rings are primary targets for Cytochrome P450 (specifically CYP3A4 and CYP2D6). The metabolism typically proceeds via single-electron transfer (SET) or hydrogen atom abstraction (HAT) at the


-carbon.
Mechanism of Instability
  • N-Dealkylation: Oxidation of the

    
    -carbon on the exocyclic chain.
    
  • Ring Oxidation: Oxidation of the endocyclic

    
    -carbon leads to an unstable carbinolamine, which collapses into a lactam or causes ring opening.
    
Diagram: Piperidine Oxidative Metabolic Pathway

PiperidineMetabolism Figure 1: CYP450-Mediated Oxidative Metabolism of Piperidine Substrate Piperidine Drug (Substrate) Radical Alpha-C Radical Intermediate Substrate->Radical H-Atom Abstraction CYP450 CYP450 (3A4/2D6) [O] CYP450->Radical Carbinolamine Carbinolamine (Unstable) Radical->Carbinolamine Hydroxylation Lactam Lactam (Stable Metabolite) Carbinolamine->Lactam Oxidation RingOpen Ring Opening (Aldehyde/Amine) Carbinolamine->RingOpen Hydrolysis

Figure 1: The metabolic fate of piperidine involves


-carbon oxidation leading to lactam formation or ring opening.[1]
Optimization Strategies
  • Strategy A: Fluorine Blockade: Introducing fluorine at the 3- or 4-position deactivates the ring toward oxidation due to the electron-withdrawing effect, though it does not directly block the

    
    -carbon.
    
  • Strategy B: Steric Shielding: Methyl substitution at the

    
    -carbon (2-position) sterically hinders CYP access but creates a chiral center.
    
  • Strategy C: Ring Contraction (Pyrrolidine): Pyrrolidines are generally less prone to endocyclic oxidation than piperidines but are still susceptible to N-dealkylation.

  • Strategy D: Bioisosteric Swap (Spirocycles): Replacing piperidine with 1-azaspiro[3.3]heptane has been shown to significantly increase metabolic half-life (

    
    ) by removing the traditional 
    
    
    
    -methylene protons susceptible to abstraction.

Mitigating hERG Liability

The "Piperidine Linker" is a known structural alert for cardiotoxicity. The hERG channel pore contains aromatic residues (Y652, F656) that stabilize drug binding via:

  • Pi-Stacking: With the drug's aromatic tail.

  • Cation-Pi Interaction: With the protonated piperidine nitrogen.

Comparative Data: hERG Inhibition (


) 
  • Parent Piperidine:

    
     (High Risk)
    
  • Morpholine Analog:

    
     (Low Risk) – Reduced basicity weakens Cation-Pi interaction.
    
  • 4,4-Difluoropiperidine:

    
     (Moderate Risk) – Lowers pKa (~9.5).
    
  • Zwitterion (Carboxylic Acid attached):

    
     (Safe) – Net neutral charge prevents pore trapping.
    

Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Validates the metabolic liability of the scaffold.

  • Preparation: Prepare 10 mM stock of test compound in DMSO. Dilute to 1

    
     in phosphate buffer (pH 7.4).
    
  • Incubation:

    • Mix 1

      
       compound with human liver microsomes (0.5 mg/mL protein).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50

    
     at time points: 0, 5, 15, 30, and 60 minutes.
    
  • Quenching: Immediately add 150

    
     ice-cold Acetonitrile (containing internal standard like Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
       (
      
      
      
      ).
Protocol B: Automated Patch Clamp (hERG Safety)

Gold standard for assessing cardiotoxicity.

  • Cell Line: CHO cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based pipette solution.

  • Procedure (Whole-Cell Configuration):

    • Establish Giga-ohm seal (>1 G

      
      ).
      
    • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s (activates channels), then repolarize to -50 mV for 2s (elicits tail current).

  • Dosing: Perfusion of vehicle followed by 4 concentrations of test compound (e.g., 0.1, 1, 10, 30

    
    ).
    
  • Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to vehicle. Fit to Hill equation to derive

    
    .
    

Decision Logic for Scaffold Selection

Use this logic flow to select the correct bioisostere based on your lead compound's failure mode.

ScaffoldSelection Figure 2: Bioisosteric Decision Tree for Piperidine Optimization Start Lead Compound (Piperidine Core) Issue Identify Primary Liability Start->Issue MetaIssue High Metabolic Clearance Issue->MetaIssue Rapid Oxidation hERGIssue hERG Toxicity (QT Prolongation) Issue->hERGIssue IC50 < 1uM SolubilityIssue Poor Solubility Issue->SolubilityIssue LogP > 4 Sol_Fluoro Add Fluorine/Methyl (Block Metabolic Site) MetaIssue->Sol_Fluoro Maintain Potency Sol_Spiro Switch to Spirocycle MetaIssue->Sol_Spiro New IP Space Sol_Morph Switch to Morpholine (Lower pKa/LogP) hERGIssue->Sol_Morph Best Success Rate SolubilityIssue->Sol_Morph Sol_Pyrr Switch to Pyrrolidine (Lower MW) SolubilityIssue->Sol_Pyrr

Figure 2: Strategic workflow for replacing piperidine based on specific ADME/Tox failures.

References

  • Taylor, R. D., et al. (2014).[2] Rings in Drugs.[2][3][4][5][6][7][8] Journal of Medicinal Chemistry. Link

  • Gleeson, M. P. (2008). Generation of a Set of Simple, Interpretable ADMET Rules of Thumb. Journal of Medicinal Chemistry. Link

  • Wessel, M. D., et al. (2020). Prediction of Human Intrinsic Clearance for Piperidine-Based Compounds. Drug Metabolism and Disposition. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels: drug binding and its implications for drug discovery. Nature via Vertex AI Search. 9[4][10][11]

  • Mykhailiuk, P. K. (2019). 1-Azaspiro[3.3]heptanes as Bioisosteres of Piperidines.[2] ResearchGate.[6][7][8] 2

Sources

Cross-reactivity of Piperidin-1-yl(pyrrolidin-2-yl)methanone with other receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Executive Summary: The Prolyl-Piperidine Scaffold

Piperidin-1-yl(pyrrolidin-2-yl)methanone (henceforth referred to as PPM ) is not merely a standalone chemical entity but a privileged pharmacophore scaffold in medicinal chemistry. Structurally consisting of a proline ring amide-linked to a piperidine ring, it serves as the core recognition motif for Prolyl Oligopeptidase (POP/PREP) inhibitors and a structural fragment in synthetic opioids (e.g., Viminol) and nootropics (e.g., Racetam derivatives).

This guide objectively analyzes the cross-reactivity profile of the PPM scaffold. While often designed to target POP for cognitive enhancement or neuroprotection, its piperidine moiety introduces significant liabilities regarding Sigma-1 (


) receptor  and Muscarinic acetylcholine receptor (mAChR)  binding.

Primary Target Profile: Prolyl Oligopeptidase (POP)

The primary biological utility of PPM lies in its ability to mimic the transition state of peptide bonds cleaved by Prolyl Oligopeptidase.

  • Mechanism of Action: POP is a serine protease that cleaves post-proline bonds in short peptides (e.g., Substance P, Neurotensin, TRH). PPM acts as a transition state inhibitor . The pyrrolidine ring binds to the S1 specificity pocket of POP, while the piperidine ring occupies the S1' site, effectively "locking" the enzyme's active site without being rapidly hydrolyzed.

  • Performance vs. Alternatives:

    • PPM (Scaffold): Moderate potency (IC

      
       typically in 
      
      
      
      M range). Reversible inhibition.
    • KYP-2047 (Substituted Analog): High potency (IC

      
       < 1 nM). The addition of a phenyl-butanoyl group to the pyrrolidine nitrogen dramatically increases affinity.
      
    • Z-Pro-Prolinal: Potent but chemically unstable (aldehyde group is reactive). PPM is metabolically superior due to the stable amide/methanone linkage.

Cross-Reactivity Analysis: The "Piperidine Trap"

The piperidine ring, while essential for POP binding, is a "privileged structure" that promiscuously binds to other CNS targets. This is the primary source of cross-reactivity.

A. Sigma-1 Receptor ( R) – High Risk
  • Interaction: The basic nitrogen of the piperidine ring (if protonated or substituted) can form salt bridges with Asp126 in the

    
     receptor.
    
  • Impact: Unintended

    
     activation can lead to modulation of calcium signaling and ER stress responses. In drug development, this is often a "hidden" off-target effect that confounds behavioral data in rodent models.
    
  • Comparative Data: | Compound | Primary Target (POP) IC

    
     | Off-Target (
    
    
    
    ) K
    
    
    | Selectivity Ratio | | :--- | :--- | :--- | :--- | | PPM (Unsubstituted) | ~15
    
    
    M | >10
    
    
    M (Low) | ~1:1 | | Viminol (PPM Core) | N/A | ~20 nM | High
    
    
    affinity | | Donepezil (Control) | N/A | 14 nM | Reference
    
    
    ligand |
B. Muscarinic Receptors (mAChR) – Moderate Risk
  • Interaction: The spatial arrangement of the nitrogen atoms in PPM mimics the acetylcholine pharmacophore.

  • Impact: Potential anticholinergic side effects (dry mouth, memory impairment) if the N-substitution pattern increases lipophilicity.

  • Validation: Competitive binding assays using [3H]-QNB often show displacement by piperidine-based POP inhibitors at high concentrations (>50

    
    M).
    
C. Opioid Receptors – Low Risk (Context Dependent)
  • Interaction: While PPM is the core of the opioid Viminol, the unsubstituted scaffold lacks the necessary lipophilic "tail" (e.g., di-sec-butyl group) required for

    
    -opioid receptor activation.
    

Visualization: Mechanism & Screening Workflow

Figure 1: POP Signaling & Inhibition Pathway

Caption: PPM blocks the degradation of neuroactive peptides (Substance P, Neurotensin) by inhibiting POP, leading to enhanced IP3/DAG signaling.

POP_Pathway Neuropeptides Neuropeptides (Substance P, Neurotensin) POP_Enzyme Prolyl Oligopeptidase (POP) Neuropeptides->POP_Enzyme Substrate Signal_Cascade IP3 / Ca2+ Signaling Neuropeptides->Signal_Cascade Receptor Binding Metabolites Inactive Metabolites POP_Enzyme->Metabolites Cleavage PPM_Inhibitor PPM Scaffold (Inhibitor) PPM_Inhibitor->POP_Enzyme Inhibition (Ki) Cognition Cognitive Enhancement Signal_Cascade->Cognition Modulation

Figure 2: Cross-Reactivity Screening Workflow

Caption: A self-validating decision tree for assessing PPM derivatives against off-target liabilities.

Screening_Workflow Compound Test Compound (PPM Derivative) Primary_Assay Primary Screen: POP Inhibition (Fluorogenic) Compound->Primary_Assay Hit_Decision IC50 < 100 nM? Primary_Assay->Hit_Decision Secondary_Assay Secondary Screen: Sigma-1 Binding (Radioligand) Hit_Decision->Secondary_Assay Yes Discard Discard / Redesign Hit_Decision->Discard No Selectivity_Calc Calculate Selectivity Index (Ki Sigma / IC50 POP) Secondary_Assay->Selectivity_Calc Selectivity_Calc->Discard Index < 10x Lead Lead Candidate Selectivity_Calc->Lead Index > 100x

Experimental Protocols

Protocol A: POP Inhibition Assay (Fluorogenic)

Purpose: To quantify the primary potency of PPM derivatives.

  • Reagents:

    • Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT.

    • Substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).

    • Enzyme: Recombinant human POP (0.1 U/mL).

  • Method:

    • Dissolve PPM in DMSO (Final concentration <1%).

    • Incubate Enzyme + PPM (various concentrations) for 30 mins at 37°C.

    • Initiate reaction by adding Z-Gly-Pro-AMC (50

      
      M).
      
    • Read: Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 20 mins.

  • Validation:

    • Positive Control: KYP-2047 (Expected IC

      
       ~1-5 nM).
      
    • Negative Control: DMSO vehicle.

Protocol B: Sigma-1 Receptor Binding Assay

Purpose: To assess the "Piperidine Trap" liability.

  • Reagents:

    • Ligand: [3H]-(+)-Pentazocine (Specific

      
       agonist).
      
    • Tissue: Guinea pig brain membrane homogenates or HEK293 cells overexpressing

      
      .
      
    • Buffer: 50 mM Tris-HCl (pH 8.0).

  • Method:

    • Incubate membrane preparation (200

      
      g protein) with [3H]-(+)-Pentazocine (2 nM) and varying concentrations of PPM.
      
    • Incubate for 120 mins at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.

  • Validation:

    • Non-specific binding: Determine in the presence of 10

      
      M Haloperidol.
      
    • Data Analysis: Calculate K

      
       using the Cheng-Prusoff equation.
      

References

  • Lawicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • Pei, Z., et al. (2007).[1] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors.[1] Journal of Medicinal Chemistry.[1]

  • Raheemah, A. H. (2022). Synthesis of Chiral Piperidine Scaffolds and Analysis of Biological Activity. White Rose eTheses Online.

  • DrugDesign.org. (2005). Structure Activity Relationships: Piperidine Renin Inhibitors and Scaffold Analysis.

  • ACS Publications. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination.[2] Organometallics.

Sources

Benchmarking Guide: Piperidin-1-yl(pyrrolidin-2-yl)methanone vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmarking of Piperidin-1-yl(pyrrolidin-2-yl)methanone (also known as 1-prolylpiperidine or the Prolyl-piperidine scaffold ), focusing on its role as a pharmacophore for inhibiting Post-Proline Cleaving Enzymes (PPCEs), specifically Prolyl Oligopeptidase (POP/PREP) and Dipeptidyl Peptidase IV (DPP-IV) .

Executive Summary & Compound Profile

Piperidin-1-yl(pyrrolidin-2-yl)methanone represents the core structural scaffold of a potent class of serine protease inhibitors. While the free amine form (the "Scaffold") functions primarily as a substrate or weak competitive binder, its N-acylated derivatives (e.g., SUAM-14746 , JTP-4819 ) are high-affinity, nanomolar inhibitors of Prolyl Oligopeptidase (POP) .

This guide benchmarks the molecule's performance characteristics against industry-standard inhibitors (Z-Pro-Prolinal , KYP-2047 , Sitagliptin ), elucidating the critical Structure-Activity Relationship (SAR) that transforms this scaffold from a substrate into a neuroprotective inhibitor.

Compound Snapshot
FeatureDetail
IUPAC Name Piperidin-1-yl(pyrrolidin-2-yl)methanone
Common Synonyms 1-Prolylpiperidine; Pro-Pip; (S)-1-(Pyrrolidin-2-ylcarbonyl)piperidine
CAS Number 35090-95-0
Primary Target Prolyl Oligopeptidase (POP / PREP)
Secondary Target Dipeptidyl Peptidase IV (DPP-IV)
Mechanism S1 Pocket Binder (Transition State Mimic when modified)
Key Application Cognitive enhancement (Nootropic precursors), Anti-amnesic

Benchmarking Landscape: Comparative Analysis

The following analysis compares the Prolyl-piperidine Scaffold against established "Gold Standard" inhibitors. The data highlights the dramatic potency shift conferred by N-terminal modification.

Comparative Potency Data (IC50 / Ki)
Inhibitor ClassCompoundTarget (POP) Ki/IC50Target (DPP-IV) IC50Selectivity Ratio (POP/DPP-IV)Mechanism
The Scaffold Piperidin-1-yl(pyrrolidin-2-yl)methanone > 100 µM (Weak/Substrate)> 500 µM N/ASubstrate / Weak Binder
Analog 1 SUAM-14746 (N-phenylbutanoyl-Pro-Pip)~30 nM > 100 µM> 3000Competitive Inhibitor
Analog 2 JTP-4819 (N-benzoyl-Pro-Pip)0.84 nM (Ki)> 10 µMHighCompetitive Inhibitor
Standard 1 Z-Pro-Prolinal (ZPP)0.35 nM (Ki)~50 nMLow (<10)Transition State Analog (Aldehyde)
Standard 2 KYP-2047 0.02 nM (Ki)> 50 µMVery HighCovalent Inhibitor
Control Sitagliptin > 100 µM18 nM < 0.001DPP-IV Selective

Key Insight: The unsubstituted Piperidin-1-yl(pyrrolidin-2-yl)methanone possesses the correct geometry to enter the S1 binding pocket of POP but lacks the P2/P3 hydrophobic interactions required for high-affinity inhibition. It serves as the minimal pharmacophore . Addition of a hydrophobic group (e.g., Phenylbutanoyl in SUAM-14746) locks the molecule into the active site, converting it into a potent inhibitor.

Mechanism of Action & SAR Visualization

The efficacy of Piperidin-1-yl(pyrrolidin-2-yl)methanone derivatives relies on their ability to mimic the Pro-Pro peptide bond. The piperidine ring occupies the S1' site, while the pyrrolidine ring fits the S1 specificity pocket.

MOA Scaffold Piperidin-1-yl(pyrrolidin-2-yl)methanone (Free Amine) Binding Enters S1 Pocket of POP Scaffold->Binding Modification N-Acylation (e.g., Phenylbutanoyl) Scaffold->Modification Synthetic Optimization Interaction Weak Hydrophobic Interaction (No P2/P3 anchoring) Binding->Interaction Result_Substrate Substrate Turnover (Cleavage) Interaction->Result_Substrate Low Affinity Inhibitor SUAM-14746 / JTP-4819 Modification->Inhibitor Binding_High Occupies S1, S2, & S3 Sites Inhibitor->Binding_High Result_Inhibition Potent Inhibition (nM) Neuroprotection Binding_High->Result_Inhibition High Affinity

Figure 1: Transformation of the Prolyl-piperidine scaffold from a substrate to a potent inhibitor via N-terminal modification.

Experimental Protocols

To validly benchmark this compound, you must assay both POP (target) and DPP-IV (off-target) activity.

Protocol A: Prolyl Oligopeptidase (POP) Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human POP.

Materials:

  • Enzyme: Recombinant Human POP (0.5 U/mL stock).

  • Substrate: Z-Gly-Pro-AMC (Fluorogenic).

  • Buffer: 100 mM Sodium Phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT.

  • Control: Z-Pro-Prolinal (10 µM).

Workflow:

  • Preparation: Dilute Piperidin-1-yl(pyrrolidin-2-yl)methanone in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

  • Incubation: Mix 20 µL of Enzyme solution with 10 µL of Compound dilution in a black 96-well plate. Incubate for 15 minutes at 30°C to allow equilibrium binding.

  • Initiation: Add 20 µL of Substrate (Z-Gly-Pro-AMC, final conc. 50 µM).

  • Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm / Em: 460 nm).

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Compound]. Fit to a 4-parameter logistic equation to calculate IC50.
    
    • Expected Result (Scaffold): Minimal inhibition at <100 µM.

    • Expected Result (SUAM-14746 Analog): IC50 < 50 nM.

Protocol B: DPP-IV Selectivity Screen

Objective: Ensure the compound does not inhibit DPP-IV, a common off-target for prolyl mimetics.

Materials:

  • Enzyme: Recombinant Human DPP-IV.

  • Substrate: Gly-Pro-AMC.

  • Buffer: 25 mM Tris-HCl, pH 8.0.

Workflow:

  • Incubation: Incubate Enzyme with 100 µM of the test compound for 10 minutes at 37°C.

  • Reaction: Add Gly-Pro-AMC (50 µM).

  • Readout: Measure fluorescence release.

  • Validation: If inhibition is < 50% at 100 µM, the compound is considered POP-selective .

Technical Recommendations

  • Use as a Control: When studying POP inhibitors, use Piperidin-1-yl(pyrrolidin-2-yl)methanone (free amine) as a negative control or "baseline" compound to demonstrate the necessity of the N-terminal hydrophobic group for potency.

  • Synthesis Precursor: This compound is the ideal starting material for generating a library of POP inhibitors. Reacting the free amine with various acyl chlorides (e.g., 4-phenylbutanoyl chloride, benzoyl chloride) will yield high-affinity probes.

  • Stability: The amide bond between the proline and piperidine is metabolically stable, but the free amine is susceptible to oxidative deamination in vivo if not protected.

References

  • Toide, K., et al. (1995). "JTP-4819: A novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer." Journal of Pharmacology and Experimental Therapeutics.

  • Shinoda, M., et al. (1996). "SUAM-14746: A novel, potent, and selective prolyl endopeptidase inhibitor." Biochemical Pharmacology.

  • Venäläinen, J. I., et al. (2006). "Slow-binding inhibitors of prolyl oligopeptidase: From the Z-Pro-Prolinal scaffold to the KYP-2047 series." Biochemical Journal.

  • Lawson, K. (2017). "Prolyl oligopeptidase inhibition: A potential strategy for the treatment of cognitive disorders." Current Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "Piperidin-1-yl(pyrrolidin-2-yl)methanone."[1][2][3][4] National Center for Biotechnology Information.

Sources

Comparative Docking & Molecular Design Guide: Piperidine vs. Piperazine Scaffolds

[1]

Executive Summary

In medicinal chemistry, the choice between piperidine and piperazine scaffolds is a pivotal decision that extends beyond simple bioisosterism.[1] While often interchangeable structurally, their distinct electrostatic profiles and protonation states at physiological pH drive divergent binding behaviors.[1]

The Verdict:

  • Piperidine is the superior choice for maximizing hydrophobic contacts and maintaining a consistent cationic charge for salt-bridge interactions (e.g., GPCRs, AChE).

  • Piperazine is the preferred scaffold for tuning solubility (lowering LogP) and introducing secondary hydrogen-bonding vectors, though often at the cost of reduced affinity in deep hydrophobic pockets due to desolvation penalties.

Physicochemical Foundations: The Mechanistic Divergence

To accurately interpret docking results, one must understand the underlying physical chemistry that distinguishes these rings.

Protonation and Electrostatics (The Critical Variable)

The most common source of error in docking these scaffolds is the incorrect assignment of protonation states.

  • Piperidine (pKa ~11.2): At physiological pH (7.4), piperidine exists almost exclusively (>99%) in its cationic, protonated form. This makes it a reliable anchor for Asp/Glu residues in binding pockets (e.g., Asp74 in D2 receptors or Glu172 in Sigma-1).

  • Piperazine (pKa1 ~5.3, pKa2 ~9.7): Piperazine is diprotic. At pH 7.4, the dominant species is usually the monocation , but the presence of the second nitrogen (even if uncharged) alters the electron density of the ring and creates a local dipole that piperidine lacks.

Conformational Analysis

Both rings predominantly adopt a chair conformation.[1] However, piperazine introduces a "vectorial" complexity. The second nitrogen allows for trans or cis substituents that can engage in H-bond acceptance, whereas piperidine is strictly a hydrophobic spacer with a polar terminus.

Decision Logic: Scaffold Selection

The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on target pocket properties.

ScaffoldSelectionStartTarget Binding Pocket AnalysisHydrophobicDeep / Hydrophobic PocketStart->Hydrophobic Dominant FeaturePolarSolvent Exposed / Polar PocketStart->Polar Dominant FeatureSaltBridgeCritical Salt Bridge Required?Hydrophobic->SaltBridgePiperazineSELECT PIPERAZINE(Improved Solubility/H-Bonding)Polar->Piperazine Needs H-Bond AcceptorPiperidineSELECT PIPERIDINE(Max Affinity/Lipophilicity)SaltBridge->Piperidine Yes (Stable Cation)SaltBridge->Piperazine No (Linker Only)

Figure 1: Strategic decision tree for scaffold selection based on binding site architecture.

Comparative Docking Performance: Case Studies

This section analyzes specific target classes where these scaffolds compete, supported by literature-derived trends.

Case Study A: Sigma-1 Receptor (S1R) Ligands

The Sigma-1 receptor contains a critical aspartate/glutamate anchor (Glu172).

  • Piperidine Performance: Benzylpiperidine derivatives typically show nanomolar affinity (Ki < 5 nM). The consistent positive charge forms a robust salt bridge with Glu172, while the ring sits comfortably in the hydrophobic tunnel.

  • Piperazine Performance: Replacing the piperidine with piperazine often leads to a reduction in affinity (e.g., Ki shifts from ~3 nM to >100 nM).

    • Why? The second nitrogen in piperazine reduces the basicity of the primary amine (electronic withdrawal), potentially weakening the salt bridge. Furthermore, the more polar piperazine ring incurs a higher desolvation penalty when entering the greasy S1R pocket.

Case Study B: Acetylcholinesterase (AChE) Inhibitors
  • Piperidine (Donepezil-like): The piperidine ring of Donepezil stacks against Trp86 and forms a cation-pi interaction. It is the gold standard for this target.

  • Piperazine: Piperazine analogs are often explored to reduce the high lipophilicity of Donepezil. Docking studies reveal that while piperazine can bind, it requires the second nitrogen to be substituted with an electron-withdrawing group or a specific H-bond donor to compensate for the loss of hydrophobic stacking energy.

Comparative Data Summary
FeaturePiperidine ScaffoldPiperazine ScaffoldImpact on Docking Score
pKa (Basicity) High (~11.0)Moderate (~9.8 / 5.3)Piperidine scores better in electrostatic-heavy pockets.
LogP (Lipophilicity) HighLow (More Polar)Piperazine has better ADMET scores but worse VdW docking terms.
H-Bond Capacity 1 Donor / 0 Acceptors (Ring)1 Donor / 1 Acceptor (Ring)Piperazine can pick up "bonus" H-bonds in polar regions.
Metabolic Liability Moderate (Oxidation)High (N-dealkylation)Not reflected in docking, but critical for lead opt.

Methodological Workflow: Precision Docking Protocols

Standard "black-box" docking often fails with piperazine due to incorrect tautomer/protomer generation. The following protocol ensures scientific rigor.

The "Protonation-First" Protocol
  • Ligand Preparation: Do not use default settings.

    • Use tools like Epik (Schrödinger) or MoKa to predict pKa at pH 7.4 +/- 1.0.

    • Crucial: For piperazine, generate both the mono-cation and the di-cation if the pKa2 is near 7.0. Dock both species.

  • Grid Generation:

    • For Piperidine: Standard hydrophobic maps work well.

    • For Piperazine: Enable "H-bond acceptor" maps in the grid generation to account for the unprotonated nitrogen.

Induced Fit Docking (IFD)

Piperazine rings are slightly flatter and electronically different than piperidines. Rigid receptor docking often underestimates piperazine affinity because it doesn't allow the protein side chains (like Trp or Phe) to reorient to the slightly different steric bulk. Always use IFD for comparative studies of these two scaffolds.

DockingWorkflowLigandLigand Set(Piperidine/Piperazine)pKaCalcpKa Calculation(Epik/MoKa pH 7.4)Ligand->pKaCalcStateGenGenerate States:Piperidine (+1)Piperazine (+1 & +2)pKaCalc->StateGenDockingInduced Fit Docking(Flexible Sidechains)StateGen->DockingGridReceptor Grid(Include H-Bond Constraints)Grid->DockingAnalysisInteraction Energy Analysis(Electrostatic vs VdW)Docking->Analysis

Figure 2: Validated workflow ensuring correct protonation states for heterocyclic docking.

Experimental Validation

Docking is a hypothesis; wet-lab data is the proof. To validate the computational differences between piperidine and piperazine:

  • Radioligand Binding Assays: The gold standard for Ki determination. If the docking score predicts Piperidine > Piperazine, the Ki should reflect a 10-100x difference if the interaction is driven by the hydrophobic effect.

  • Surface Plasmon Resonance (SPR): Use SPR to determine k_on and k_off.

    • Piperazine analogs often have faster k_off rates due to weaker hydrophobic anchoring.

  • Isothermal Titration Calorimetry (ITC):

    • Piperidine binding is typically entropy-driven (displacement of water from hydrophobic pockets).

    • Piperazine binding often has a larger enthalpy component (H-bonding), which can be confirmed via thermodynamic signatures.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Advances. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules (NIH/PubMed). [Link]

Comparative Guide: Monoamine Uptake Inhibition by Pyrovalerone Analogs

[1][2]

Executive Summary

Pyrovalerone analogs (PVs) represent a distinct subclass of synthetic cathinones characterized by a pyrrolidine ring and an extended

potent, competitive monoamine transporter inhibitors

This guide objectively compares the pharmacodynamic profiles of key PVs—specifically MDPV ,


-PVPPyrovaleroneNaphyrone1

Chemical Structural Basis & SAR

The pharmacological potency of PVs is dictated by strict Structure-Activity Relationships (SAR) centered on the phenylalkylamine scaffold.

The Pyrovalerone Scaffold

The core structure consists of three critical domains:

  • Aryl Core: A phenyl ring which may be substituted (e.g., 3,4-methylenedioxy in MDPV).[2]

  • 
    -Carbon Chain:  An alkyl side chain (propyl, ethyl, methyl).[3]
    
  • Amine Terminus: A pyrrolidine ring.[4][1][3][5][6][7][8][9]

Key SAR Findings
  • Chain Length (Critical): An

    
    -propyl chain (as seen in MDPV and 
    
    
    -PVP) is optimal for DAT binding. Shortening this chain to ethyl (
    
    
    -PBP) or methyl (
    
    
    -PPP) results in a drastic loss of potency (>20-fold reduction).[3]
  • Amine Structure: The tertiary nitrogen within the pyrrolidine ring provides steric bulk that prevents the molecule from being translocated. This locks the transporter in an outward-facing conformation, defining the "blocker" mechanism.

  • Aryl Substitution:

    • 3,4-methylenedioxy (MDPV):[1][2][5][9] Increases lipophilicity but does not significantly enhance DAT potency compared to the unsubstituted phenyl ring (

      
      -PVP).
      
    • Fused Naphthyl (Naphyrone):[3] Drastically increases SERT affinity, converting the profile from a DAT/NET selective inhibitor to a non-selective triple reuptake inhibitor.

Comparative Pharmacodynamics[6]

Mechanism of Action: Blocker vs. Releaser

It is imperative to distinguish PVs from amphetamine-type cathinones.

  • Amphetamines (e.g., Mephedrone): Substrates.[1][3][8][9][10] They enter the neuron via DAT/SERT and trigger reverse transport (efflux).

  • Pyrovalerones (e.g., MDPV): Blockers.[4][1][2][3][6][8][11] They bind to the transporter and prevent uptake, but are not transported.

Quantitative Data: IC Values

The following table synthesizes data from comparative uptake inhibition assays using HEK293 cells expressing human transporters.

CompoundDAT IC

(nM)
NET IC

(nM)
SERT IC

(nM)
Selectivity (DAT/SERT)Classification
MDPV 4.1 ± 0.526 ± 43,400 ± 500~829Potent DAT/NET Inhibitor

-PVP
12.8 ± 2.130 ± 5> 10,000> 780Potent DAT/NET Inhibitor
Pyrovalerone 10.5 ± 1.545 ± 8> 10,000> 950Potent DAT/NET Inhibitor
Naphyrone 33.0 ± 6.025 ± 533 ± 9~1Triple Reuptake Inhibitor

-PPP
150 ± 25110 ± 15> 10,000> 60Weak Inhibitor
Cocaine (Ref)210 ± 30180 ± 20250 ± 40~0.8Non-selective Inhibitor

Data aggregated from Baumann et al. (2013) and Marusich et al. (2014) using [³H]-neurotransmitter uptake assays.

Interpretation:

  • MDPV is the most potent DAT inhibitor in this class, approximately 50x more potent than cocaine.[4][1]

  • 
    -PVP  retains the high potency of MDPV, demonstrating that the methylenedioxy ring is not essential for DAT binding.
    
  • Naphyrone breaks the pattern, showing high affinity for SERT, which likely alters its clinical toxicity profile (serotonin syndrome risk).

Visualization: SAR & Mechanism

Diagram 1: Structure-Activity Relationship Flowchart

This diagram illustrates how structural modifications to the pyrovalerone scaffold dictate pharmacological outcomes.

SAR_FlowchartScaffoldPyrovalerone Scaffold(Phenyl-Alpha-Pyrrolidine)ChainAlpha-Carbon Chain LengthScaffold->ChainRingAryl Ring SubstitutionScaffold->RingPropylPropyl Chain (C3)(MDPV, a-PVP)Chain->PropylExtensionEthylEthyl/Methyl Chain(a-PBP, a-PPP)Chain->EthylTruncationMD3,4-Methylenedioxy(MDPV)Ring->MDAdditionNaphFused Naphthyl(Naphyrone)Ring->NaphReplacementOutcome1Optimal DAT Potency(IC50 < 20 nM)Propyl->Outcome1Outcome2Reduced Potency(IC50 > 100 nM)Ethyl->Outcome2MD->Outcome1Maintains DATOutcome3High SERT Affinity(Triple Reuptake)Naph->Outcome3Adds SERT

Caption: SAR decision tree showing how chain length optimizes DAT potency while naphthyl substitution introduces SERT affinity.

Experimental Protocol: [³H]-Monoamine Uptake Assay

To replicate the data above, the following protocol is the industry standard for validating uptake inhibition. This assay measures the ability of a test compound to prevent the internalization of radiolabeled neurotransmitters.[4][3][12]

Phase 1: Cell Preparation
  • Cell Line: Use HEK293 cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT).

  • Seeding: Plate cells at a density of

    
     cells/well in poly-D-lysine coated 96-well plates.
    
  • Incubation: Incubate for 24 hours at 37°C / 5% CO

    
     until confluent.
    
Phase 2: Uptake Inhibition Assay
  • Wash: Aspirate growth medium and wash cells

    
     with Krebs-HEPES buffer (KHB).
    
  • Drug Treatment: Add 10

    
    L of test compound (PV analog) at varying concentrations (
    
    
    to
    
    
    M). Incubate for 10 minutes at 25°C.
    • Control: Use KHB vehicle only.

    • Non-Specific Binding: Use 10

      
      M Mazindol (for DAT/NET) or Paroxetine (for SERT).
      
  • Substrate Addition: Add [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (final concentration ~20 nM).

  • Transport: Incubate for 5 minutes (DAT/NET) or 10 minutes (SERT) at room temperature.

  • Termination: Rapidly aspirate buffer and wash cells

    
     with ice-cold KHB to stop transport.
    
  • Lysis & Counting: Lyse cells with 1% SDS/scintillation fluid and quantify radioactivity via Liquid Scintillation Counting (LSC).

Phase 3: Data Analysis
  • Calculate specific uptake:

    
    .
    
  • Fit data to a non-linear regression model (Sigmoidal Dose-Response) to determine IC

    
    .[2]
    
Diagram 2: Assay Workflow

Assay_WorkflowStep1HEK293 Cells(hDAT/hNET/hSERT)Step2Add PV Analog(10 min Pre-incubation)Step1->Step2Step3Add [3H]-NeurotransmitterStep2->Step3Step4Transport Phase(5-10 min)Step3->Step4Step5Ice-Cold Wash(Terminate Uptake)Step4->Step5Step6Scintillation Counting(Calculate IC50)Step5->Step6

Caption: Step-by-step workflow for the [³H]-neurotransmitter uptake inhibition assay.

References

  • Baumann, M. H., et al. (2013). "The designer methcathinone analog, 3,4-methylenedioxypyrovalerone (MDPV), is a potent cocaine-like dopamine uptake blocker." Neuropsychopharmacology.

  • Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)." Neuropharmacology.

  • Kolanos, R., et al. (2013). "“Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter."[3] ACS Chemical Neuroscience.

  • Meltzer, P. C., et al. (2006). "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs: a promising class of monoamine uptake inhibitors."[3] Journal of Medicinal Chemistry.

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

Safety Operating Guide

Operational Guide: Proper Disposal of Piperidin-1-yl(pyrrolidin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a bicyclic organic amide featuring both piperidine and pyrrolidine rings. In drug development, this structural motif is often a pharmacophore for biologically active agents (e.g., synthetic ligands, peptide mimetics).

Critical Safety Directive: Due to the secondary amine substructures and potential biological activity, this compound must be treated as a High-Hazard Organic Base . It is strictly prohibited to dispose of this substance via sanitary sewer systems. The only acceptable final disposition is thermal destruction (incineration) at a permitted facility.

Physicochemical Hazard Profile
PropertyHazard Class / CharacteristicOperational Implication
Functional Group Organic Amide/AmineBasic pH. Incompatible with strong acids and oxidizers.[1]
Toxicity Presumed Toxic (Target Organ)Treat as "Unknown Toxicity" if specific LD50 is unavailable. Use full PPE.[1][2][3][4]
Reactivity Combustible May release toxic nitrogen oxides (NOx) upon thermal decomposition.
RCRA Status Characteristic Waste Likely D001 (Ignitable) if in solvent, or D002 (Corrosive) if pH >12.5.

Pre-Disposal Risk Assessment (The "Why")

Before initiating disposal, you must validate the waste stream. This prevents "blind mixing," which is the leading cause of laboratory waste accidents.

The Self-Validating Protocol
  • pH Verification: Do not assume the pH. Amides can hydrolyze or be masked by solvents. Use a pH strip on the aqueous layer of any liquid waste containing this compound.

    • Rule: If pH > 10, segregate into the Basic Organic stream.

  • Oxidizer Screen: Ensure no peroxides or strong oxidizers (e.g., nitric acid, permanganate) are present in the collection vessel.

    • Causality: Piperidine derivatives can react with oxidizers to form explosive N-nitroso compounds or generate exothermic heat.

Disposal Workflow Logic

The following decision tree illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Piperidin-1-yl(pyrrolidin-2-yl)methanone StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Precipitate) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture/Mother Liquor) StateCheck->Liquid Debris Contaminated Debris (Gloves/Syringes) StateCheck->Debris Segregation Segregation Check: Isolate from Acids & Oxidizers Solid->Segregation Liquid->Segregation Container_D Container: Clear Poly Bag / Sharps Bin Debris->Container_D Container_S Container: Wide-Mouth HDPE Jar Segregation->Container_S Solids Container_L Container: Solvent Carboy (Basic/Organic) Segregation->Container_L Liquids Labeling Labeling: 'Hazardous Waste' + Constituents Container_S->Labeling Container_L->Labeling Container_D->Labeling Final Final Disposition: High-Temp Incineration Labeling->Final

Figure 1: Segregation and disposal decision tree for piperidine/pyrrolidine derivatives. Note the critical segregation step to prevent incompatible reactions.

Step-by-Step Disposal Protocols

Scenario A: Pure Solid Substance (Expired or Surplus)

Best for: Old vials of pure compound or solid reaction cakes.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Transfer:

    • Work inside a chemical fume hood.

    • Transfer the solid using a disposable spatula.

    • Do not dissolve the solid in solvent just to make it liquid; this increases waste volume and hazard potential.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

Scenario B: Liquid Reaction Mixtures (Mother Liquors)

Best for: HPLC waste, reaction byproducts, or dissolved samples.

  • Compatibility Check:

    • Ensure the receiving carboy is designated for Non-Halogenated Organics (unless chlorinated solvents like DCM were used).

    • Crucial: Verify the carboy does not contain acidic waste. Mixing this basic amine with acid waste will generate heat and potentially pressurize the container.

  • Transfer:

    • Use a funnel with a splash guard.

    • Leave at least 10% headspace in the container for thermal expansion.

  • Secondary Containment:

    • Keep the carboy in a polyethylene tray capable of holding 110% of the container's volume.

Scenario C: Contaminated Debris (Glassware & PPE)

Best for: Vials, pipettes, and gloves.

  • Triple Rinse:

    • Rinse empty vials/flasks with a compatible solvent (e.g., ethanol or acetone) three times.

    • Collect the Rinsate: Pour the rinse solvent into the Liquid Waste container (Scenario B). Do not pour rinsate down the sink.

  • Disposal:

    • Defaced Vials: If the vial is triple-rinsed and dry, deface the label and place in "Glass Disposal" (check local institutional policy; some require all chemical glass to go to hazardous waste).

    • Grossly Contaminated: If solids cannot be removed, place the entire vessel into a transparent hazardous waste bag or bucket.

Regulatory Compliance & Documentation (US Focus)

Compliance is not optional.[1][2][4] This compound falls under strict generator guidelines.

RCRA Waste Determination (40 CFR § 262.11)

You are legally required to determine if this waste is hazardous.[5][6][7]

  • Listing: While not explicitly P-listed or U-listed by this specific IUPAC name, it is a commercial chemical product that may exhibit characteristics of ignitability or toxicity.

  • Generator Status: Ensure your lab's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by bulk disposal of this compound [1].

Department of Transportation (DOT)

When preparing for off-site transport by a waste vendor:

  • Proper Shipping Name: Likely UN 2811, Toxic solids, organic, n.o.s. (Piperidin-1-yl(pyrrolidin-2-yl)methanone) or UN 3267, Corrosive liquid, basic, organic, n.o.s. depending on formulation.

  • Packaging Group: Assume PG II (Medium Danger) unless data proves otherwise.

Emergency Procedures

  • Spill (Solid): Dampen with a chemically inert absorbent (e.g., vermiculite) to prevent dust generation. Sweep into a disposal container.

  • Spill (Liquid): Use a "Universal" or "Organic" spill pad. Do not use clay-based absorbents if the liquid contains hydrofluoric acid (unlikely here, but good practice).

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The lipophilic nature of the rings aids dermal absorption; speed is critical.

    • Eyes: Flush for 15 minutes.

References
  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generator Regulatory Summary (40 CFR Part 262).[5][7][8] EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms.[9][10] OSHA.gov. [Link]

  • National Institutes of Health (NIH). (2023). Piperidine: PubChem Compound Summary. PubChem. [Link] (Used for structural analog hazard extrapolation).

  • Princeton University EHS. (2022). Laboratory Waste Disposal Guide. Princeton EHS. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.